Pmx-53
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)/t35-,36-,37-,38+,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBGCTZYPOSQM-HPSWDUTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H]3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N11O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PMX-53
For Researchers, Scientists, and Drug Development Professionals
Abstract
PMX-53 is a synthetic, cyclic hexapeptide that has garnered significant interest in the scientific community for its potent immunomodulatory properties. Primarily recognized as a high-affinity antagonist of the complement C5a receptor 1 (C5aR1), it effectively mitigates the pro-inflammatory cascade mediated by the C5a anaphylatoxin. Concurrently, this compound exhibits a dual functionality as a low-affinity agonist for the Mas-related G protein-coupled receptor X2 (MrgX2), a receptor predominantly expressed on mast cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the dual actions of this compound, detailed experimental protocols for assessing its activity, and a summary of its key quantitative parameters.
Core Mechanism of Action: C5aR1 Antagonism
This compound functions as a potent and selective antagonist of the C5a receptor 1 (C5aR1), also known as CD88.[1][2] C5aR1 is a classical G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand C5a, triggers a cascade of pro-inflammatory responses. This compound exerts its inhibitory effect by binding to the orthosteric site of C5aR1, the same site recognized by C5a. This interaction is characterized as non-competitive and insurmountable, indicating that this compound binds with high affinity and is not easily displaced by increasing concentrations of C5a.[3] This pseudo-irreversible binding leads to a long-lasting antagonism of the receptor.
The binding of this compound to C5aR1 effectively blocks the downstream signaling pathways initiated by C5a. These pathways are crucial for a variety of inflammatory processes, including neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators. By inhibiting these signaling events, this compound demonstrates broad anti-inflammatory effects in numerous preclinical models of inflammatory diseases.
Downstream Signaling Inhibition
Activation of C5aR1 by C5a typically leads to the activation of Gαi and Gαq G-proteins. This initiates a signaling cascade involving phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in cellular responses such as chemotaxis, enzyme release, and the production of reactive oxygen species. This compound, by blocking the initial C5a-C5aR1 interaction, prevents the activation of these downstream signaling molecules, thereby abrogating the cellular inflammatory response.
Secondary Mechanism of Action: MrgX2 Agonism
In addition to its primary role as a C5aR1 antagonist, this compound also functions as a low-affinity agonist for the Mas-related G protein-coupled receptor X2 (MrgX2).[4][5] This receptor is primarily expressed on mast cells and is involved in the degranulation and release of histamine (B1213489) and other inflammatory mediators in response to various stimuli.
The agonistic activity of this compound on MrgX2 is observed at concentrations higher than those required for C5aR1 antagonism.[4][5] This dual activity is an important consideration in the therapeutic application of this compound, as activation of MrgX2 can lead to mast cell degranulation and potentially pro-inflammatory effects in certain contexts. The Trp and Arg residues within the this compound structure have been identified as crucial for both its C5aR1 antagonist and MrgX2 agonist activities.[4][5]
MrgX2 Signaling Pathway
The activation of MrgX2 by this compound leads to the coupling of Gαq/11 G-proteins, which in turn activates phospholipase C (PLC). This initiates the same downstream signaling cascade involving IP3 and DAG as seen in C5aR1 activation, ultimately leading to an increase in intracellular calcium and mast cell degranulation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity based on published literature.
Table 1: C5aR1 Antagonist Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ | 20 nM | Human C5aR expressed in HEK293 cells | [1][2] |
| IC₅₀ | 22 nM | C5a-induced neutrophil myeloperoxidase release | [2][6] |
| IC₅₀ | 75 nM | C5a-induced neutrophil chemotaxis | [2][6] |
| IC₅₀ | 0.5 nM | C5a-induced mouse neutrophil chemotaxis | [2] |
| Kᵢ | Not explicitly reported | - | - |
| Kₔ | 30 nM | Isolated mouse neutrophils (non-acetylated this compound) | [2] |
Table 2: MrgX2 Agonist Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ | ≥30 nM | Mast cell degranulation | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)
| Parameter | Value | Reference |
| Half-life (t½) | 1.3 h | [7][8] |
| Median Effective Time (ET₅₀) for PMN Mobilization Inhibition | 14.0 h | [7] |
| Median Effective Time (ET₅₀) for TNFα Inhibition | 15.1 h | [7] |
Detailed Experimental Protocols
The following are standardized protocols for key in vitro assays used to characterize the activity of this compound.
Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of neutrophils towards a C5a gradient.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Pre-incubation: Incubate the neutrophil suspension with the various concentrations of this compound for 30 minutes at 37°C.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size). Add C5a (typically 10 nM) to the lower wells of the chamber.
-
Cell Migration: Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or DAPI) and count them under a microscope. Alternatively, migrated cells can be quantified using a plate reader-based assay (e.g., calcein-AM staining).
-
Data Analysis: Plot the percentage of inhibition of chemotaxis against the concentration of this compound and determine the IC₅₀ value.
Myeloperoxidase (MPO) Release Assay
This assay quantifies the ability of this compound to inhibit the C5a-induced release of myeloperoxidase, a granular enzyme, from neutrophils.
Methodology:
-
Neutrophil Preparation: Isolate and prepare human neutrophils as described in the chemotaxis assay protocol.
-
Pre-incubation: Pre-incubate the neutrophils (1 x 10⁶ cells/mL) with varying concentrations of this compound for 15 minutes at 37°C.
-
Stimulation: Stimulate the neutrophils with C5a (typically 100 nM) for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the cell suspension to pellet the neutrophils and collect the supernatant.
-
MPO Activity Measurement: Measure the MPO activity in the supernatant using a colorimetric or fluorometric assay. A common method involves the oxidation of a substrate (e.g., o-dianisidine or TMB) by MPO in the presence of hydrogen peroxide, leading to a measurable color change.
-
Data Analysis: Calculate the percentage of inhibition of MPO release for each this compound concentration and determine the IC₅₀ value.
Calcium Mobilization Assay
This assay assesses the effect of this compound on C5a-induced intracellular calcium mobilization in a suitable cell line (e.g., U937 or HL-60 cells differentiated to a neutrophil-like phenotype).
Methodology:
-
Cell Culture and Dye Loading: Culture the cells under standard conditions. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Cell Preparation: After dye loading, wash the cells and resuspend them in a physiological buffer at an appropriate density.
-
Assay Setup: Place the cell suspension in a fluorometer cuvette or a multi-well plate suitable for fluorescence measurements.
-
Baseline Measurement: Record the baseline fluorescence for a short period.
-
Compound Addition: Add varying concentrations of this compound to the cells and incubate for a few minutes.
-
Stimulation and Measurement: Add C5a to the cell suspension and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the percentage of inhibition of the C5a-induced calcium response by this compound at different concentrations to determine the IC₅₀ value.
Mast Cell Degranulation Assay (for MrgX2 Agonism)
This assay is used to characterize the agonistic effect of this compound on MrgX2, typically using a rat basophilic leukemia cell line (RBL-2H3) stably transfected with human MrgX2.
Methodology:
-
Cell Culture: Culture the MrgX2-expressing RBL-2H3 cells in appropriate media.
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Stimulation: Wash the cells and stimulate them with varying concentrations of this compound for 30-60 minutes at 37°C.
-
Quantification of Degranulation: Measure the extent of degranulation by quantifying the release of a granular enzyme, such as β-hexosaminidase, into the supernatant. This is typically done using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Data Analysis: Express the degranulation as a percentage of the total cellular β-hexosaminidase content (obtained by lysing the cells). Plot the percentage of degranulation against the concentration of this compound to determine the EC₅₀ value.
Conclusion
This compound is a well-characterized dual-action molecule with a primary, high-affinity antagonistic effect on the pro-inflammatory C5aR1 and a secondary, low-affinity agonistic effect on the mast cell-specific receptor MrgX2. Its potent inhibition of C5a-mediated inflammatory responses has positioned it as a valuable tool for preclinical research in a wide range of inflammatory and autoimmune diseases. A thorough understanding of its dual mechanism of action, supported by robust in vitro and in vivo characterization, is essential for its continued investigation and potential therapeutic development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compelling immunomodulatory agent.
References
- 1. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of PMX-53: A Technical Guide to its Function as a C5aR1 Antagonist and MrgX2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PMX-53, a synthetic cyclic hexapeptide, has been extensively characterized as a potent and selective antagonist of the complement component 5a receptor 1 (C5aR1 or CD88), a key mediator of inflammation. However, emerging evidence has unveiled a novel, dual functionality of this compound. At concentrations higher than those required for C5aR1 antagonism, this compound acts as an agonist for the Mas-related G protein-coupled receptor X2 (MrgX2), a receptor predominantly expressed on mast cells and implicated in pseudo-allergic reactions. This technical guide provides an in-depth analysis of this dual pharmacology, presenting key quantitative data, detailed experimental methodologies, and comprehensive signaling pathway diagrams to elucidate the complex actions of this compound. Understanding this dual role is critical for the interpretation of experimental data and for the strategic development of therapeutics targeting either C5aR1 or MrgX2.
Introduction
The complement system is a critical component of innate immunity, and its activation product, C5a, is a potent pro-inflammatory anaphylatoxin that mediates its effects primarily through the G protein-coupled receptor, C5aR1 (CD88)[1][2]. Dysregulation of the C5a-C5aR1 axis is implicated in a multitude of inflammatory diseases, making C5aR1 an attractive therapeutic target[3][4]. This compound was developed as a specific and potent antagonist of C5aR1 and has been instrumental as a research tool and has undergone clinical investigation for various inflammatory conditions[5][6].
Concurrently, the Mas-related G protein-coupled receptor X2 (MrgX2) has been identified as a key player in IgE-independent mast cell activation, responsible for pseudo-allergic reactions to a variety of cationic compounds, including certain therapeutic drugs[7][8][9]. The discovery that this compound can activate MrgX2 at higher concentrations reveals a complex pharmacological profile with significant implications for its therapeutic use and for the design of future C5aR1 antagonists[10][11][12]. This guide aims to provide a comprehensive technical overview of the dual activity of this compound, focusing on the quantitative data, experimental procedures to discern its activities, and the distinct signaling pathways it modulates.
Quantitative Data Presentation
The dual activity of this compound is concentration-dependent. It functions as a high-affinity antagonist of C5aR1 and a low-affinity agonist of MrgX2. The following tables summarize the key quantitative data from various studies.
Table 1: this compound Activity at the C5a Receptor 1 (C5aR1/CD88)
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 (C5a-induced response) | 20 nM | Not specified | [10][13] |
| IC50 (C5a-induced neutrophil myeloperoxidase release) | 22 nM | Human Neutrophils | [5][10] |
| IC50 (C5a-induced neutrophil chemotaxis) | 75 nM | Human Neutrophils | [5][10] |
| IC50 (C5a-induced Ca2+ mobilization) | ~10 nM | HMC-1 cells | [10][11][12] |
| Cellular IC50 | 26 nM | Not specified |
Table 2: this compound Activity at the Mas-related G protein-coupled receptor X2 (MrgX2)
| Parameter | Value | Cell Type/Assay | Reference |
| Agonist Activity Concentration | ≥30 nM | LAD2 mast cells, CD34+ derived mast cells, RBL-2H3-MrgX2 cells | [10][11][12] |
| EC50 (Degranulation) | ≥30 nM | Human Mast Cells | [11] |
Experimental Protocols
Dissecting the dual role of this compound requires specific in vitro assays. Below are detailed methodologies for two key experiments used to characterize its antagonist and agonist activities.
Calcium Mobilization Assay
This assay is used to measure the ability of this compound to both inhibit C5a-induced calcium influx (C5aR1 antagonism) and to directly induce calcium influx (MrgX2 agonism).
Objective: To determine the intracellular calcium concentration changes in response to C5a and/or this compound.
Materials:
-
Cell lines: HMC-1 (express C5aR1, lack MrgX2), RBL-2H3 cells stably expressing human MrgX2 (RBL-MrgX2).
-
Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-4 AM).
-
HEPES-buffered saline (HBS).
-
Probenecid (B1678239) (to prevent dye leakage).
-
C5a peptide.
-
This compound.
-
Fluorescence plate reader or microscope capable of kinetic readings.
Protocol:
-
Cell Preparation:
-
Seed cells (HMC-1 or RBL-MrgX2) in a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
Culture cells overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in HBS.
-
Aspirate the culture medium from the cells and wash once with HBS.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
After incubation, wash the cells twice with HBS containing probenecid to remove extracellular dye.
-
Add fresh HBS with probenecid to each well.
-
-
Measurement of C5aR1 Antagonism (using HMC-1 cells):
-
Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
For antagonist testing, inject a solution of this compound (at various concentrations, e.g., 1-100 nM) into the wells and continue recording fluorescence for 2-3 minutes.
-
Subsequently, inject a solution of C5a (at a concentration that elicits a submaximal response, e.g., 10 nM) and record the fluorescence change for another 5-10 minutes.
-
Control wells should receive vehicle instead of this compound before the addition of C5a.
-
-
Measurement of MrgX2 Agonism (using RBL-MrgX2 cells):
-
Follow the same procedure as above to establish a baseline.
-
Inject a solution of this compound at various concentrations (e.g., 10 nM to 10 µM) and record the fluorescence change for 5-10 minutes.
-
Positive control wells can be stimulated with a known MrgX2 agonist like Substance P.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
For antagonism, calculate the percentage inhibition of the C5a-induced calcium response by this compound at each concentration to determine the IC50.
-
For agonism, plot the peak fluorescence change against the concentration of this compound to determine the EC50.
-
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of granular contents from mast cells upon stimulation, a key functional outcome of MrgX2 activation by this compound.
Objective: To measure the extent of mast cell degranulation by quantifying the activity of the granule-resident enzyme β-hexosaminidase released into the supernatant.
Materials:
-
Cell lines: LAD2 human mast cells or RBL-2H3 cells stably expressing MrgX2.
-
Tyrode's buffer or HEPES buffer supplemented with 0.04% BSA.
-
This compound.
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer.
-
Stop solution: Glycine buffer (pH 10.7).
-
Triton X-100 (for cell lysis to measure total β-hexosaminidase).
-
96-well plates.
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm.
Protocol:
-
Cell Seeding:
-
Seed mast cells (e.g., 5 x 104 cells/well) in a 96-well plate in their appropriate culture medium.
-
-
Cell Stimulation:
-
Wash the cells with Tyrode's buffer.
-
Add Tyrode's buffer containing various concentrations of this compound (e.g., 10 nM to 10 µM) to the wells.
-
Include negative control wells (buffer only) and positive control wells (e.g., a known secretagogue like Compound 48/80 or Triton X-100 for total release).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 4°C to pellet the cells.
-
Carefully collect the supernatant from each well and transfer it to a new 96-well plate.
-
-
Enzymatic Reaction:
-
To determine the total β-hexosaminidase content, lyse the cells in the original plate by adding Triton X-100 (0.1%).
-
Add the pNAG substrate solution to each well of the supernatant plate and to a separate plate with the cell lysates.
-
Incubate the plates at 37°C for 60-90 minutes.
-
-
Absorbance Measurement:
-
Stop the enzymatic reaction by adding the stop solution to each well. A yellow color will develop.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of Supernatant - Absorbance of Negative Control) / (Absorbance of Lysate - Absorbance of Negative Control)] x 100
-
Signaling Pathways and Visualizations
This compound triggers distinct downstream signaling cascades depending on the receptor it engages.
C5aR1 Signaling Pathway
Activation of C5aR1 by its endogenous ligand C5a initiates a pro-inflammatory cascade primarily through Gαi protein coupling. This compound acts as an antagonist, blocking these downstream events.
Caption: C5aR1 signaling pathway and the antagonistic action of this compound.
MrgX2 Signaling Pathway
As a low-affinity agonist, this compound activates MrgX2, leading to mast cell degranulation and the release of inflammatory mediators. MrgX2 couples to both Gαi and Gαq proteins.
References
- 1. Interaction of Phosphorylated C5aR1 With β-Arrestin1: A Comparative Structural Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmgood.com [abmgood.com]
- 9. Detecting degranulation via hexosaminidase assay [protocols.io]
- 10. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 13. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of PMX-53: A Technical Guide for C5aR1 Antagonist Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PMX-53, a synthetic cyclic hexapeptide, is a potent and well-characterized antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2] As a key mediator of inflammation, the C5a-C5aR1 axis represents a critical therapeutic target for a wide range of inflammatory and autoimmune diseases.[3] this compound has been instrumental in elucidating the physiological and pathological roles of C5aR1. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its biological activity. Furthermore, it outlines key experimental protocols for the evaluation of this compound and its analogs and illustrates the associated signaling pathways.
Chemical Structure of this compound
This compound is a cyclic hexapeptide with the sequence Ac-Phe-[Orn-Pro-dCha-Trp-Arg].[4] The cyclization is formed by a lactam bridge between the side chain of Ornithine (Orn) and the C-terminal Arginine (Arg).[5] The N-terminus is acetylated (Ac).
Mechanism of Action and Binding Site
This compound acts as an orthosteric antagonist of C5aR1, meaning it binds to the same site as the endogenous ligand, C5a, thereby competitively inhibiting its action.[1][4] Structural studies have revealed that this compound binds within the transmembrane helical bundle of C5aR1.[4] The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts.[4]
Interestingly, this compound also exhibits a dual activity as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, which is involved in mast cell degranulation.[2][6] This off-target activity is an important consideration in the development of more specific C5aR1 antagonists.
Structure-Activity Relationship of this compound Analogs
The biological activity of this compound is highly dependent on its specific amino acid sequence and cyclic structure. Systematic modifications of this compound have provided valuable insights into its SAR. The following table summarizes the quantitative data on the impact of these modifications on C5aR1 antagonist activity.
| Compound/Analog | Modification | IC50 (nM) for C5a-induced MPO Release | IC50 (nM) for C5a-induced Chemotaxis | Reference |
| This compound | Ac-Phe-[Orn-Pro-dCha-Trp-Arg] | 22 | 75 | [2] |
| Analog 1 | Replacement of Trp with Ala | Abolished activity | Abolished activity | [2][6] |
| Analog 2 | Replacement of Arg with dArg | Abolished activity | Abolished activity | [2][6] |
| PMX205 | Replacement of Ac-Phe with Hydrocinnamate | Data not specified, but noted to have enhanced efficacy and in vivo stability | Data not specified, but noted to have enhanced efficacy and in vivo stability | [3][7] |
Key Findings from SAR Studies:
-
Tryptophan (Trp) and Arginine (Arg) are critical for activity: Replacement of either the Tryptophan at position 5 or the Arginine at position 6 with Alanine or d-Arginine, respectively, completely abolishes the C5aR1 antagonist activity.[2][6] This highlights the essential role of the hydrophobic indole (B1671886) side chain of Trp and the positively charged guanidinium (B1211019) group of Arg in receptor binding and antagonism.
-
The cyclic backbone provides a constrained conformation: The cyclic nature of this compound is crucial for maintaining a specific conformation that is optimal for binding to C5aR1.
-
Modifications to the exocyclic tail can enhance properties: The analog PMX205, where the N-terminal acetylated phenylalanine is replaced with a hydrocinnamate group, exhibits improved pharmacokinetic properties, including better oral bioavailability and central nervous system penetration, while retaining potent C5aR1 antagonism.[3][7] This demonstrates that modifications outside the cyclic core can be leveraged to improve the drug-like properties of this class of antagonists.
Experimental Protocols
The evaluation of this compound and its analogs involves a series of in vitro assays to determine their binding affinity, functional antagonism, and downstream signaling effects.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to C5aR1.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human C5aR1 (e.g., U937 or CHO cells).[8]
-
Assay Buffer: Use a suitable binding buffer, typically 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA, pH 7.4.[8]
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled C5aR1 ligand (e.g., [125I]-C5a) and a range of concentrations of the unlabeled test compound (e.g., this compound or its analogs).[9]
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.[9]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.[9]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[9]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit C5a-induced intracellular calcium release, a key downstream signaling event of C5aR1 activation.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing C5aR1, such as human monocytic U937 cells or HMC-1 cells.[2]
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of the test compound (this compound or analogs) for a specified time (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of C5a (typically at its EC80 concentration).
-
Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the C5a-induced calcium response against the concentration of the test compound.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to block the C5a-induced migration of neutrophils, a critical function in the inflammatory response.
Methodology:
-
Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors.
-
Chemotaxis Chamber: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane separating the upper and lower wells.
-
Assay Setup:
-
Add a solution containing C5a (as the chemoattractant) to the lower wells.
-
In the upper wells, add a suspension of neutrophils that have been pre-incubated with different concentrations of the test compound (this compound or analogs).
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.
-
Quantification of Migration: Quantify the number of neutrophils that have migrated through the membrane to the lower wells. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence in the lower well.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
Myeloperoxidase (MPO) Release Assay
This assay measures the inhibition of C5a-induced degranulation of neutrophils by quantifying the release of the enzyme myeloperoxidase.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood.
-
Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of the test compound.
-
Stimulation: Stimulate the neutrophils with C5a to induce degranulation and MPO release.
-
Sample Collection: Centrifuge the cell suspension to pellet the neutrophils and collect the supernatant.
-
MPO Activity Measurement: Measure the MPO activity in the supernatant using a colorimetric assay. A common method involves the use of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) as a substrate, which is oxidized by MPO in the presence of hydrogen peroxide to produce a colored product.[10][11]
-
Detection: Measure the absorbance of the colored product using a microplate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of MPO release.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated C5aR1, which is a key event in receptor desensitization and signaling.
Methodology:
-
Cell Line: Use a cell line engineered to express C5aR1 fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[12]
-
Assay Principle: Upon C5a-induced activation of C5aR1, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity and allowing them to form an active enzyme.[12]
-
Antagonist Assay: Pre-incubate the cells with the test compound before stimulating with C5a.
-
Detection: Add a substrate for the reconstituted enzyme, which generates a chemiluminescent or fluorescent signal. Measure the signal using a plate reader.
-
Data Analysis: Determine the IC50 of the antagonist for the inhibition of C5a-induced β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the C5aR1 signaling pathway, a typical experimental workflow for evaluating this compound analogs, and the logical flow of a structure-activity relationship analysis.
Caption: C5aR1 Signaling Pathway and this compound Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloperoxidase Assay [bio-protocol.org]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cyclic Hexapeptide PMX-53
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of PMX-53, a potent antagonist of the complement C5a receptor 1 (C5aR1). This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and medicinal chemistry.
Chemical Structure and Properties
This compound is a synthetic cyclic hexapeptide with the sequence Ace-Phe-[Orn-Pro-dCha-Trp-Arg].[1][2][3] The N-terminus is acetylated (Ace), and the cyclization is formed by a covalent bond between the side chain of Ornithine (Orn) and the C-terminal carboxyl group of Arginine (Arg).[1][2] The structure incorporates the non-proteinogenic amino acid D-cyclohexylalanine (dCha).
Chemical Formula: C₄₇H₆₅N₁₁O₇[4]
Molecular Weight: 896.09 g/mol (free base)[4]
Synonyms: 3D53, Ac-Phe-[Orn-Pro-dCha-Trp-Arg][5][6]
The structure of this compound has been elucidated using techniques such as NMR spectroscopy.[1][2] Its cyclic nature provides metabolic stability and oral bioavailability, which are favorable properties for a drug candidate.[7][8]
Synthesis of this compound
This compound is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[5][8] The following provides a general protocol for its synthesis, which may require optimization based on specific laboratory conditions and available reagents.
Experimental Protocol: Solid-Phase Synthesis of Linear Peptide
-
Resin Selection and Loading: A suitable resin, such as 2-chlorotrityl resin, is used as the solid support. The first amino acid, Fmoc-Arg(Pbf)-OH, is loaded onto the resin.[5]
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-dCha-OH, Fmoc-Pro-OH, Fmoc-Orn(Boc)-OH, and Ac-Phe-OH) are sequentially coupled to the deprotected N-terminus. Coupling is typically performed using a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of a base like diisopropylethylamine (DIPEA) in DMF.[5]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.
-
Acetylation: Following the coupling of the final amino acid (Phenylalanine), the N-terminus is acetylated using acetic anhydride (B1165640) and a base.[5]
-
Cleavage from Resin: Once the linear peptide is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Experimental Protocol: Cyclization and Purification
-
Cyclization: The crude linear peptide is dissolved in a suitable solvent like DMF at a low concentration to favor intramolecular cyclization. A cyclization agent, such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or pentafluorophenyl diphenylphosphinate (B8688654) (FDPP), is added along with a base like DIPEA.[9]
-
Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
Quantitative Biological Data
This compound exhibits potent biological activity as both a C5aR1 antagonist and a low-affinity MrgX2 agonist. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Cell Type/Assay | Reference |
| C5aR1 Antagonism | |||
| IC₅₀ | 20 nM | C5a receptor binding | [5][10] |
| IC₅₀ | 22 nM | C5a-induced neutrophil myeloperoxidase release | [5][10][11] |
| IC₅₀ | 75 nM | C5a-induced neutrophil chemotaxis | [5][10][11] |
| IC₅₀ | 240 nM | C5a receptor (CD88) | [4][12] |
| MrgX2 Agonism | |||
| EC₅₀ | ≥30 nM | Mast cell degranulation | [13] |
| Pharmacokinetics (in mice) | |||
| Elimination Half-life (t₁/₂) | ~20 min | Intravenous administration | [7] |
| Oral Bioavailability | 9% | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of neutrophils towards the chemoattractant C5a.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation.
-
Chemotaxis Chamber Setup: A Boyden chamber or a similar transwell system with a porous membrane (typically 3-5 µm pores) is used. The lower chamber is filled with a medium containing C5a as the chemoattractant.[14]
-
Cell Treatment: Isolated neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Migration: The treated neutrophils are placed in the upper chamber of the transwell system and incubated at 37°C to allow migration towards the lower chamber.
-
Quantification: After a set incubation period (e.g., 1-2 hours), the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a microscope or by measuring ATP levels of the migrated cells using a luminescence-based assay.[14]
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the number of migrated cells in the presence and absence of the compound. The IC₅₀ value is calculated from the dose-response curve.
Calcium Mobilization Assay
This assay assesses the ability of this compound to block C5a-induced intracellular calcium release in C5aR1-expressing cells.
-
Cell Culture: A cell line endogenously expressing C5aR1 (e.g., human monocytic U937 cells) or a cell line transfected to express the receptor is used.
-
Cell Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.[15][16][17]
-
Compound Addition: The dye-loaded cells are pre-incubated with different concentrations of this compound or a vehicle control.
-
Stimulation and Measurement: The cells are then stimulated with C5a, and the change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[17]
-
Data Analysis: The inhibition of the C5a-induced calcium signal by this compound is quantified. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
Signaling Pathways and Mechanism of Action
This compound acts as an antagonist at the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR).[4][12] Activation of C5aR1 by its endogenous ligand C5a triggers a cascade of intracellular signaling events that mediate pro-inflammatory responses. This compound blocks these signaling pathways.
C5aR1 Signaling Pathway
The binding of C5a to C5aR1 leads to the activation of heterotrimeric G proteins, primarily of the Gαi family.[4] This initiates several downstream signaling cascades, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is involved in cell survival and proliferation.[18]
-
Mitogen-activated protein kinase (MAPK) pathway (ERK1/2): This pathway plays a crucial role in cell differentiation, proliferation, and inflammation.[4][18]
-
Phospholipase C (PLC) activation: This leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.[4]
-
β-arrestin recruitment: This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling.[4][18]
These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[4]
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for evaluating the antagonist activity of this compound.
Caption: Experimental workflow for the evaluation of this compound.
References
- 1. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. C5a receptor - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Action of the Terminal Complement Pathway on Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. c5a receptor c5ar: Topics by Science.gov [science.gov]
- 13. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PMX-53: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PMX-53 is a potent and selective cyclic hexapeptide antagonist of the human complement C5a receptor 1 (C5aR1, CD88), a key mediator of inflammatory responses. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis via Fmoc-based solid-phase peptide synthesis and for key biological assays used to determine its efficacy. Additionally, this guide presents quantitative data on its bioactivity and visualizes the core signaling pathways and experimental workflows.
Introduction
The complement system is a crucial component of the innate immune system, and its activation leads to the production of the potent pro-inflammatory anaphylatoxin C5a. C5a exerts its effects primarily through the G protein-coupled receptor C5aR1 (CD88), which is expressed on numerous immune cells, including neutrophils, monocytes, and macrophages. The interaction of C5a with C5aR1 triggers a cascade of inflammatory responses, including cell chemotaxis, degranulation, and the release of pro-inflammatory cytokines. While essential for host defense, dysregulation of the C5a/C5aR1 axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases.
This compound emerged from research aimed at developing small-molecule antagonists of C5aR1 to control excessive inflammation. It is a synthetic, cyclic hexapeptide with the sequence Ac-Phe-[Orn-Pro-dCha-Trp-Arg].[1][2] this compound acts as a non-competitive antagonist of C5aR1.[3] Interestingly, subsequent research revealed that this compound also functions as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, which is primarily expressed on mast cells.[4][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C47H65N11O7 | |
| Molecular Weight | 896.1 g/mol | |
| CAS Number | 219639-75-5 | |
| Appearance | Off-white solid | [3] |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble to 2 mg/mL in water. Soluble in DMSO (50 mg/mL). | [3] |
| Storage | Store at -20°C |
Synthesis of this compound
This compound is synthesized as a cyclic peptide using Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS).[6][7] The general workflow for the synthesis is outlined below.
Synthesis Workflow
Caption: General workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-dCha-OH, Fmoc-Pro-OH, Fmoc-Orn(Boc)-OH, Fmoc-Phe-OH
-
N,N'-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Acetonitrile (ACN)
Procedure:
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in DCM in a reaction vessel for 1 hour.
-
Attachment of the First Amino Acid (Fmoc-Arg(Pbf)-OH):
-
Dissolve Fmoc-Arg(Pbf)-OH in DCM.
-
Add DIEA to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Cap any unreacted sites with methanol.
-
Wash the resin with DCM, DMF, and finally DCM. Dry the resin under vacuum.
-
-
Linear Peptide Assembly (Iterative Cycles): For each subsequent amino acid, perform the following cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (4 equivalents) with HCTU (3.95 equivalents) and DIEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence: Trp(Boc), dCha, Pro, Orn(Boc), and Phe.
-
-
N-terminal Acetylation:
-
Following the final Fmoc deprotection of Phenylalanine, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF to acetylate the N-terminus.
-
-
Side-Chain Deprotection and On-Resin Cyclization:
-
Selectively deprotect the side chain of Ornithine (Boc group) using a mild acid treatment that does not cleave the peptide from the resin.
-
Activate the C-terminal carboxyl group of Arginine.
-
Induce on-resin cyclization by forming a lactam bridge between the side-chain amine of Ornithine and the C-terminal carboxyl group of Arginine using a suitable coupling agent like FDPP (pentafluorophenyl diphenylphosphinate) at high dilution.[7]
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups (Pbf, Boc).
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
-
Biological Activity and Mechanism of Action
This compound is a potent antagonist of the C5aR1 receptor.[4][8] It also exhibits agonistic activity at the MrgX2 receptor at higher concentrations.[4][5]
C5aR1 Antagonism
This compound inhibits C5a-induced cellular responses with high potency. The table below summarizes key quantitative data on its inhibitory activity.
| Assay | Cell Type | IC50 (nM) | Reference |
| C5a-induced Neutrophil Myeloperoxidase Release | Human Neutrophils | 22 | [4][8][9] |
| C5a-induced Neutrophil Chemotaxis | Human Neutrophils | 75 | [4][8][9] |
| C5a Receptor Binding | - | 20 | [8] |
| C5a-induced Calcium Mobilization | HMC-1 cells | ~10 nM (inhibition) | [4][8] |
C5aR1 Signaling Pathway
The binding of C5a to C5aR1 initiates a signaling cascade that leads to various inflammatory responses. This compound blocks this interaction.
Caption: Simplified C5aR1 signaling pathway and the antagonistic action of this compound.
MrgX2 Agonism
At concentrations of 30 nM and higher, this compound can act as an agonist on the MrgX2 receptor, primarily found on mast cells, leading to degranulation.[4][8] This dual activity is an important consideration in its pharmacological profile.
Experimental Protocols for Biological Assays
The following are detailed protocols for key in vitro assays used to characterize the biological activity of this compound.
Neutrophil Myeloperoxidase (MPO) Release Assay
This assay measures the ability of this compound to inhibit C5a-induced degranulation of neutrophils by quantifying the release of the enzyme myeloperoxidase.
Materials:
-
Human neutrophils isolated from fresh whole blood
-
Recombinant human C5a
-
This compound
-
Assay buffer (e.g., HBSS)
-
Tetramethylbenzidine (TMB) substrate
-
Hydrogen peroxide (H2O2)
-
Sulfuric acid (2 M)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay buffer.
-
Cell Treatment:
-
Seed the neutrophils into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulate the cells with an optimal concentration of C5a (e.g., 10 nM) for 30-60 minutes at 37°C. Include a negative control (unstimulated cells).
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
MPO Activity Measurement:
-
In a new 96-well plate, add the collected supernatant.
-
Add TMB substrate and H2O2 to each well and incubate at 37°C for 5-10 minutes.
-
Stop the reaction by adding 2 M sulfuric acid.
-
Measure the absorbance at 450 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage inhibition of MPO release by this compound compared to the C5a-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of neutrophils towards a C5a chemoattractant gradient.
Materials:
-
Human neutrophils
-
Recombinant human C5a
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts with 3-5 µm pores)
-
Assay medium (e.g., RPMI with 1% BSA)
-
Cell viability stain or ATP-based luminescence assay kit
Procedure:
-
Neutrophil Preparation: Isolate and resuspend neutrophils in assay medium. Pre-incubate the cells with different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add C5a (e.g., 10 nM) to the lower chamber of the chemotaxis plate.
-
Place the Transwell® insert into the well.
-
Add the pre-treated neutrophils to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Remove the insert.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescence-based assay (e.g., CellTiter-Glo®) or by staining and counting the cells.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the C5a control. Determine the IC50 value.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the C5a-induced increase in intracellular calcium concentration in a cell line expressing C5aR1.
Materials:
-
Human mast cell line (HMC-1) or another cell line expressing C5aR1
-
Recombinant human C5a
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Loading:
-
Plate HMC-1 cells in a 96-well black-walled plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in assay buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorometric plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading.
-
Inject this compound at the desired concentration and continue reading.
-
Inject C5a (e.g., 10 nM) and record the change in fluorescence over time.
-
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2) is proportional to the intracellular calcium concentration. Compare the peak calcium response in the presence and absence of this compound to determine the inhibitory effect.
Conclusion
This compound is a well-characterized and potent antagonist of the C5aR1 receptor. Its discovery has provided a valuable tool for investigating the role of the C5a/C5aR1 axis in inflammation and has paved the way for the development of C5aR1-targeted therapeutics. The detailed synthetic and biological protocols provided in this guide offer a comprehensive resource for researchers working with this important compound. The dual activity of this compound as a C5aR1 antagonist and a MrgX2 agonist underscores the importance of thorough pharmacological characterization in drug development.
References
- 1. bu.edu [bu.edu]
- 2. biomedha.com [biomedha.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
The Biological Function of PMX-53 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PMX-53, a synthetic cyclic hexapeptide, has emerged as a potent modulator of inflammatory responses. Its primary mechanism of action is the competitive antagonism of the complement C5a receptor 1 (C5aR1, CD88), a key driver of the inflammatory cascade. By blocking the binding of the potent anaphylatoxin C5a to C5aR1, this compound effectively mitigates a wide array of downstream inflammatory events, including neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators. Interestingly, this compound also exhibits a dual functionality, acting as a low-affinity agonist for the Mas-related G protein-coupled receptor X2 (MrgX2), primarily expressed on mast cells. This technical guide provides an in-depth overview of the biological functions of this compound in inflammation, detailing its mechanism of action, summarizing key quantitative data, and providing representative experimental protocols.
Introduction to this compound and the Complement System in Inflammation
The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to excessive inflammation and tissue damage, contributing to the pathogenesis of numerous inflammatory diseases. The generation of the anaphylatoxin C5a, a potent pro-inflammatory peptide, through complement activation is a critical step in this process.[1] C5a exerts its effects by binding to its G protein-coupled receptor, C5aR1 (CD88), which is highly expressed on the surface of various immune cells, including neutrophils, macrophages, and mast cells.[2] This interaction triggers a cascade of intracellular signaling events, leading to cellular activation, chemotaxis, and the release of inflammatory mediators.[1]
This compound is a small, orally active cyclic peptide designed to specifically target and block the C5a-C5aR1 axis.[3] Its development has provided a valuable tool for dissecting the role of C5a in inflammation and has shown therapeutic potential in various preclinical models of inflammatory diseases.[1]
Mechanism of Action of this compound
Antagonism of the C5a Receptor 1 (C5aR1)
The principal anti-inflammatory effect of this compound stems from its function as a potent and selective antagonist of C5aR1.[3] It binds to the receptor, preventing the binding of C5a and thereby inhibiting the subsequent downstream signaling pathways that lead to inflammatory responses. This antagonistic action has been demonstrated to be highly specific, with this compound showing no binding affinity for the second C5a receptor (C5L2) or the C3a receptor (C3aR).[3]
Dual Agonism of Mas-Related G Protein-Coupled Receptor X2 (MrgX2)
In addition to its well-characterized role as a C5aR1 antagonist, this compound has been identified as a low-affinity agonist for MrgX2.[4] This receptor is predominantly expressed on mast cells and is involved in the degranulation and release of inflammatory mediators in response to various stimuli. At higher concentrations (≥30 nM), this compound can induce mast cell degranulation through MrgX2 activation.[4] This dual activity highlights the concentration-dependent effects of this compound and suggests a more complex pharmacological profile than initially understood.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the in vitro inhibitory and stimulatory activities of this compound.
| Parameter | Value | Assay System | Reference |
| IC50 (C5a Receptor Binding) | 20 nM | Human C5aR expressed in HEK293 cells | [3] |
| IC50 (Neutrophil Chemotaxis) | 75 nM | C5a-induced human neutrophil chemotaxis | [5] |
| IC50 (Myeloperoxidase Release) | 22 nM | C5a-induced human neutrophil myeloperoxidase release | [5] |
Table 1: Inhibitory Concentrations (IC50) of this compound
| Parameter | Concentration | Effect | Cell Type | Reference |
| Calcium Mobilization Inhibition | 10 nM | Inhibition of C5a-induced Ca2+ mobilization | HMC-1 cells | [4] |
| Mast Cell Degranulation | ≥30 nM | Stimulation of degranulation (via MrgX2) | LAD2 mast cells, CD34+ cell-derived mast cells | [4] |
Table 2: Concentration-Dependent Effects of this compound on Mast Cells
Signaling Pathways Modulated by this compound
This compound's interaction with C5aR1 and MrgX2 modulates key intracellular signaling pathways involved in inflammation.
C5aR1 Antagonism Signaling Pathway
By blocking C5a binding to C5aR1, this compound prevents the activation of G-protein-mediated signaling cascades. This includes the inhibition of phospholipase C (PLC) activation, which in turn blocks the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). Consequently, intracellular calcium mobilization and protein kinase C (PKC) activation are suppressed, leading to the inhibition of cellular responses like chemotaxis and degranulation.
MrgX2 Agonism Signaling Pathway
At higher concentrations, this compound activates MrgX2, leading to G-protein activation and subsequent downstream signaling that results in mast cell degranulation. This pathway is distinct from the C5aR1-mediated signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions.
In Vitro Assays
This assay measures the ability of this compound to inhibit the migration of neutrophils towards a C5a gradient.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts with a 3-5 µm pore size membrane).
-
Chemoattractant and Inhibitor Addition: Add a solution of recombinant human C5a (typically 1-10 nM) to the lower wells of the chamber. In experimental wells, add varying concentrations of this compound.
-
Cell Seeding: Resuspend the isolated neutrophils in an appropriate buffer and add them to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Quantification: After incubation, remove the inserts and quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence intensity.
-
Data Analysis: Plot the percentage of inhibition of chemotaxis against the concentration of this compound to determine the IC50 value.
This assay quantifies the inhibitory effect of this compound on C5a-induced degranulation of neutrophils, measured by the release of the enzyme myeloperoxidase.
Methodology:
-
Neutrophil Preparation: Isolate human neutrophils as described for the chemotaxis assay.
-
Cell Treatment: Pre-incubate the neutrophils with various concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Stimulate the neutrophils with a fixed concentration of C5a (e.g., 10 nM) for a defined time (e.g., 30-60 minutes) at 37°C.
-
Supernatant Collection: Centrifuge the cell suspension to pellet the neutrophils and collect the supernatant.
-
MPO Activity Measurement: Measure the MPO activity in the supernatant using a colorimetric assay. This typically involves the oxidation of a substrate (e.g., o-dianisidine dihydrochloride (B599025) or TMB) in the presence of hydrogen peroxide, leading to a color change that can be measured spectrophotometrically.
-
Data Analysis: Calculate the percentage of MPO release inhibition for each this compound concentration and determine the IC50 value.
This assay assesses the ability of this compound to block C5a-induced intracellular calcium mobilization in mast cells.
Methodology:
-
Cell Loading: Culture HMC-1 cells and load them with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Indo-1 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.
-
Inhibitor Addition: Add this compound (e.g., 10 nM) to the cell suspension and incubate for a few minutes.
-
Stimulation: Add C5a (e.g., 10 nM) to the cell suspension and continuously record the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the peak calcium response in the presence and absence of this compound to determine the extent of inhibition.
This assay measures the ability of this compound to induce degranulation in mast cells by quantifying the release of the granular enzyme β-hexosaminidase.
Methodology:
-
Cell Culture: Culture LAD2 mast cells or CD34+ cell-derived mast cells in appropriate media.
-
Cell Stimulation: Stimulate the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) for a defined period (e.g., 30 minutes) at 37°C.
-
Supernatant and Lysate Collection: After stimulation, centrifuge the cells and collect the supernatant. Lyse the remaining cell pellet with a detergent to release the intracellular β-hexosaminidase.
-
Enzyme Assay: Measure the β-hexosaminidase activity in both the supernatant and the cell lysate using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Data Analysis: Calculate the percentage of β-hexosaminidase release by dividing the activity in the supernatant by the total activity (supernatant + lysate) and multiplying by 100.
In Vivo Models of Inflammation
This model is used to assess the effect of this compound on leukocyte infiltration into the peritoneal cavity in response to an inflammatory stimulus.
Methodology:
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal, subcutaneous, or oral) at a specific time point before the inflammatory challenge (e.g., 30 minutes prior).
-
Induction of Peritonitis: Inject zymosan A (e.g., 0.1-1 mg) suspended in sterile saline intraperitoneally into the mice.[3][6]
-
Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4-24 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of sterile saline or PBS into the peritoneal cavity.[3][6]
-
Cell Analysis: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Perform differential cell counts (e.g., neutrophils, macrophages) on cytospin preparations stained with a suitable stain (e.g., Diff-Quik).
-
Data Analysis: Compare the number of infiltrating leukocytes in the this compound-treated group with the vehicle-treated group to assess the anti-inflammatory effect.
This is a classic model of acute inflammation used to evaluate the anti-edematous effects of anti-inflammatory compounds.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week.
-
This compound Administration: Administer this compound (e.g., 0.3-3 mg/kg) or vehicle control subcutaneously or orally at a specific time before carrageenan injection.[7]
-
Induction of Edema: Inject a 1% solution of carrageenan in sterile saline into the subplantar region of the right hind paw of the rats.[7][8]
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each time point by comparing the increase in paw volume in the this compound-treated group to the vehicle-treated group.
This model is used to study the effects of this compound on systemic inflammation and cytokine production induced by bacterial endotoxin.
Methodology:
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week.
-
This compound Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal or intravenous) prior to LPS challenge.
-
Induction of Inflammation: Inject lipopolysaccharide (LPS) from E. coli (e.g., 0.25-5 mg/kg) intraperitoneally into the mice.[7][9]
-
Sample Collection: At various time points after LPS injection (e.g., 2, 6, 24 hours), collect blood samples for cytokine analysis and/or tissues for histological examination.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma or serum using ELISA.
-
Data Analysis: Compare the cytokine levels in the this compound-treated group to the vehicle-treated group to determine the effect of this compound on the systemic inflammatory response.
Conclusion
This compound is a well-characterized and potent anti-inflammatory agent that primarily functions as a C5aR1 antagonist. Its ability to block the pro-inflammatory effects of C5a has been demonstrated in a variety of in vitro and in vivo models. The dual agonistic activity of this compound on MrgX2 at higher concentrations adds another layer to its pharmacological profile, which warrants consideration in experimental design and interpretation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of the C5a-C5aR1 axis in inflammation and for those involved in the development of novel anti-inflammatory therapeutics. The continued study of this compound and similar compounds will undoubtedly further our understanding of inflammatory processes and may lead to new treatment strategies for a wide range of inflammatory diseases.
References
- 1. korambiotech.com [korambiotech.com]
- 2. olac.berkeley.edu [olac.berkeley.edu]
- 3. inotiv.com [inotiv.com]
- 4. nwlifescience.com [nwlifescience.com]
- 5. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. MG53 attenuates lipopolysaccharide-induced neurotoxicity and neuroinflammation via inhibiting TLR4/NF-κB pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
PMX-53 Signaling in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMX-53 is a potent and selective small molecule antagonist of the complement C5a receptor 1 (C5aR1, also known as CD88).[1][2][3] As a key mediator of inflammation, the C5a-C5aR1 axis represents a critical therapeutic target for a range of inflammatory and autoimmune diseases. This compound, a cyclic hexapeptide, has been instrumental in elucidating the role of C5aR1 in various immune cells.[1][3][4] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound in immune cells, detailed experimental protocols for their investigation, and a summary of key quantitative data.
This compound: Dual Antagonist and Agonist Activities
This compound primarily functions as a competitive antagonist of C5aR1, inhibiting the downstream signaling cascades initiated by the binding of its natural ligand, C5a.[1][2] However, at higher concentrations, this compound exhibits agonistic activity on the Mas-related G protein-coupled receptor X2 (MrgX2), which is predominantly expressed on mast cells.[2][5] This dual activity is a critical consideration in experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity in various immune cell types and experimental systems.
| Parameter | Cell Type | Assay | Value | Reference |
| IC50 | Human Neutrophils | Myeloperoxidase Release | 22 nM | [2] |
| Human Neutrophils | Chemotaxis | 75 nM | [2] | |
| Concentration | HMC-1 (Mast cell line) | Inhibition of C5a-induced Ca2+ mobilization | 10 nM | [2][5] |
| LAD2 (Mast cell line) | Induction of degranulation (via MrgX2) | ≥30 nM | [2][5] | |
| CD34+ derived Mast Cells | Induction of degranulation (via MrgX2) | ≥30 nM | [5] | |
| RBL-2H3 (expressing MrgX2) | Induction of degranulation | ≥30 nM | [5] |
Signaling Pathways Modulated by this compound
C5aR1 Antagonism in Neutrophils, Macrophages, and Dendritic Cells
In neutrophils, macrophages, and dendritic cells, C5aR1 is a classical G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq/11 proteins.[6][7] Activation of C5aR1 by C5a initiates a signaling cascade that is effectively blocked by this compound.
Key Signaling Events Inhibited by this compound:
-
G-Protein Coupling: this compound prevents the conformational change in C5aR1 required for the activation of heterotrimeric G proteins.
-
Intracellular Calcium Mobilization: C5a-induced activation of Gαq/11 leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum. This compound blocks this entire cascade.[5]
-
PI3K/Akt Pathway: The Gβγ subunits released upon Gαi activation can stimulate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt. This pathway is involved in cell survival and proliferation and is inhibited by this compound.[8][9][10][11]
-
MAPK/ERK Pathway: C5aR1 activation also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. This pathway is crucial for cytokine production and cell activation. This compound has been shown to inhibit C5a-induced ERK phosphorylation.[12]
-
β-Arrestin Recruitment: Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling. This compound exhibits biased antagonism, showing a preference for inhibiting G protein-dependent pathways over β-arrestin recruitment.
Below is a DOT script visualizing the C5aR1 antagonistic pathway of this compound.
Caption: this compound antagonizes C5aR1 signaling pathways.
MrgX2 Agonism in Mast Cells
At concentrations of 30 nM and higher, this compound acts as an agonist for MrgX2 on human mast cells.[2][5] This activation leads to degranulation and the release of inflammatory mediators, a phenomenon independent of C5aR1.
Key Signaling Events Induced by this compound via MrgX2:
-
G-Protein Coupling: MrgX2 couples to both Gαi and Gαq/11 proteins.[13][14]
-
Intracellular Calcium Mobilization: Similar to C5aR1, MrgX2 activation leads to a Gαq/11-PLC-IP3-mediated increase in intracellular calcium.[15]
-
PI3K/Akt and PLCγ Activation: The signaling cascade downstream of MrgX2 also involves the activation of the PI3K/Akt and PLCγ pathways, which are crucial for mast cell degranulation.[15]
Below is a DOT script visualizing the MrgX2 agonistic pathway of this compound.
Caption: this compound agonizes MrgX2 signaling in mast cells.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux using the fluorescent indicator Fluo-4 AM.
Materials:
-
Immune cells of interest (e.g., neutrophils, HMC-1 cells)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)
-
Probenecid (optional, to prevent dye leakage)
-
C5a
-
This compound
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (Excitation: 490 nm, Emission: 525 nm)
Procedure:
-
Cell Plating: Seed cells in the microplate at an optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator. For suspension cells, they can be plated on the day of the assay.
-
Dye Loading Solution Preparation: Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid (2.5 mM) can be included to improve dye retention.
-
Cell Loading: Remove the culture medium and wash the cells once with HBSS. Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
For antagonist studies, add this compound at various concentrations and incubate for a predetermined time. Then, add C5a to stimulate the cells.
-
For agonist studies (on MrgX2-expressing cells), add this compound directly.
-
Record the fluorescence intensity kinetically for several minutes to capture the calcium flux.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing it as a percentage of the maximal response to a saturating concentration of agonist (e.g., C5a).
-
For antagonist studies, plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Below is a DOT script visualizing the workflow for the intracellular calcium mobilization assay.
Caption: Workflow for intracellular calcium mobilization assay.
β-Arrestin Recruitment Assay
This protocol outlines a general procedure for a β-arrestin recruitment assay, often using commercially available systems like the PathHunter® assay from DiscoverX.[16][17]
Materials:
-
Cell line stably co-expressing the GPCR of interest (e.g., C5aR1) fused to a larger fragment of β-galactosidase (ProLink™ tag) and β-arrestin fused to the smaller fragment (Enzyme Acceptor).
-
Cell culture medium and supplements.
-
Assay buffer.
-
C5a.
-
This compound.
-
Detection reagents (e.g., chemiluminescent substrate).
-
White, opaque microplates.
-
Luminometer.
Procedure:
-
Cell Culture and Plating: Culture the engineered cell line according to the supplier's instructions. Seed the cells into the white microplates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and C5a in the assay buffer.
-
Antagonist Mode:
-
Add the diluted this compound to the cell plate and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add C5a at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
-
Agonist Mode: Add the diluted agonist (C5a or this compound for MrgX2) directly to the cells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for β-arrestin recruitment and enzyme fragment complementation.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for approximately 60 minutes.
-
Measurement: Read the chemiluminescent signal using a luminometer.
Data Analysis:
-
Subtract the background signal (from no-agonist control wells).
-
Normalize the data to the maximal response induced by a saturating concentration of the agonist.
-
For antagonist studies, determine the IC50 of this compound.
Below is a DOT script visualizing the workflow for the β-arrestin recruitment assay.
Caption: Workflow for β-arrestin recruitment assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 by Western blotting.[18]
Materials:
-
Immune cells of interest.
-
Serum-free culture medium.
-
C5a.
-
This compound.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Starvation: Culture cells to the desired confluency. Prior to stimulation, starve the cells in serum-free medium for 2-4 hours to reduce basal ERK phosphorylation.
-
Cell Treatment:
-
Pre-treat cells with different concentrations of this compound for a specified time.
-
Stimulate the cells with C5a for a short period (typically 5-15 minutes).
-
-
Cell Lysis: Immediately after stimulation, place the plate on ice and wash the cells with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total-ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Express the results as a fold change relative to the unstimulated control.
Below is a DOT script visualizing the workflow for the ERK1/2 phosphorylation Western blot assay.
Caption: Workflow for ERK1/2 phosphorylation Western blot.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the C5a-C5aR1 axis in immune cell function. Its well-characterized antagonistic effects on key signaling pathways, including G protein activation, calcium mobilization, and MAPK/ERK signaling, have provided significant insights into the pro-inflammatory actions of C5a. However, its agonistic activity on MrgX2 in mast cells necessitates careful consideration in experimental design and interpretation. The detailed protocols and signaling pathway diagrams provided in this guide serve as a comprehensive resource for researchers and drug development professionals working to further unravel the complexities of complement-mediated inflammation and to develop novel therapeutics targeting this critical pathway.
References
- 1. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. Identification of a Role for the PI3K/AKT/mTOR Signaling Pathway in Innate Immune Cells | PLOS One [journals.plos.org]
- 10. Dendritic cell function in allostimulation is modulated by C5aR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a role for the PI3K/AKT/mTOR signaling pathway in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C5a Induces Inflammatory Signaling and Apoptosis in PC12 Cells through C5aR-Dependent Signaling: A Potential Mechanism for Adrenal Damage in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [repository.upenn.edu]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding of PMX-53 with the C5a Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The complement system, a cornerstone of innate immunity, can become dysregulated in numerous inflammatory diseases, making its components attractive therapeutic targets. A key effector of this system is the anaphylatoxin C5a, which exerts potent pro-inflammatory effects through its primary receptor, the C5a receptor 1 (C5aR1, or CD88). PMX-53, a synthetic cyclic hexapeptide, is a well-characterized, potent, and specific antagonist of C5aR1. This document provides a comprehensive technical overview of the binding interaction between this compound and the C5a receptor, detailing the molecular mechanisms, associated signaling pathways, quantitative binding data, and the experimental protocols used for its characterization.
Introduction to the C5a-C5aR1 Axis
The complement cascade, upon activation via the classical, lectin, or alternative pathways, culminates in the cleavage of the C5 protein, releasing the small C5a fragment.[1][2] C5a is a 74-amino acid glycoprotein (B1211001) that functions as a powerful chemoattractant and inflammatory mediator.[3] It exerts its effects by binding to at least two G protein-coupled receptors (GPCRs): C5aR1 (CD88) and C5aR2 (C5L2 or GPR77).[1][4][5] C5aR1 is considered the primary signaling receptor, responsible for the majority of C5a's pro-inflammatory activities, including immune cell recruitment, degranulation, and cytokine release.[2][3][4] Dysregulation of the C5a-C5aR1 axis is implicated in a wide range of inflammatory conditions, such as sepsis, rheumatoid arthritis, and ischemia-reperfusion injury, making C5aR1 a significant target for therapeutic intervention.[3][4]
This compound: A Profile of a C5aR1 Antagonist
This compound (also known as 3D53) is a cell-permeable and orally active macrocyclic hexapeptidomimetic compound.[6] Its structure is Ac-Phe-[Orn-Pro-dCha-Trp-Arg], where the brackets denote cyclization between the ornithine side-chain and the C-terminal arginine's carbonyl group.[7][8]
It functions as a potent and specific non-competitive, insurmountable antagonist of C5aR1.[9][10][11] Competition-binding experiments suggest that this compound binds at or near the same transmembrane location as the C-terminal portion of the native C5a ligand, effectively blocking receptor activation.[7] It is highly selective for C5aR1 and does not bind to the second C5a receptor, C5aR2 (C5L2), or the C3a receptor.[12] While primarily a C5aR1 antagonist, it's noteworthy that at higher concentrations (≥30 nM), this compound can act as a low-affinity agonist for the Mas-related gene 2 (MrgX2) in human mast cells, inducing degranulation.[12][13][14]
Molecular Binding and Mechanism of Action
The interaction between C5a and C5aR1 is described by a "two-site binding" model.[5] The core of the C5a molecule interacts with the N-terminal domain of the receptor (Site 1), while the C-terminal end of C5a binds within a pocket formed by the transmembrane (TM) helices (Site 2), which is crucial for receptor activation.[4][5]
This compound acts as an orthosteric antagonist, competing with the C-terminal activating region of C5a for binding to Site 2 within the transmembrane domain.[7][15] Structural and computational modeling studies have elucidated key interactions:
-
Hydrophobic Interactions: Residues such as Phe, Leu, Ile, Pro, and Val on C5aR1 form a hydrophobic cage that accommodates the tryptophan residue of this compound.[16]
-
Polar Interactions: Key polar contacts are mediated by residues like Arg175, Tyr258, and Asp282 on C5aR1.[16] Asp282, in particular, is critical for the binding thermodynamics.[17]
-
Dynamic Binding: Molecular dynamics simulations suggest a dynamic binding mechanism where the arginine residue of this compound can adopt different poses, forming salt bridges with residues on TM5 or between TM6 and TM7 of the receptor.[18]
By occupying this binding pocket, this compound stabilizes the receptor in an inactive conformation, preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling, thereby exhibiting insurmountable antagonism.[10][11]
Inhibition of C5aR1 Signaling Pathways
C5aR1 is a canonical GPCR that primarily couples to inhibitory G-proteins (Gαi).[1] Upon activation by C5a, it initiates a cascade of intracellular signaling events. This compound blocks these downstream effects by preventing the initial receptor activation.
Key signaling pathways inhibited by this compound include:
-
G-Protein Signaling: Prevents the dissociation of the Gαi and Gβγ subunits, thereby inhibiting downstream effectors.
-
Calcium Mobilization: Blocks the C5a-induced transient increase in intracellular calcium concentration, a hallmark of C5aR1 activation.[12][14]
-
MAPK/ERK Pathway: C5a-induced phosphorylation of kinases like ERK and p38 MAPK is suppressed.[1][5]
-
PI3K/Akt Pathway: Activation of the PI3K/Akt survival pathway is inhibited.[1][4]
-
β-Arrestin Recruitment: this compound prevents the recruitment of β-arrestin to the receptor, a process involved in signal desensitization and internalization.[19]
Quantitative Data Summary
The potency of this compound has been quantified across various assays. The tables below summarize key in vitro and in vivo parameters.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type / System | Reference |
|---|---|---|---|
| IC₅₀ (Antagonism) | 20 nM | C5a-induced effects | [12] |
| IC₅₀ (Antagonism) | 240 nM | C5a receptor binding | [6] |
| IC₅₀ (Myeloperoxidase Release) | 22 nM | Human Neutrophils | [12][14][20] |
| IC₅₀ (Chemotaxis) | 75 nM | Human Neutrophils | [12][14][20] |
| Binding Affinity (Kd) | 4.7 nM | C5aR | [17] |
| pKb (Antagonist Potency) | 8.64 | Human PMNs | [11] |
| pKb (Antagonist Potency) | 8.19 | Human Umbilical Artery |[11] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
|---|---|---|---|
| Elimination Half-life | ~20 min | Intravenous (IV) | [9] |
| Elimination Half-life | 1.3 h | Intravenous (IV) | [21][22] |
| Oral Bioavailability | 9% | Oral (p.o.) | [9] |
| Effective In Vivo Dose | 1 mg/kg | Intravenous (IV) | [21][22][23] |
| Duration of In Vivo Activity | Up to 6 hours | Intravenous (IV) @ 1 mg/kg |[21][22][23] |
Note: Discrepancies in reported values can arise from different experimental conditions, cell types, and assay formats.
Experimental Protocols
Characterization of the this compound and C5aR1 interaction involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.
-
Objective: To determine the binding affinity (IC₅₀, Ki) of this compound for C5aR1.
-
Materials:
-
Membranes from cells expressing human C5aR1 (e.g., transfected CHO cells or human polymorphonuclear leukocytes - PMNs).[10]
-
Radioligand: ¹²⁵I-labeled human C5a.[10]
-
This compound and other test compounds.
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, 0.1% bacitracin).[10]
-
96-well filter plates and a filtration manifold.
-
Gamma counter.
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate receptor membranes (0.5–1 µg protein) with a fixed concentration of ¹²⁵I-C5a (e.g., 50 pM) and varying concentrations of this compound.[10]
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled C5a).[10]
-
Incubate for 60 minutes at 4°C to reach equilibrium.[10]
-
Rapidly filter the reaction mixture through the filter plates and wash with ice-cold buffer to separate bound from free radioligand.
-
Allow filters to dry, then measure the radioactivity of each filter using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calcium Mobilization Assay
This functional assay measures a key downstream signaling event following C5aR1 activation.
-
Objective: To assess the functional antagonism of this compound by measuring its ability to inhibit C5a-induced intracellular calcium flux.
-
Materials:
-
Protocol:
-
Culture cells to an appropriate density in multi-well plates.
-
Load cells with a calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash cells to remove excess extracellular dye.
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 10 minutes at 37°C).
-
Establish a baseline fluorescence reading using the plate reader.
-
Inject a fixed, sub-maximal concentration of C5a (e.g., 10 nM) to stimulate the cells.[12][14]
-
Immediately record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Analyze the peak fluorescence response and plot the percentage of inhibition against the this compound concentration to determine its IC₅₀.
-
In Vivo Pharmacodynamic (PD) Assay: C5a-Induced Neutrophil Mobilization
This in vivo model assesses the ability of a C5aR1 antagonist to block a physiological response to C5a in a whole animal.[21][22][23]
-
Objective: To determine the in vivo efficacy and duration of action of this compound.
-
Materials:
-
Protocol:
-
Administer this compound to mice via the desired route (e.g., i.v. injection at 1 mg/kg).[22] Control animals receive vehicle.
-
At various time points post-drug administration (e.g., 0.25, 2, 6 hours), challenge the mice with an i.v. injection of recombinant mouse C5a (e.g., 50 µg/kg).[21][22]
-
After a fixed time post-C5a challenge (e.g., 60 minutes), collect blood samples from the mice.[21][22]
-
Perform a complete blood count or use flow cytometry with neutrophil-specific markers (e.g., Ly6G) to quantify the number of circulating neutrophils.
-
Compare the neutrophil counts in this compound-treated animals to vehicle-treated controls to determine the percentage inhibition of C5a-induced neutrophil mobilization.
-
Correlating this PD data with pharmacokinetic (PK) data (plasma drug concentration over time) allows for the development of a PK/PD model.[21][22]
-
Conclusion
This compound is a foundational tool for studying the C5a-C5aR1 axis. Its high affinity, specificity, and well-characterized insurmountable antagonism make it invaluable for dissecting the role of C5aR1 in health and disease. The binding of this compound to an orthosteric site within the transmembrane domain of C5aR1 effectively prevents receptor activation and blocks a multitude of pro-inflammatory signaling pathways. A thorough understanding of its binding mechanism, supported by robust quantitative data from a range of established experimental protocols, provides a solid framework for researchers and drug developers aiming to modulate the complement system for therapeutic benefit.
References
- 1. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacological characterization of antagonists of the C5a receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. immune-system-research.com [immune-system-research.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of PMX-53
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of PMX-53, a potent and widely studied modulator of the complement system. This compound is a synthetic, cell-permeable, and orally active macrocyclic hexapeptidomimetic compound.[1][2] It is primarily recognized as a non-competitive antagonist of the complement C5a receptor 1 (C5aR1 or CD88).[1][2][3][4][5] The chemical sequence of this compound is Ace-Phe-[Orn-Pro-dCha-Trp-Arg].[6][7]
Dual Pharmacological Activity
A key characteristic of this compound is its dual activity. While it acts as a high-affinity antagonist of C5aR1, it also functions as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, a G protein-coupled receptor expressed on human mast cells.[8][9][10][11] This dual functionality is concentration-dependent. At lower concentrations (e.g., 10 nM), this compound effectively inhibits C5a-induced responses.[8][9][12] However, at higher concentrations (≥30 nM), it can induce degranulation in human mast cells through MrgX2 activation.[8][9][11][12] This effect appears to be specific to human mast cells, as murine mast cells, which do not express MrgX2, are unresponsive to this compound-induced activation.[9] The Trp and Arg residues in this compound's structure are crucial for both its C5aR1 antagonist and MrgX2 agonist activities.[9][12]
Mechanism of Action at C5aR1
This compound is a potent antagonist of the C5a receptor (CD88), which is a G protein-coupled receptor (GPCR).[11][12] The anaphylatoxin C5a, a product of complement activation, interacts with C5aR1 to trigger pro-inflammatory responses in immune cells like neutrophils and macrophages.[11][12] this compound specifically binds to C5aR1 and does not interact with the second C5a receptor (C5aR2 or C5L2) or the C3a receptor.[8] Its antagonism is described as insurmountable and pseudo-irreversible, contributing to its long-acting effects in vivo.[12]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound's activity from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory and Binding Activities of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 | 20 nM | C5a Receptor (CD88) Antagonism | [8] |
| 240 nM | C5a Receptor (C5aR; CD88) Antagonism | [1][2] | |
| 22 nM | C5a-induced Neutrophil Myeloperoxidase Release | [1][2][8][10][11][12] | |
| 75 nM | C5a-induced Neutrophil Chemotaxis | [1][2][8][10][11][12] | |
| 0.5 nM | Mouse C5a-induced Chemotaxis (non-acetylated this compound) | [8] | |
| Kd | 30 nM | Binding to isolated mouse neutrophils (non-acetylated this compound) | [8] |
| 4.7 nM | Binding to C5aR | [13] | |
| Inhibition | ~10 nM | Blocks C5a-induced Ca2+ mobilization in HMC-1 and RBL-2H3 cells | [1][2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species/Administration Route | Reference |
| Oral Bioavailability | ~5% | Not specified | [12] |
| 9% | Mouse | [4] | |
| Elimination Half-life | ~20 min | Mouse (intravenous) | [4][5] |
| 1.3 h | Mouse (intravenous) | [14] | |
| Median Effective Time (ET50) | 14.0 h | Inhibition of C5a-induced PMN mobilization (mouse, i.v.) | [14] |
| 15.1 h | Inhibition of C5a-induced TNF production (mouse, i.v.) | [14] |
Signaling Pathways and Experimental Workflows
C5aR1 Signaling and Inhibition by this compound
The binding of C5a to its receptor, C5aR1, on immune cells initiates a signaling cascade that leads to various pro-inflammatory responses. This compound acts as an antagonist, blocking this interaction and subsequent downstream signaling.
General Experimental Workflow for In Vitro Functional Assays
The in vitro evaluation of this compound's antagonist activity on C5aR1 typically involves stimulating immune cells with C5a in the presence or absence of the inhibitor and measuring a specific cellular response.
Experimental Protocols
While detailed, step-by-step protocols are not fully available in the provided search results, the following outlines the general methodologies for key experiments cited.
Neutrophil Chemotaxis Assay
-
Objective: To determine the ability of this compound to inhibit the directed migration of neutrophils towards a C5a gradient.
-
General Procedure:
-
Human neutrophils are isolated from whole blood.
-
A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
The lower chamber is filled with a medium containing C5a as a chemoattractant.
-
Neutrophils, pre-incubated with or without this compound, are placed in the upper chamber.
-
The chamber is incubated to allow neutrophils to migrate through the membrane towards the C5a.
-
The number of migrated cells is quantified by microscopy or other cell counting methods.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the C5a-induced migration.
-
Myeloperoxidase (MPO) Release Assay
-
Objective: To measure the effect of this compound on C5a-induced degranulation of neutrophils by quantifying the release of the enzyme myeloperoxidase.
-
General Procedure:
-
Isolated human neutrophils are pre-incubated with different concentrations of this compound.
-
The cells are then stimulated with C5a to induce degranulation.
-
After incubation, the cells are centrifuged, and the supernatant is collected.
-
The MPO activity in the supernatant is measured using a colorimetric assay, typically involving a substrate that changes color upon oxidation by MPO.
-
The IC50 value is determined as the concentration of this compound that causes a 50% reduction in MPO release compared to cells stimulated with C5a alone.
-
Intracellular Calcium (Ca2+) Mobilization Assay
-
Objective: To assess the ability of this compound to block C5a-induced increases in intracellular calcium, a key second messenger in GPCR signaling.
-
General Procedure:
-
Cells expressing C5aR1 (e.g., HMC-1 cells or transfected RBL-2H3 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).[9]
-
The cells are pre-treated with this compound.[9]
-
The baseline fluorescence is measured.
-
C5a is added to the cells to stimulate calcium release from intracellular stores.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorometer or a fluorescence microscope.
-
The inhibitory effect of this compound is quantified by comparing the peak fluorescence in treated versus untreated cells.
-
In Vivo Pharmacodynamic Model in Mice
-
Objective: To evaluate the in vivo efficacy and duration of action of C5aR1 antagonists like this compound.[14][15][16]
-
General Procedure:
-
Mice are administered this compound intravenously at various doses (e.g., 0.3 to 3 mg/kg).[14][15]
-
After a specified time, recombinant mouse C5a is injected intravenously to induce an inflammatory response.[14][15][16]
-
Blood samples are collected at different time points.
-
Pharmacodynamic endpoints are measured, such as:
-
This model allows for the determination of the in vivo working dose and the duration of the antagonist's effect.[14][15][16]
-
Therapeutic Potential and Clinical Development
This compound has demonstrated therapeutic potential in a wide range of animal models of inflammatory diseases, including sepsis, rheumatoid arthritis, inflammatory bowel disease, ischemia-reperfusion injuries, and neurodegeneration.[12] It has also been investigated for its anti-cancer and anti-atherosclerotic effects.[8] this compound has undergone Phase I and Ib/IIa clinical trials for conditions such as psoriasis and rheumatoid arthritis, where it was found to be safe and well-tolerated.[17][18]
References
- 1. PMX53 ≥98% (HPLC), solid, C5aR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. immune-system-research.com [immune-system-research.com]
- 12. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug evaluation: the C5a receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The C5aR1 Antagonist PMX-53: A Technical Guide to its Effects on Neutrophil and Macrophage Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMX-53 is a potent and selective small molecule antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88. As a key mediator of inflammatory responses, the C5a-C5aR1 axis plays a critical role in the activation and recruitment of innate immune cells, particularly neutrophils and macrophages.[1] This technical guide provides an in-depth overview of the effects of this compound on neutrophil and macrophage activation, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
This compound is a cyclic hexapeptide that acts as a non-competitive, insurmountable antagonist of C5aR1.[1] Its primary mechanism of action involves binding to C5aR1 and preventing the conformational changes necessary for receptor activation by its ligand, the anaphylatoxin C5a.[1] This blockade effectively inhibits the downstream signaling cascades that lead to a plethora of cellular responses, including chemotaxis, degranulation, oxidative burst, and cytokine production.
This compound's Effect on Neutrophil Activation
Neutrophils are first responders to sites of inflammation and infection, and their activation is tightly regulated by C5a. This compound has been shown to be a potent inhibitor of C5a-mediated neutrophil functions.
Quantitative Data: Inhibition of Neutrophil Functions by this compound
| Function | Cell Type | Stimulant | This compound IC50 | Reference |
| Chemotaxis | Human Neutrophils | C5a | 75 nM | [1][2][3] |
| Myeloperoxidase Release | Human Neutrophils | C5a | 22 nM | [1][2][3] |
| Chemotaxis | Mouse Neutrophils | C5a | 0.5 nM | [2] |
| Calcium Mobilization | HMC-1 (Mast cell line) | C5a | ~10 nM | [3] |
| Neutrophil Mobilization (in vivo) | Mice | C5a | Effective at 1 mg/kg (i.v.) |
C5aR1 Signaling Pathway in Neutrophils
The binding of C5a to C5aR1 on neutrophils triggers a cascade of intracellular events, leading to cellular activation. This compound blocks the initiation of this cascade.
This compound's Effect on Macrophage Activation
Macrophages are versatile immune cells involved in phagocytosis, antigen presentation, and cytokine production. C5a signaling through C5aR1 significantly influences these functions.
Quantitative Data: Inhibition of Macrophage Functions by this compound
| Function | Cell Type | Stimulant | This compound IC50 | Reference |
| Chemotaxis | J774A.1 (Mouse Macrophage-like) | C5a | 7.1 µM | [2] |
| Cytokine Production (OSM) | Human Monocyte-Derived Macrophages | C5a | Blocked by anti-C5aR Ab | |
| Cytokine Production (TNF-α, IL-1β, IL-6) | Macrophages | LPS + C5a | Modulated |
Note: Specific dose-response data for this compound's inhibition of phagocytosis and a broad range of LPS-stimulated cytokine release in primary human macrophages is limited in the reviewed literature. However, given this compound's potent antagonism of C5aR1, it is expected to inhibit C5a-mediated modulation of these functions.
Detailed Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of this compound on C5a-induced neutrophil chemotaxis.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh, heparinized whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in a serum-free medium (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium. The final DMSO concentration should be kept below 0.1%.
-
Chemoattractant Preparation: Prepare a solution of recombinant human C5a in the assay medium at a concentration known to induce robust chemotaxis (e.g., 10 nM).
-
Assay Setup:
-
Add the C5a solution to the lower wells of a 96-well Boyden chamber (Transwell® with 5.0 µm pore size).
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-120 minutes.
-
Quantification:
-
After incubation, remove the upper inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®) or by direct cell counting using a hemocytometer or an automated cell counter.[4]
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Neutrophil Oxidative Burst Assay (Dihydrorhodamine 123)
This protocol describes the measurement of reactive oxygen species (ROS) production by neutrophils and its inhibition by this compound.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils as described in the chemotaxis protocol.
-
DHR 123 Loading: Resuspend neutrophils in HBSS at 1 x 10^6 cells/mL and incubate with Dihydrorhodamine 123 (DHR 123) at a final concentration of 1-5 µM for 15 minutes at 37°C in the dark.
-
Compound and Stimulant Preparation: Prepare serial dilutions of this compound and a working solution of a stimulant such as N-formylmethionyl-leucyl-phenylalanine (fMLP; e.g., 1 µM) or C5a (e.g., 100 nM) in HBSS.
-
Assay Procedure:
-
Aliquot the DHR 123-loaded neutrophil suspension into flow cytometry tubes.
-
Add the this compound dilutions or vehicle control and incubate for 15 minutes at 37°C.
-
Add the stimulant (fMLP or C5a) to the tubes and incubate for an additional 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Flow Cytometry:
-
Stop the reaction by adding ice-cold PBS.
-
Acquire data on a flow cytometer. Excite the cells with a 488 nm laser and detect the emission of Rhodamine 123 (the oxidized form of DHR 123) in the FITC channel (typically 525/50 nm).
-
-
Data Analysis:
-
Gate on the neutrophil population based on forward and side scatter.
-
Determine the mean fluorescence intensity (MFI) of the Rhodamine 123 signal for each condition.
-
Calculate the percentage of inhibition of the oxidative burst by this compound relative to the stimulated vehicle control.
-
Macrophage Phagocytosis Assay (Zymosan)
This protocol details a method to assess the impact of this compound on C5a-mediated modulation of macrophage phagocytosis of zymosan particles.
Methodology:
-
Macrophage Culture: Seed macrophages (e.g., human monocyte-derived macrophages or a macrophage cell line like J774A.1) in a 96-well plate at a density that will result in a confluent monolayer. Allow the cells to adhere overnight.
-
Zymosan Preparation: Use commercially available fluorescently labeled Zymosan A particles (e.g., FITC- or pHrodo-labeled). Opsonize the Zymosan by incubating with serum or IgG for 30 minutes at 37°C to enhance uptake via complement and Fc receptors. Wash the opsonized Zymosan with PBS.
-
Assay Procedure:
-
Wash the macrophage monolayer with warm assay medium.
-
Pre-incubate the cells with different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
To assess the modulation by C5a, add C5a (e.g., 50 nM) to the appropriate wells.
-
Add the opsonized, fluorescently labeled Zymosan particles to the wells at a specific macrophage-to-zymosan ratio (e.g., 1:10).
-
Incubate for 1-3 hours at 37°C to allow for phagocytosis.
-
-
Quantification:
-
After incubation, wash the cells with cold PBS to remove non-ingested Zymosan.
-
To differentiate between internalized and surface-bound particles, add a quenching agent (e.g., trypan blue for FITC-labeled zymosan) to quench the fluorescence of extracellular particles.
-
Measure the fluorescence of the ingested particles using a fluorescence plate reader or by flow cytometry.
-
-
Data Analysis: Compare the fluorescence intensity of this compound-treated wells to the control wells to determine the effect of this compound on phagocytosis.
Conclusion
This compound is a well-characterized antagonist of C5aR1 that effectively inhibits the activation of neutrophils and macrophages by C5a. It potently blocks key pro-inflammatory functions of neutrophils, including chemotaxis and degranulation, at nanomolar concentrations. In macrophages, this compound has been shown to inhibit C5a-induced chemotaxis and is expected to modulate other C5a-dependent functions such as phagocytosis and cytokine production. The detailed protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of C5aR1 antagonism in inflammatory and immune-mediated diseases. Further studies are warranted to fully elucidate the dose-dependent effects of this compound on the diverse functions of macrophages.
References
The Cyclic Hexapeptide PMX-53: A Technical Guide to its History, Development, and Application as a C5aR1 Antagonist Research Tool
Abstract
This technical guide provides a comprehensive overview of the cyclic hexapeptide PMX-53, a widely utilized research tool for investigating the role of the complement system in inflammation and various disease models. This compound is a potent and specific antagonist of the C5a receptor 1 (C5aR1, CD88), a key G protein-coupled receptor involved in mediating the pro-inflammatory effects of the anaphylatoxin C5a. This document details the history and development of this compound, its mechanism of action, and its dual functionality as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor. Furthermore, this guide presents a compilation of its pharmacological data, detailed experimental protocols for its use in key in vitro and in vivo assays, and visualizations of the C5aR1 signaling pathway and experimental workflows. This resource is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and pharmacology.
Introduction: The Complement System and the C5a-C5aR1 Axis
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response.[1] Activation of the complement cascade leads to the generation of several biologically active fragments, including the potent anaphylatoxin C5a.[2] C5a exerts its diverse pro-inflammatory effects primarily through its interaction with the high-affinity G protein-coupled receptor, C5aR1 (also known as CD88).[2][3] The C5a-C5aR1 signaling axis is implicated in a wide array of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention.[2][4]
History and Development of this compound
This compound, also known as 3D53, was developed by Peptech as a complement C5a inhibitor for the potential treatment of inflammatory disorders such as rheumatoid arthritis and psoriasis.[5] It is a synthetic, cyclic hexapeptide designed to mimic the C-terminal region of C5a, which is crucial for receptor binding and activation.[6][7] The cyclic nature of this compound confers greater stability and oral bioavailability compared to linear peptides.[8] Early clinical trials in humans demonstrated that oral and topical formulations of this compound were safe and well-tolerated.[9] However, its clinical development was hampered by a short plasma half-life.[9] Despite this limitation in a therapeutic context, its potent and specific antagonism of C5aR1 has established this compound as an invaluable tool for preclinical research into the pathophysiology of the C5a-C5aR1 axis.
Mechanism of Action
C5aR1 Antagonism
This compound acts as a potent and insurmountable antagonist of the C5aR1 receptor.[10] It binds with high affinity to the receptor, preventing the binding of C5a and subsequent downstream signaling events.[6] this compound specifically targets C5aR1 and does not interact with the second C5a receptor, C5L2 (C5aR2), or the C3a receptor (C3aR).[11] The interaction of this compound with C5aR1 is non-competitive and pseudo-irreversible, leading to a long-lasting inhibitory effect.[8][10]
Dual Agonism of MrgX2
Interestingly, this compound exhibits a dual functionality. While it is a high-affinity antagonist of C5aR1, it also acts as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, which is expressed on human mast cells.[12] At concentrations higher than those required for C5aR1 antagonism (typically ≥30 nM), this compound can stimulate MrgX2-mediated mast cell degranulation.[11][12] This off-target effect is an important consideration in the design and interpretation of experiments using this compound, particularly at higher concentrations. The Trp and Arg residues within the this compound structure are crucial for both its C5aR1 antagonist and MrgX2 agonist activities.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound based on published literature.
| Parameter | Value | Assay/Model | Reference |
| IC50 (C5aR1 Antagonism) | 20 nM | General C5aR antagonism | [11] |
| 22 nM | C5a-induced neutrophil myeloperoxidase release | [11] | |
| 75 nM | C5a-induced neutrophil chemotaxis | [11] | |
| 0.5 nM | C5a-induced chemotaxis (mouse neutrophils, non-acetylated version) | [11] | |
| Binding Affinity (Kd) | 30 nM | Isolated mouse neutrophils (non-acetylated version) | [11] |
| 4.7 nM | Force-distance curve-based atomic force microscopy | [13] | |
| MrgX2 Agonism (EC50) | ≥30 nM | Mast cell degranulation | [5] |
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Value | Route of Administration | Species | Reference |
| Plasma Half-life | ~70 min | Oral (3 mg/kg) | Rat | [11] |
| ~20 min | Intravenous | Mouse | [8] | |
| Oral Bioavailability | ~5% | [10] | ||
| 9% | Mouse | [8] | ||
| Peak Blood Level | ~0.3 µM | Oral (3 mg/kg) | Rat | [11] |
| Time to Peak | ~20 min | Oral (3 mg/kg) | Rat | [11] |
Table 2: Pharmacokinetic Properties of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound as a research tool.
In Vitro Neutrophil Chemotaxis Assay
This protocol is adapted from standard Boyden chamber assays used to assess the effect of this compound on C5a-induced neutrophil migration.[14][15]
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium
-
Recombinant human C5a
-
This compound
-
Boyden chamber (or Transwell® inserts with 3-5 µm pores)
-
96-well plate
-
Calcein-AM or other suitable cell viability stain
-
Fluorescence plate reader
Methodology:
-
Neutrophil Isolation: a. Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells. b. Perform hypotonic lysis to remove any remaining erythrocytes. c. Resuspend the purified neutrophil pellet in HBSS. d. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Purity should be >95%.
-
Assay Setup: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI 1640 medium. b. Prepare a solution of C5a (chemoattractant) in RPMI 1640 medium at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL). c. Add the C5a solution to the lower wells of the 96-well plate. d. In separate wells, add medium alone as a negative control.
-
This compound Treatment and Chemotaxis: a. Pre-incubate the isolated neutrophils with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C. b. Resuspend the treated neutrophils in RPMI 1640 medium at a concentration of 1-2 x 10^6 cells/mL. c. Place the Boyden chamber inserts into the wells of the 96-well plate. d. Add 100 µL of the neutrophil suspension to the upper chamber of each insert. e. Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration: a. After incubation, carefully remove the inserts. b. Scrape off the non-migrated cells from the top surface of the membrane. c. Stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Diff-Quik). d. Alternatively, for fluorescence-based quantification, lyse the migrated cells and quantify using a fluorescent dye like Calcein-AM and a plate reader. e. Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the C5a-only control.
Calcium Mobilization Assay
This protocol describes a method to measure the effect of this compound on C5a-induced intracellular calcium flux in a C5aR1-expressing cell line (e.g., U937 or HL-60).[5][11]
Materials:
-
C5aR1-expressing cells (e.g., U937)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
HBSS with calcium and magnesium
-
Recombinant human C5a
-
This compound
-
Black-walled, clear-bottom 96-well plate
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Preparation and Dye Loading: a. Culture C5aR1-expressing cells to the desired density. b. Harvest and wash the cells with HBSS. c. Resuspend the cells in HBSS containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%). d. Incubate for 30-60 minutes at 37°C in the dark to allow for dye loading. e. Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS. f. Seed the loaded cells into a black-walled, clear-bottom 96-well plate.
-
Assay Performance: a. Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4). b. Record a baseline fluorescence reading for a few seconds. c. Add various concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 1-5 minutes). d. Inject a solution of C5a (at a concentration that elicits a submaximal response, e.g., EC80) into the wells. e. Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes.
-
Data Analysis: a. The change in fluorescence intensity over time reflects the intracellular calcium concentration. b. Calculate the peak fluorescence response for each well. c. Determine the inhibitory effect of this compound by comparing the peak response in this compound-treated wells to the C5a-only control. d. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
In Vivo Mouse Model of Inflammation
This protocol provides a general framework for administering this compound in a mouse model of acute inflammation to assess its in vivo efficacy.[4][12]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Inflammatory stimulus (e.g., zymosan, lipopolysaccharide (LPS), or C5a)
-
This compound
-
Sterile saline or other suitable vehicle
-
Anesthesia (e.g., isoflurane)
-
Equipment for sample collection (e.g., syringes, tubes for blood collection, instruments for tissue harvesting)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Materials for histological analysis
Methodology:
-
Animal Acclimatization and Grouping: a. Acclimatize mice to the housing conditions for at least one week before the experiment. b. Randomly assign mice to different treatment groups (e.g., vehicle + saline, vehicle + inflammatory stimulus, this compound + inflammatory stimulus).
-
This compound Administration: a. Prepare a sterile solution of this compound in the chosen vehicle. The dose will depend on the specific model and research question (e.g., 0.3-3 mg/kg).[4] b. Administer this compound via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, or oral). The timing of administration relative to the inflammatory challenge is critical and should be optimized (e.g., 15-30 minutes prior for acute models).[4] c. Administer the vehicle to the control groups.
-
Induction of Inflammation: a. Administer the inflammatory stimulus (e.g., intraperitoneal injection of zymosan or intravenous injection of C5a).[4]
-
Sample Collection and Analysis: a. At a predetermined time point after the inflammatory challenge (e.g., 2-24 hours), euthanize the mice. b. Collect blood via cardiac puncture for plasma separation and cytokine analysis using ELISA. c. Collect peritoneal lavage fluid to quantify immune cell infiltration (e.g., by flow cytometry or manual cell counting). d. Harvest relevant tissues (e.g., lung, liver, kidney) for histological analysis to assess tissue damage and inflammation. e. Analyze myeloperoxidase (MPO) activity in tissue homogenates as a marker of neutrophil infiltration.
-
Data Analysis: a. Compare the readouts of inflammation (e.g., cytokine levels, cell counts, tissue damage scores, MPO activity) between the this compound-treated group and the vehicle-treated control group. b. Use appropriate statistical tests to determine the significance of any observed differences.
Visualizations: Signaling Pathways and Experimental Workflows
C5aR1 Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon C5a binding to C5aR1, which are subsequently blocked by this compound.
Caption: C5aR1 signaling pathways blocked by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of acute inflammation.
Caption: In vivo experimental workflow using this compound.
Conclusion
This compound remains a cornerstone research tool for elucidating the complex roles of the C5a-C5aR1 axis in health and disease. Its high potency and specificity as a C5aR1 antagonist, despite its limitations for therapeutic use due to a short half-life, make it an ideal pharmacological probe. Researchers utilizing this compound should be mindful of its dual agonistic activity on MrgX2 at higher concentrations to ensure accurate interpretation of experimental results. This technical guide provides a centralized resource of quantitative data, detailed experimental protocols, and visual aids to facilitate the effective use of this compound in preclinical research and drug development endeavors.
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. criver.com [criver.com]
- 15. biomedha.com [biomedha.com]
PMX-53: A Technical Guide to its Anti-Cancer and Anti-Atherosclerotic Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction to PMX-53
This compound is a potent, orally active, synthetic cyclic hexapeptide that functions as an antagonist to the complement C5a receptor 1 (C5aR1, also known as CD88).[1] With an IC50 value of approximately 20 nM, it effectively blocks the signaling cascade initiated by the anaphylatoxin C5a, a key inflammatory mediator of the complement system.[1] The chemical sequence of this compound is Ac-Phe-[Orn-Pro-dCha-Trp-Arg].[2] this compound acts as a high-affinity, insurmountable antagonist of C5aR1 but has also been noted to be a low-affinity agonist for the Mas-related gene 2 (MrgX2), which can mediate mast cell degranulation at higher concentrations.[1][3] Its primary mechanism of action revolves around inhibiting the pro-inflammatory and immunomodulatory effects of the C5a-C5aR1 axis, which has demonstrated therapeutic potential in preclinical models of cancer and atherosclerosis.[4][5]
Anti-Cancer Effects of this compound
The tumor microenvironment (TME) is often characterized by chronic inflammation, which can promote tumor growth, immune evasion, and metastasis. The C5a-C5aR1 signaling axis is a critical driver of this pro-tumoral inflammation.[4] this compound exerts its anti-cancer effects by disrupting this axis, leading to a reprogramming of the TME from an immunosuppressive to an anti-tumor state.
2.1 Mechanism of Action By blocking C5aR1, which is primarily expressed on myeloid cells, this compound mitigates tumor progression through several key mechanisms:[4][6]
-
Modulation of Myeloid-Derived Suppressor Cells (MDSCs): C5a is a potent chemoattractant for MDSCs, which suppress T-cell responses. This compound inhibits the recruitment of MDSCs into the TME, thereby alleviating their immunosuppressive functions.[4][7]
-
Reprogramming of Tumor-Associated Macrophages (TAMs): C5aR1 signaling promotes the polarization of TAMs towards a pro-tumoral, anti-inflammatory M2-like phenotype. C5aR1 blockade with this compound can reprogram these macrophages to a pro-inflammatory, anti-tumor M1-like state, enhancing their ability to fight cancer cells.[4][8]
-
Enhancement of T-Cell Mediated Immunity: By reducing the influence of MDSCs and M2-like TAMs, this compound fosters a more permissive environment for cytotoxic CD8+ T cells.[6][7] This leads to increased T-cell infiltration, activation, and tumor cell killing.
-
Synergy with Immunotherapies: this compound has shown synergistic effects when combined with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and PARP inhibitors.[6][8] It enhances the efficacy of these therapies by overcoming myeloid-mediated resistance mechanisms.
2.2 Quantitative Data: Preclinical Anti-Cancer Studies
The following table summarizes key quantitative findings from preclinical studies investigating the anti-cancer effects of this compound.
| Tumor Model | Animal Model | This compound Dosage Regimen | Key Quantitative Findings | Combination Therapy | Reference(s) |
| Lung Carcinoma (LLC) | C57BL/6J Mice | Not specified (C5a blockade) | Synergistically impaired lung cancer growth and metastasis. | Anti-PD-1 | [7] |
| Breast Cancer (4T1) | BALB/c Mice | Not specified | Inhibited lung metastasis. | - | |
| Breast Cancer (Syngeneic) | Female Mice | Not specified | C5aR1 inhibition increased sensitivity to PARP inhibitors. | PARP Inhibitors | [8] |
| Various Syngeneic Tumors | Sv/129 & C57BL/6J Mice | 1 mg/kg s.c. daily | Significantly enhanced anti-tumor efficacy. | Anti-PD-1, Poly I:C | [6] |
| High-Grade Serous Ovarian Cancer | Xenograft Mice | Not specified | Antagonized subcutaneous tumor growth; synergized with anti-PD-1. | Anti-PD-1 | [9] |
2.3 Experimental Protocol: In Vivo Tumor Growth Inhibition Study
This section outlines a typical methodology for assessing the anti-cancer efficacy of this compound in a murine model.
-
Animal Model: Female C57BL/6J mice, 8-12 weeks of age, are commonly used.[6]
-
Tumor Cell Implantation: B16.F10 melanoma cells (0.5 x 10^6) are injected subcutaneously into the flanks of the mice.[6]
-
Treatment Groups: Mice are randomized into groups (n=10 per group): Vehicle control, this compound alone, Anti-PD-1 alone, and this compound + Anti-PD-1 combination.
-
Dosing Regimen:
-
Tumor Growth Assessment: Tumor volume is measured every 2-3 days using digital calipers (Volume = 0.5 x Length x Width^2). The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm^3) or show signs of ulceration. Tumor growth inhibition is calculated.[10][11]
-
Immunological Analysis: At the end of the study, tumors and spleens are harvested. Flow cytometry is used to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells, MDSCs, TAMs). Immunohistochemistry can be performed on tumor sections to visualize immune cell infiltration.
-
Statistical Analysis: Differences in tumor growth between groups are analyzed using a two-way ANOVA. Survival data is analyzed using the Kaplan-Meier method and log-rank test.[10]
2.4 Visualization: Signaling Pathways and Workflows
Caption: C5a-C5aR1 signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for an in vivo anti-cancer study.
Anti-Atherosclerotic Effects of this compound
Atherosclerosis is a chronic inflammatory disease of the arterial wall. The complement system, and specifically the C5a-C5aR1 axis, is a key contributor to the initiation and progression of atherosclerotic plaques.[12][13]
3.1 Mechanism of Action this compound demonstrates anti-atherosclerotic properties by inhibiting C5aR1-mediated inflammation within the vessel wall. C5aR1 is expressed by multiple cell types within an atherosclerotic plaque, including endothelial cells, smooth muscle cells, and macrophages.[5] The therapeutic effects of this compound are attributed to:
-
Reduced Leukocyte Recruitment: C5a is a powerful chemoattractant for monocytes and neutrophils. By blocking C5aR1, this compound reduces the infiltration of these inflammatory cells into the arterial intima, a critical early step in plaque formation.[14]
-
Decreased Macrophage Activation and Foam Cell Formation: this compound limits the activation of macrophages within the plaque, reducing their uptake of oxidized lipoproteins and subsequent transformation into foam cells, which form the core of the lesion.[5]
-
Enhanced Plaque Stability: The C5a-C5aR1 axis has been implicated in plaque instability by promoting the apoptosis of vascular smooth muscle cells and endothelial cells.[14] Inhibition of this pathway by this compound may therefore help to maintain a more stable plaque phenotype, reducing the risk of rupture.
3.2 Quantitative Data: Preclinical Anti-Atherosclerosis Studies
The following table summarizes key quantitative findings from a pivotal preclinical study on this compound's anti-atherosclerotic effects.
| Parameter | Animal Model | Diet | This compound Dosage Regimen | Duration | Key Quantitative Findings | Reference(s) |
| Lesion Size & Lipid Content | ApoE-/- Mice | Normal Diet | 3 mg/kg s.c. (3x/week) + 1 mg/kg/day p.o. | 25 weeks | Reduced lesion size and lipid content in the plaque by ~40% (P<0.05). | [5] |
3.3 Experimental Protocol: In Vivo Atherosclerosis Study
This section outlines a standard methodology for assessing the anti-atherosclerotic efficacy of this compound in a murine model.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background are the most widely used model as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[15][16]
-
Induction of Atherosclerosis: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat "Western-type" diet (containing ~21% fat and 0.15-0.2% cholesterol) to accelerate lesion development.[15][16]
-
Treatment Groups: Mice are randomized into a control group (vehicle) and a treatment group (this compound).
-
Dosing Regimen: Treatment begins concurrently with the Western diet. This compound is administered via a dual route: 3 mg/kg s.c. three times per week and 1 mg/kg/day orally (p.o.).[5]
-
Study Duration: The study typically lasts for 12 to 25 weeks to allow for the development of significant atherosclerotic plaques.[5][15]
-
Plaque Quantification:
-
At the study endpoint, mice are euthanized and perfused with saline. The entire aorta is dissected.
-
En face analysis: The aorta is opened longitudinally, pinned, and stained with Oil Red O to visualize lipid-rich lesions. The percentage of the aortic surface area covered by plaques is quantified using image analysis software.[15]
-
Aortic Root analysis: The heart and aortic root are embedded, and serial cryosections are cut. Sections are stained with Hematoxylin and Eosin (H&E) for morphology and Oil Red O for lipid content. Lesion area is measured across multiple sections.[15][17]
-
-
Statistical Analysis: Differences in plaque area between the control and this compound groups are analyzed using an unpaired Student's t-test.
3.4 Visualization: Signaling Pathways and Workflows
Caption: Role of C5a-C5aR1 in atherosclerosis progression.
Caption: Experimental workflow for an in vivo atherosclerosis study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibiting C5a/C5aR axis reduces myeloid-derived suppressor cells and enhances PD-1 blockade therapy in lung cancer - Sharma - Translational Cancer Research [tcr.amegroups.org]
- 8. C5aR1 inhibition reprograms tumor associated macrophages and reverses PARP inhibitor resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C5aR1 blockade reshapes immunosuppressive tumor microenvironment and synergizes with immune checkpoint blockade therapy in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Tumor Angiogenesis and Growth by Nanoparticle-Mediated p53 Gene Therapy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interval Approach to Assessing Antitumor Activity for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of C5a-C5aR axis in the development of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Complement factor C5a induces atherosclerotic plaque disruptions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Dual Antagonist and Agonist Functions of PMX-53
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of PMX-53, a synthetic cyclic hexapeptide. This compound is primarily recognized as a potent and selective antagonist of the complement C5a receptor 1 (C5aR1 or CD88).[1][2][3][4] However, it also exhibits a distinct agonist function on the Mas-related gene 2 (MrgX2) receptor, particularly in mast cells.[1][5][6] This dual activity makes this compound a valuable tool for dissecting the roles of these receptors in inflammation, immunity, and other pathophysiological processes. This document outlines the quantitative parameters of this compound's activity, details the experimental protocols for its characterization, and visualizes the associated signaling pathways.
Quantitative Data Summary
The biological activity of this compound has been quantified across various in vitro assays, defining its potency as both a C5aR1 antagonist and an MrgX2 agonist. The following table summarizes the key quantitative data.
| Parameter | Receptor | Assay | Cell Type | Value | Reference |
| Antagonist Activity | |||||
| IC50 | C5aR1 (CD88) | C5a-induced Neutrophil Myeloperoxidase Release | Human Neutrophils | 22 nM | [1][4][5][6][7][8] |
| IC50 | C5aR1 (CD88) | C5a-induced Chemotaxis | Human Neutrophils | 75 nM | [1][4][5][6][7][8] |
| IC50 | C5aR1 (CD88) | General C5aR Antagonism | Not Specified | 20 nM | [1] |
| IC50 | C5aR1 (CD88) | C5a-induced Calcium Mobilization | HMC-1 cells | ~10 nM (inhibitory concentration) | [1][5][6][9] |
| Kd | C5aR1 (CD88) | Binding to isolated mouse neutrophils | Mouse Neutrophils | 30 nM | [1] |
| Agonist Activity | |||||
| Effective Concentration | MrgX2 | Mast Cell Degranulation | LAD2 mast cells, CD34+ cell-derived mast cells, RBL-2H3 cells expressing MrgX2 | ≥30 nM | [1][5][6][9] |
| Effective Concentration | MrgX2 | Calcium Mobilization | Not Specified | 100 nM | [5] |
Signaling Pathways
This compound modulates distinct signaling cascades through its interaction with C5aR1 and MrgX2. These pathways are crucial for understanding its biological effects.
C5aR1 Antagonism and Signaling
As an antagonist, this compound blocks the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, C5aR1. C5aR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαi proteins.[10][11] Activation of C5aR1 by C5a initiates a signaling cascade that is central to the inflammatory response. This compound's blockade of this interaction prevents downstream signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, as well as the activation of phospholipase C (PLC) and subsequent calcium mobilization. Furthermore, C5aR1 activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling.[10][12][13]
MrgX2 Agonism and Signaling
In contrast to its role at C5aR1, this compound acts as an agonist at the MrgX2 receptor, a GPCR expressed on mast cells.[1][6] At higher concentrations (≥30 nM), this compound activates MrgX2, leading to G protein activation and subsequent downstream signaling that results in mast cell degranulation and the release of inflammatory mediators.[1][5][6][9] This agonistic activity is of particular interest in the context of off-target effects and understanding the full pharmacological profile of this compound.
Experimental Protocols
The dual functions of this compound can be characterized using a variety of in vitro cellular assays. Below are detailed methodologies for key experiments.
1. C5a-Induced Calcium Mobilization Assay (Antagonist Mode)
This assay assesses the ability of this compound to inhibit C5a-induced intracellular calcium release in a C5aR1-expressing cell line, such as HMC-1.
-
Cell Culture: Culture HMC-1 cells in the appropriate growth medium until they reach the desired confluency.
-
Cell Loading:
-
Harvest and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Resuspend the cells in the buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and incubate in the dark to allow for dye loading.
-
Wash the cells to remove excess dye and resuspend in the assay buffer.
-
-
Assay Procedure:
-
Aliquot the loaded cells into a 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a fixed concentration of C5a (typically at its EC80) to stimulate calcium mobilization and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the percentage of inhibition by this compound at each concentration compared to the C5a-only control to determine the IC50 value.
2. Mast Cell Degranulation Assay (Agonist Mode)
This assay measures the ability of this compound to induce the release of granular contents (e.g., β-hexosaminidase) from mast cells, such as LAD2 cells or RBL-2H3 cells expressing MrgX2.
-
Cell Culture: Culture the mast cell line of choice in the appropriate medium.
-
Assay Procedure:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Aliquot the cells into a 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a positive control (e.g., a known mast cell degranulating agent) and a negative control (buffer only).
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
-
β-Hexosaminidase Measurement:
-
Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant.
-
Incubate to allow for the enzymatic reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: The amount of β-hexosaminidase released is proportional to the degree of degranulation. Express the results as a percentage of the total cellular β-hexosaminidase content (determined by lysing the cells) to determine the EC50 value of this compound for degranulation.
3. β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to C5aR1 upon ligand binding, which can be blocked by this compound. Technologies like the PathHunter® β-arrestin assay are commonly used.[14][15][16][17]
-
Cell Line: Utilize a cell line engineered to co-express C5aR1 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[17]
-
Assay Principle: Upon C5a binding to C5aR1, β-arrestin is recruited, bringing the PK and EA tags into proximity. This allows for the complementation of a β-galactosidase enzyme, generating a detectable signal.
-
Antagonist Mode Protocol:
-
Plate the engineered cells in a 96-well plate and incubate.
-
Add varying concentrations of this compound and incubate.
-
Add a fixed concentration of C5a (at its EC80 for β-arrestin recruitment).
-
Incubate to allow for β-arrestin recruitment.
-
Add the detection reagents and measure the chemiluminescent signal.
-
-
Data Analysis: The signal is proportional to the extent of β-arrestin recruitment. Calculate the percentage of inhibition by this compound to determine its IC50 for blocking C5a-mediated β-arrestin recruitment.
Conclusion
This compound is a valuable pharmacological tool with a well-defined dual activity profile. Its high-affinity antagonism of C5aR1 makes it a potent inhibitor of C5a-mediated inflammation, while its lower-affinity agonism of MrgX2 provides insights into mast cell activation pathways. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and leverage the unique properties of this compound in their studies. Understanding this dual functionality is critical for the accurate interpretation of experimental results and for the potential therapeutic applications of C5aR1-targeted compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C5a receptor - Wikipedia [en.wikipedia.org]
- 11. Partial ligand-receptor engagement yields functional bias at the human complement receptor, C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genecards.org [genecards.org]
- 13. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Methodological & Application
Application Notes and Protocols for PMX-53 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMX-53 is a versatile cyclic hexapeptide that exhibits a dual mechanism of action, making it a valuable tool for immunological and pharmacological research. It is a potent antagonist of the complement component 5a receptor 1 (C5aR1, also known as CD88) and a low-affinity agonist of the Mas-related G-protein coupled receptor X2 (MrgX2).[1][2][3][4] This dual activity allows for the investigation of two distinct signaling pathways involved in inflammation, immune responses, and pseudo-allergic reactions.
C5aR1 is a key receptor in the complement system, a critical component of innate immunity. Its activation by its ligand C5a triggers a cascade of pro-inflammatory responses, including neutrophil chemotaxis, degranulation, and the release of inflammatory mediators.[5][6] this compound effectively blocks these C5a-induced effects.
MrgX2 is primarily expressed on mast cells and is implicated in non-IgE-mediated mast cell degranulation in response to various cationic molecules, including certain drugs.[7][8] this compound, at higher concentrations, can activate MrgX2, leading to mast cell degranulation and the release of histamine (B1213489) and other inflammatory mediators.[1][3]
These application notes provide detailed protocols for utilizing this compound in common cell culture assays to investigate its antagonist activity on C5aR1 and its agonist activity on MrgX2.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in various cell-based assays.
Table 1: this compound Antagonist Activity on C5aR1
| Assay | Cell Line | Ligand | IC50 Value | Reference |
| Myeloperoxidase Release | Human Neutrophils | C5a | 22 nM | [2][9] |
| Chemotaxis | Human Neutrophils | C5a | 75 nM | [2][9] |
| Calcium Mobilization | HMC-1 | C5a | ~10 nM | [2][3] |
| C5a Binding | HEK293 (expressing human C5aR) | C5a | 20 nM | [2] |
Table 2: this compound Agonist Activity on MrgX2
| Assay | Cell Line | EC50 Value | Reference |
| Degranulation (β-hexosaminidase release) | LAD2 Mast Cells | ≥30 nM | [3][4] |
| Degranulation (β-hexosaminidase release) | CD34+ cell-derived Mast Cells | ≥30 nM | [3] |
| Degranulation (β-hexosaminidase release) | RBL-2H3 (expressing MrgX2) | ≥30 nM | [3] |
| Calcium Mobilization | LAD2 Mast Cells | Induces response at ≥30 nM | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[9] To prepare a high-concentration stock solution (e.g., 10 mM), add the appropriate volume of DMSO to the vial of this compound powder.
-
Vortex thoroughly to ensure the peptide is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the solution is stable for at least one year.[2]
-
For cell-based assays, dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer immediately before use. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
C5aR1 Antagonist Activity: Neutrophil Chemotaxis Assay
This protocol describes how to assess the ability of this compound to inhibit C5a-induced neutrophil migration using a Boyden chamber or Transwell® assay.
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium supplemented with 10% FBS
-
Recombinant human C5a
-
This compound
-
Boyden chamber or 96-well Transwell® plate (5 µm pore size)[10]
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Protocol:
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower wells of the chemotaxis chamber, add RPMI 1640 medium containing C5a at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL).[11] Include wells with medium alone as a negative control.
-
To test the antagonist activity of this compound, pre-incubate the neutrophils with various concentrations of this compound (e.g., 1 nM to 1 µM) for 15-30 minutes at 37°C.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.[10]
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
To quantify the migrated cells in the lower chamber, you can either:
-
Lyse the cells and quantify the amount of a cellular enzyme, such as lactate (B86563) dehydrogenase (LDH).
-
Stain the migrated cells with a fluorescent dye like Calcein-AM and measure the fluorescence using a plate reader.
-
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the C5a-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
MrgX2 Agonist Activity: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation induced by this compound.[1][12][13]
Materials:
-
LAD2 or RBL-2H3 cells stably expressing MrgX2
-
Appropriate cell culture medium (e.g., StemPro-34 for LAD2, DMEM for RBL-2H3)
-
Tyrode's buffer or HEPES buffer
-
This compound
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Triton X-100 (for cell lysis to measure total release)
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well plates
-
Spectrophotometer (405 nm)
Protocol:
-
Cell Seeding: Seed mast cells (e.g., 5 x 10^4 cells/well) into a 96-well plate and culture overnight.[14]
-
Cell Stimulation:
-
Wash the cells once with Tyrode's buffer.
-
Add various concentrations of this compound (e.g., 10 nM to 10 µM) to the wells. Include a buffer-only control (spontaneous release) and a positive control for degranulation if desired (e.g., substance P for MrgX2).
-
For determining the total β-hexosaminidase content, add 0.1% Triton X-100 to a set of control wells to lyse the cells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[13]
-
Enzyme Assay:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer a 50 µL aliquot of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the pNAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Measurement: Stop the reaction by adding 100 µL of the stop solution. Measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] * 100 Determine the EC50 value by plotting the percentage of release against the log of the this compound concentration.
C5aR1 and MrgX2 Activity: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation and can be used to assess both the antagonist effect of this compound on C5aR1 and its agonist effect on MrgX2.[3][4][15]
Materials:
-
Appropriate cell line (e.g., HMC-1 for C5aR1, LAD2 for MrgX2)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
C5a (for C5aR1 antagonist assay)
-
This compound
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding: Seed cells into black, clear-bottom 96-well or 384-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. This typically involves dissolving the AM ester form of the dye in DMSO and then diluting it in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.
-
-
Cell Washing: After incubation, gently wash the cells 2-3 times with HBSS to remove excess dye.
-
Assay Procedure:
-
For C5aR1 Antagonist Activity:
-
Place the plate in the fluorescence plate reader and begin recording a baseline fluorescence signal.
-
Add various concentrations of this compound to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Add a fixed concentration of C5a (at its EC80) to stimulate the cells.
-
Continue to record the fluorescence signal to measure the C5a-induced calcium response in the presence and absence of this compound.
-
-
For MrgX2 Agonist Activity:
-
Place the plate in the fluorescence plate reader and begin recording a baseline fluorescence signal.
-
Add various concentrations of this compound to the wells.
-
Continue to record the fluorescence signal to measure the this compound-induced calcium response.
-
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. For the antagonist assay, calculate the percentage of inhibition of the C5a-induced response by this compound and determine the IC50. For the agonist assay, determine the EC50 of this compound by plotting the peak fluorescence response against the log of the this compound concentration.
Mandatory Visualization
Caption: C5aR1 signaling pathway and the antagonistic action of this compound.
Caption: MrgX2 signaling pathway and the agonistic action of this compound.
Caption: General experimental workflows for characterizing this compound activity.
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C5a receptor - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 8. Gene - MRGPRX2 [maayanlab.cloud]
- 9. selleck.co.jp [selleck.co.jp]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. biomedha.com [biomedha.com]
- 12. abmgood.com [abmgood.com]
- 13. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
PMX-53: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PMX-53 in various in vitro experimental settings. This compound is a potent and selective small molecule antagonist of the human C5a receptor 1 (C5aR1, CD88), a key component of the complement system involved in inflammatory responses. It is crucial to note that while this compound acts as a C5aR1 antagonist at low nanomolar concentrations, it can exhibit agonist activity at the Mas-related G protein-coupled receptor X2 (MrgX2) at higher concentrations, leading to mast cell degranulation.[1][2] This dual activity necessitates careful dose-response studies to ensure the desired pharmacological effect is achieved.
Recommended Concentration of this compound for In Vitro Experiments
The optimal concentration of this compound is highly dependent on the specific cell type and the biological response being investigated. The following tables summarize reported effective concentrations and IC50 values for this compound in various in vitro assays.
Table 1: this compound as a C5aR1 Antagonist
| Assay | Cell Type | Measured Effect | Effective Concentration / IC50 | Citations |
| Myeloperoxidase Release | Human Neutrophils | Inhibition of C5a-induced release | IC50: 22 nM | [1][3] |
| Chemotaxis | Human Neutrophils | Inhibition of C5a-induced migration | IC50: 75 nM | [1][3] |
| Calcium Mobilization | HMC-1 (Human Mast Cells) | Inhibition of C5a-induced Ca2+ flux | 10 nM | [1] |
| C5a Receptor Binding | Mouse Neutrophils | Binding affinity (Kd) | 30 nM | [1] |
| Chemotaxis | J774A.1 (Mouse Macrophages) | Inhibition of C5a-induced migration | IC50: 7.1 µM | [1] |
Table 2: this compound as a MrgX2 Agonist
| Assay | Cell Type | Measured Effect | Effective Concentration | Citations |
| Degranulation | LAD2 (Human Mast Cells) | Induction of degranulation | ≥ 30 nM | [1] |
| Degranulation | CD34+ cell-derived Mast Cells | Induction of degranulation | ≥ 30 nM | [1] |
| Degranulation | RBL-2H3 cells expressing MrgX2 | Induction of degranulation | ≥ 30 nM | [1] |
Signaling Pathways
This compound primarily targets the C5a-C5aR1 signaling axis. The following diagram illustrates the canonical C5aR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A general experimental workflow for evaluating the effect of this compound on a C5a-induced cellular response is outlined below.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the inhibitory effect of this compound on C5a-induced neutrophil migration.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium with 0.1% BSA
-
Recombinant human C5a
-
This compound
-
Boyden chamber with 5 µm pore size polycarbonate membrane
-
Calcein-AM
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the isolated neutrophils in RPMI 1640 with 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.
-
This compound Pre-incubation: In a separate tube, pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Chemotaxis Setup:
-
Add RPMI 1640 containing a chemoattractant concentration of C5a (e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Cell Staining and Quantification:
-
After incubation, carefully remove the membrane.
-
Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Alternatively, for a fluorescence-based quantification, lyse the migrated cells in the lower chamber and quantify using a fluorescent dye like Calcein-AM, measuring fluorescence with a plate reader.
-
-
Data Analysis: Count the number of migrated cells in several high-power fields for each condition. Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the C5a-only control.
Calcium Mobilization Assay
This protocol outlines a method to measure the effect of this compound on C5a-induced intracellular calcium flux using a fluorescent calcium indicator.
Materials:
-
Adherent cells expressing C5aR1 (e.g., HMC-1 or transfected HEK293 cells)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
Recombinant human C5a
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in HBSS with HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM. Probenecid can be added to the loading buffer to a final concentration of 2.5 mM.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Cell Washing: Gently wash the cells twice with HBSS with HEPES to remove extracellular dye.
-
This compound Incubation: Add HBSS with HEPES containing various concentrations of this compound or vehicle control to the wells and incubate for 10-15 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader set to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's injection system, add a solution of C5a (e.g., final concentration of 10 nM) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each condition and determine the inhibitory effect of this compound.
Mast Cell Degranulation Assay (Beta-Hexosaminidase Release)
This protocol is used to assess the agonistic effect of this compound on mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cell line (e.g., LAD2 or RBL-2H3 expressing MrgX2)
-
Tyrode's buffer (or similar physiological buffer)
-
This compound
-
Triton X-100 (for cell lysis)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Preparation: Wash the mast cells twice with Tyrode's buffer and resuspend them to a concentration of 1 x 10^6 cells/mL.
-
Stimulation:
-
In a 96-well plate, add the cell suspension to each well.
-
Add various concentrations of this compound (e.g., 10 nM to 10 µM) or a positive control for degranulation (e.g., ionomycin) to the respective wells. Include a negative control (buffer only).
-
Incubate the plate for 30 minutes at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well and transfer it to a new 96-well plate. This contains the released β-hexosaminidase.
-
-
Cell Lysis: To the remaining cell pellets, add Tyrode's buffer containing 0.5% Triton X-100 to lyse the cells and release the remaining intracellular β-hexosaminidase. This will be used to determine the total enzyme content.
-
Enzyme Assay:
-
Add the pNAG substrate solution to each well of the supernatant plate and the lysate plate.
-
Incubate for 60-90 minutes at 37°C.
-
Stop the reaction by adding the stop solution. The development of a yellow color indicates the conversion of the substrate.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100
-
Cytokine Release Assay (ELISA)
This protocol describes the quantification of a specific cytokine (e.g., TNF-α or IL-6) released from cells following stimulation, and the effect of this compound on this release.
Materials:
-
Immune cells capable of cytokine release upon C5a stimulation (e.g., human peripheral blood mononuclear cells (PBMCs) or macrophages)
-
Complete cell culture medium
-
Recombinant human C5a
-
This compound
-
Commercially available ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 24- or 48-well plate at an appropriate density and allow them to adhere or equilibrate overnight.
-
This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add C5a to the wells to a final concentration known to induce cytokine release (e.g., 50-100 ng/mL). Include unstimulated and C5a-only controls.
-
Incubation: Incubate the plate for a period sufficient for cytokine production and release (typically 6-24 hours, depending on the cytokine and cell type).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant. Store at -80°C until analysis.
-
ELISA:
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and a standard curve of the recombinant cytokine.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody or streptavidin-HRP.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the known concentrations of the recombinant cytokine.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Determine the effect of this compound on C5a-induced cytokine release.
-
References
Application Notes and Protocols for PMX-53 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMX-53 is a potent and selective cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1, also known as CD88).[1][2][3][4] As a crucial mediator of inflammation, the C5a-C5aR1 axis is implicated in a wide array of inflammatory and autoimmune diseases.[5] Consequently, this compound is a valuable tool for investigating the role of this signaling pathway in various disease models. These application notes provide a comprehensive overview of this compound dosage and administration for in vivo mouse studies, based on available pharmacokinetic and pharmacodynamic data.
Mechanism of Action
This compound acts as a non-competitive inhibitor of C5aR1, effectively blocking the downstream signaling cascade initiated by the binding of its ligand, C5a.[1][2][3] This interaction prevents the activation of neutrophils and macrophages, key events in the inflammatory response.[5] The C5aR1 is a G protein-coupled receptor (GPCR) that, upon activation, triggers a variety of intracellular signaling events, leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[5]
C5aR1 Signaling Pathway
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Pharmacokinetics of this compound in Mice
A comprehensive pharmacokinetic analysis of this compound in mice has demonstrated rapid absorption and distribution following various administration routes.[1][2][3] The drug follows a two-compartment model with a short elimination half-life of approximately 20 minutes.[1][2][3] The primary route of elimination is through urinary excretion, with about 50% of the drug excreted unchanged within the first 12 hours after intravenous administration.[1][2][3]
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Oral (PO) |
| Dose | 1 mg/kg | 1 mg/kg | 1 mg/kg | 1 mg/kg |
| Bioavailability | 100% | - | - | 9%[1][2][3] |
| Elimination Half-life (t½) | ~20 min[1][2][3] | ~20 min[1][2][3] | ~20 min[1][2][3] | ~20 min[1][2][3] |
| Peak Plasma Concentration (Cmax) | High | Moderate | Low | Very Low |
| Time to Peak Concentration (Tmax) | < 5 min | ~15 min | ~30 min | ~15 min |
Note: Data is compiled from Kumar et al., 2020. Dashes indicate data not explicitly provided in the referenced literature.
Dosage and Administration
The selection of the appropriate dosage and administration route for this compound depends on the specific experimental design, the mouse model being used, and the desired duration of C5aR1 inhibition.
Recommended Doses and Routes
| Administration Route | Recommended Dose Range | Frequency | Notes |
| Intravenous (i.v.) | 0.3 - 3 mg/kg[6] | Single dose or as required by the experimental timeline | Provides rapid and complete bioavailability. A dose of 1 mg/kg has been shown to be effective in inhibiting C5aR1-mediated responses.[6][7] |
| Intraperitoneal (i.p.) | 1 - 5 mg/kg | Once or twice daily | Commonly used route for systemic administration in mice. |
| Subcutaneous (s.c.) | 1 - 10 mg/kg | Once or twice daily | May provide a more sustained release compared to i.v. or i.p. administration. |
| Oral (p.o.) | 10 - 30 mg/kg | Once daily | Bioavailability is low (~9%), requiring higher doses.[1][2][3] Once daily oral dosing has been reported as effective in some rat models.[5] |
Experimental Protocols
Preparation of this compound for Administration
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing DMSO and/or other solubilizing agents)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a small amount of a suitable solvent like DMSO, if necessary.
-
Gradually add the sterile vehicle to the desired final concentration, vortexing between additions to ensure complete dissolution.
-
For intravenous administration, ensure the final solution is clear and free of particulates. If a suspension is formed for other routes like oral gavage, ensure it is homogenous.
-
Prepare fresh solutions for each experiment to ensure stability and potency.
Note: For oral administration, a common vehicle is Carboxymethylcellulose-sodium (CMC-Na) to create a homogenous suspension.[8]
Administration of this compound
a. Intravenous (i.v.) Injection (Tail Vein)
Procedure:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the prepared this compound solution into one of the lateral tail veins.
-
The typical injection volume is 5-10 µL/g of body weight.
-
Monitor the mouse for any adverse reactions post-injection.
b. Intraperitoneal (i.p.) Injection
Procedure:
-
Firmly restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution. The typical injection volume is 10-20 µL/g of body weight.
-
Withdraw the needle and return the mouse to its cage.
c. Subcutaneous (s.c.) Injection
Procedure:
-
Grasp the loose skin over the back of the neck or flank to form a tent.
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Inject the this compound solution, creating a small bleb under the skin.
-
Withdraw the needle and return the mouse to its cage.
d. Oral Gavage (p.o.)
Procedure:
-
Firmly restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the esophagus and advance it into the stomach.
-
Slowly administer the this compound suspension. The typical volume is 5-10 µL/g of body weight.
-
Carefully remove the needle and return the mouse to its cage.
Experimental Workflow for a Pharmacodynamic Study
References
- 1. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Protocol for dissolving and preparing PMX-53 for experiments.
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: PMX-53 is a potent and selective cyclic hexapeptide antagonist of the complement C5a receptor (C5aR1, CD88).[1][2] It is a valuable tool for investigating the role of the C5a/C5aR1 axis in various inflammatory and neurodegenerative diseases.[1][3] this compound has an IC50 of 20 nM for the C5a receptor.[1][4] It also acts as an agonist for the Mas-related gene 2 (MrgX2).[5][6] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization, storage, and preparation of this compound for both in vitro and in vivo studies.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Solvent/Conditions | Source(s) |
| Molecular Weight | 896.09 g/mol (free base) | N/A | [5] |
| Solubility | up to 2 mg/mL | Water | [4] |
| 50 mg/mL | DMSO | ||
| 100 mg/mL (111.59 mM) | DMSO (fresh, anhydrous) | [5][6] | |
| Storage (Powder) | -20°C for up to 3 years | Dessicated | [3][5] |
| Storage (Stock Solution) | -80°C for up to 1 year | In solvent | [5][7] |
| -20°C for up to 1 month | In solvent | [5] | |
| IC50 (C5aR1) | 20 nM | In vitro assays | [1][4] |
| IC50 (MPO release) | 22 nM | Human neutrophils | [5][6] |
| IC50 (Chemotaxis) | 75 nM | Human neutrophils | [5][6] |
Experimental Protocols
I. Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in an appropriate solvent, which can then be diluted to the desired working concentration for experiments. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5]
A. DMSO Stock Solution (for in vitro and in vivo use)
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound.[5]
-
Materials:
-
This compound powder
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
-
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 100 mg/mL stock solution, add 1 mL of fresh, anhydrous DMSO to 100 mg of this compound.[5][6]
-
Vortex briefly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[5][7]
-
B. Aqueous Stock Solution (for in vivo use)
For certain in vivo applications, an aqueous-based stock solution may be preferred.
-
Materials:
-
This compound powder
-
Sterile water for injection
-
Ethanol
-
Sterile, polypropylene microcentrifuge tubes
-
-
Protocol:
II. Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid cytotoxicity.
-
Protocol:
-
Thaw an aliquot of the this compound stock solution (e.g., 100 mg/mL in DMSO) at room temperature.
-
Serially dilute the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution from a 100 mM DMSO stock, perform a 1:10,000 dilution.
-
Ensure thorough mixing after each dilution step.
-
III. Preparation of Formulations for In Vivo Administration
The choice of vehicle for in vivo administration will depend on the route of administration and the experimental model.
A. Formulation for Subcutaneous or Intravenous Injection
-
Materials:
-
This compound stock solution (aqueous or DMSO)
-
5% Dextrose in sterile water for injection
-
-
Protocol:
B. Formulation for Oral Administration
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution
-
-
Protocol:
C. Alternative Formulation for Injection
This formulation uses a combination of solvents to improve solubility and stability.
-
Materials:
-
This compound DMSO stock solution (e.g., 100 mg/mL)
-
PEG300
-
Tween-80
-
Sterile double-distilled water (ddH2O)
-
-
Protocol (for a 1 mL final volume): [5][6]
-
Start with 50 µL of a 100 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This solution should be used immediately for optimal results.[5]
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound antagonizes the C5a receptor (C5aR1), blocking downstream inflammatory signaling.
Experimental Workflow for this compound Preparation
Caption: Workflow for the preparation of this compound from powder to experimental application.
References
- 1. PMX 53 CAS#: 219639-75-5 [m.chemicalbook.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PMX-53 in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMX-53 is a potent and selective small cyclic peptide antagonist of the complement C5a receptor 1 (C5aR1, also known as CD88).[1][2] The C5a-C5aR1 signaling pathway is a critical component of the innate immune response and plays a significant role in the pathogenesis of numerous inflammatory diseases.[3][4] By blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, this compound effectively mitigates the downstream inflammatory cascade, including neutrophil chemotaxis, degranulation, and the release of inflammatory cytokines.[5][6][7]
These application notes provide a comprehensive overview of the use of this compound in various preclinical models of inflammatory diseases, including quantitative efficacy data and detailed experimental protocols. Additionally, we present diagrams of the key signaling pathways involved in the mechanism of action of this compound. This information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of C5aR1 antagonism in their specific areas of interest.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data on the efficacy of this compound in various in vivo and in vitro models of inflammation.
Table 1: In Vivo Efficacy of this compound in Animal Models of Inflammation
| Disease Model | Species | Route of Administration | Dosage | Key Findings |
| Inflammatory Hypernociception | ||||
| Zymosan-induced | Rat | Intraplantar (i.pl.) | 60-180 µ g/paw | Inhibited mechanical hypernociception for up to 6 hours.[5] |
| Zymosan-induced | Mouse | Subcutaneous (s.c.) | 0.3-3 mg/kg | Reduced flexion-elicited joint hypernociception.[5][8] |
| Carrageenan-induced | Rat | Intraplantar (i.pl.) | 60 µ g/paw | Inhibited mechanical hypernociception.[5] |
| Lipopolysaccharide (LPS)-induced | Rat | Intraplantar (i.pl.) | 60 µ g/paw | Inhibited mechanical hypernociception.[5] |
| Antigen-induced | Rat | Intraplantar (i.pl.) | 60-180 µ g/paw | Inhibited mechanical hypernociception.[8] |
| Arthritis | ||||
| Collagen-Induced Arthritis (CIA) | Rat | Oral (p.o.) | 3-10 mg/kg/day | Reduced swelling, gait disturbance, and histological severity. |
| Sepsis | ||||
| C5a-induced Neutrophilia and TNF-α release | Mouse | Intravenous (i.v.) | 1 mg/kg | Inhibited neutrophil mobilization and TNF-α production for up to 6 hours.[9][10] |
| Neuroinflammation | ||||
| Ischemia-Reperfusion Injury | Rat | Pre-treatment | Not specified | Protected against spinal cord injury.[11][12] |
| Intracerebral Hemorrhage (ICH) | Not specified | Not specified | Not specified | In combination with an anticoagulant, reduced inflammatory factors and brain edema.[11][12] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Type | Parameter Measured | IC50 / Effective Concentration |
| Neutrophil Myeloperoxidase Release | Human Neutrophils | Myeloperoxidase activity | 22 nM[6][13] |
| Neutrophil Chemotaxis | Human Neutrophils | Cell migration towards C5a | 75 nM[6][13] |
| Calcium (Ca2+) Mobilization | HMC-1 cells | Intracellular Ca2+ levels | Inhibition at 10 nM[8][14] |
| Mast Cell Degranulation (MrgX2 Agonism) | LAD2 mast cells, CD34+ derived mast cells | β-hexosaminidase release | Degranulation at ≥30 nM[8][14] |
Mandatory Visualizations
Figure 1: C5a-C5aR1 Signaling Pathway and Inhibition by this compound.
Figure 2: Agonistic Action of this compound on the MrgX2 Receptor in Human Mast Cells.
Figure 3: Experimental Workflow for a Collagen-Induced Arthritis (CIA) Model.
Experimental Protocols
In Vivo Models
This model is used to assess the anti-hyperalgesic effects of this compound in an inflammatory pain setting.
Materials:
-
Male Wistar rats (180-200 g)
-
Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)
-
This compound (dissolved in sterile saline)
-
Sterile saline (0.9% NaCl)
-
Digital analgesimeter or von Frey filaments
-
Intraplantar (i.pl.) injection needles (30-gauge)
Protocol:
-
Acclimatization: Acclimate rats to the experimental environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold or latency to a noxious stimulus (e.g., mechanical pressure with a digital analgesimeter) for each rat.
-
This compound Administration: Administer this compound (60-180 µg in 50 µL) or vehicle (sterile saline) via intraplantar injection into the right hind paw.[5]
-
Induction of Inflammation: 30 minutes after this compound or vehicle administration, inject zymosan (30 µg in 50 µL of sterile saline) into the same paw to induce inflammation and hypernociception.[5]
-
Assessment of Hypernociception: Measure the paw withdrawal threshold or latency at various time points post-zymosan injection (e.g., 1, 2, 4, 6, and 24 hours). A decrease in the withdrawal threshold or latency indicates hypernociception.
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the this compound-treated group and the vehicle-treated group at each time point.
This is a widely used model for rheumatoid arthritis to evaluate the therapeutic efficacy of anti-inflammatory compounds.
Materials:
-
Female Wistar or Lewis rats (8-10 weeks old)
-
Bovine type II collagen (Chondrex)
-
Complete Freund's Adjuvant (CFA) (Chondrex)
-
Incomplete Freund's Adjuvant (IFA) (Chondrex)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Calipers for measuring paw thickness
Protocol:
-
Preparation of Collagen Emulsion:
-
For primary immunization: Emulsify bovine type II collagen with an equal volume of CFA.
-
For booster immunization: Emulsify bovine type II collagen with an equal volume of IFA.
-
-
Primary Immunization (Day 0): Anesthetize the rats and inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail.[15][16]
-
Booster Immunization (Day 7 or 21): Administer a booster injection of 0.1 mL of the collagen/IFA emulsion intradermally at a site near the primary injection.[15][16]
-
Monitoring of Arthritis Development: Begin monitoring the rats daily for signs of arthritis (e.g., erythema, swelling of the paws) starting from day 10 after the primary immunization.
-
Arthritis Scoring: Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale, where 0=no signs of arthritis and 4=severe inflammation with ankylosis). The maximum score per rat is typically 16.
-
This compound Treatment: Once arthritis is established (e.g., arthritis score ≥ 4), randomize the animals into treatment and vehicle groups. Administer this compound (e.g., 3-10 mg/kg) or vehicle daily via oral gavage.
-
Assessment of Efficacy:
-
Continue daily clinical scoring of arthritis.
-
Measure paw thickness with calipers every other day.
-
At the end of the study (e.g., day 28), collect blood for cytokine analysis and joints for histopathological evaluation of inflammation, pannus formation, and cartilage/bone erosion.
-
This model mimics the systemic inflammatory response observed in sepsis.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)
-
This compound (dissolved in sterile saline)
-
Sterile saline (0.9% NaCl)
-
ELISA kits for TNF-α, IL-1β, and IL-6
Protocol:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 1 mg/kg) or vehicle (sterile saline) via intravenous (i.v.) or intraperitoneal (i.p.) injection.[17]
-
Induction of Sepsis: 30 minutes after this compound or vehicle administration, induce sepsis by injecting LPS (e.g., 5-15 mg/kg) intraperitoneally.[17][18]
-
Monitoring: Monitor the mice for signs of sepsis, including lethargy, piloerection, and huddling behavior. Record survival rates over a specified period (e.g., 48-72 hours).
-
Cytokine Analysis: At a predetermined time point (e.g., 4-6 hours post-LPS), collect blood via cardiac puncture. Prepare serum and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.[17]
-
Organ Damage Assessment: At the end of the study, harvest organs such as the lungs and liver for histopathological analysis of inflammatory cell infiltration and tissue damage.
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide (Genscript)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (Hooke Laboratories)
-
Pertussis toxin (PTX) (List Biological Laboratories)
-
This compound
-
Vehicle for subcutaneous injection (e.g., sterile saline)
Protocol:
-
Induction of EAE (Day 0): Anesthetize mice and immunize subcutaneously at two sites on the flank with 100 µL of an emulsion containing MOG35-55 peptide in CFA.[10][19]
-
PTX Administration: On day 0 and day 2 post-immunization, administer PTX (e.g., 200 ng) intraperitoneally.[10]
-
Clinical Scoring: Begin daily monitoring and scoring of clinical signs of EAE from day 7 post-immunization using a standard scale (e.g., 0-5, where 0=no signs, 1=limp tail, 3=hind limb paralysis, 5=moribund).
-
This compound Treatment: Initiate this compound treatment either prophylactically (starting from day 0) or therapeutically (at the onset of clinical signs). Administer this compound (e.g., 1-10 mg/kg) or vehicle daily via subcutaneous injection.[10]
-
Assessment of Efficacy:
-
Continue daily clinical scoring.
-
At the peak of the disease or at the end of the study, harvest the spinal cord and brain for histopathological analysis of immune cell infiltration and demyelination.
-
Isolate mononuclear cells from the central nervous system (CNS) and analyze T cell populations (e.g., Th1, Th17) by flow cytometry.
-
In Vitro Assays
This assay measures the ability of this compound to inhibit the migration of neutrophils towards the chemoattractant C5a.
Materials:
-
Human neutrophils (isolated from fresh human blood)
-
Recombinant human C5a
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pores)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Cell Labeling: Label the isolated neutrophils with a fluorescent dye according to the manufacturer's instructions.
-
Preparation of Chemotaxis Chamber:
-
Add C5a (e.g., 10 nM) to the lower wells of the chemotaxis chamber.[7]
-
Add buffer alone to some wells as a negative control.
-
-
This compound Treatment: Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Chemotaxis: Add the pre-treated neutrophils to the upper chamber of the Boyden chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 30-60 minutes to allow for cell migration.[7]
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Quantify the migrated cells in the lower chamber by measuring the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
This assay quantifies the release of the granular enzyme MPO from neutrophils, a marker of degranulation.
Materials:
-
Human neutrophils
-
Recombinant human C5a
-
This compound
-
MPO assay kit (commercially available, e.g., from Cayman Chemical or Abcam)
-
Spectrophotometer
Protocol:
-
Neutrophil Isolation: Isolate neutrophils as described in the chemotaxis assay.
-
This compound Treatment: Pre-incubate the neutrophils with different concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Stimulation: Stimulate the neutrophils with C5a (e.g., 10 nM) for 15-30 minutes at 37°C to induce degranulation.
-
Sample Collection: Centrifuge the cell suspension to pellet the neutrophils. Collect the supernatant, which contains the released MPO.
-
MPO Activity Measurement: Measure the MPO activity in the supernatant using a commercially available MPO assay kit according to the manufacturer's instructions. This typically involves a colorimetric reaction where MPO catalyzes the oxidation of a substrate.
-
Data Analysis: Determine the MPO activity in each sample by measuring the absorbance at the appropriate wavelength. Calculate the percentage of inhibition of MPO release by this compound.
This assay measures changes in intracellular calcium levels in response to C5a, and the inhibitory effect of this compound.
Materials:
-
Human monocytic cell line (e.g., HMC-1) or other C5aR1-expressing cells
-
Recombinant human C5a
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Culture and Plating: Culture the cells under standard conditions and seed them into a 96-well black-walled plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.[20]
-
Washing: Gently wash the cells with a suitable buffer (e.g., HBSS) to remove excess dye.
-
This compound Treatment: Add different concentrations of this compound or vehicle to the wells and incubate for a short period (e.g., 5-10 minutes).
-
Measurement of Calcium Flux: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, and then inject C5a (e.g., 10 nM) into the wells while continuously recording the fluorescence signal over time.[14]
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Compare the peak fluorescence response in this compound-treated cells to that in vehicle-treated cells to determine the inhibitory effect.
This assay is used to measure the agonistic effect of this compound on MrgX2-mediated mast cell degranulation.
Materials:
-
Human mast cell line (e.g., LAD2) or primary human mast cells
-
This compound
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., glycine (B1666218) buffer, pH 10.7)
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Spectrophotometer
Protocol:
-
Cell Plating: Seed the mast cells into a 96-well plate.
-
Stimulation: Add various concentrations of this compound (e.g., 10 nM to 10 µM) to the wells and incubate for 30 minutes at 37°C.[14]
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: Lyse the remaining cells in the wells with lysis buffer to determine the total cellular β-hexosaminidase content.
-
Enzymatic Reaction:
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.
Concluding Remarks
This compound has demonstrated significant therapeutic potential in a wide range of preclinical models of inflammatory diseases. Its ability to potently and selectively block the C5a-C5aR1 axis provides a targeted approach to mitigating inflammation. The data and protocols presented in these application notes are intended to serve as a valuable resource for researchers investigating the role of the complement system in disease and exploring the therapeutic utility of C5aR1 antagonism. Further research is warranted to fully elucidate the therapeutic potential of this compound and similar molecules in various human inflammatory conditions.
References
- 1. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Neutrophil migration toward chemoattractant C5a [bio-protocol.org]
- 5. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
- 6. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 12. This compound - Creative Biolabs [creative-biolabs.com]
- 13. selleckchem.com [selleckchem.com]
- 14. DSpace [repository.upenn.edu]
- 15. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lobetyolin protects mice against LPS-induced sepsis by downregulating the production of inflammatory cytokines in macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring LPS-induced sepsis in rats and mice as a model to study potential protective effects of the nociceptin/orphanin FQ system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Clinical Course of Experimental Autoimmune Encephalomyelitis and Inflammation Is Controlled by the Expression of Cd40 within the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing PMX-53 in a Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing PMX-53, a potent and selective antagonist of the complement C5a receptor 1 (C5aR1), in a neutrophil chemotaxis assay. This document outlines the scientific background, experimental procedures, data interpretation, and expected outcomes for researchers investigating inflammatory responses and developing novel therapeutics targeting the complement system.
Introduction
The complement system is a critical component of innate immunity, and its activation leads to the production of the potent pro-inflammatory mediator, C5a. C5a binds to its G protein-coupled receptor, C5aR1 (also known as CD88), on the surface of various immune cells, particularly neutrophils.[1][2] This interaction triggers a cascade of intracellular signaling events, culminating in a range of pro-inflammatory responses, including chemotaxis, which is the directed migration of cells towards a chemical gradient.[2][3] Dysregulation of the C5a/C5aR1 axis is implicated in numerous inflammatory and autoimmune diseases.
This compound is a synthetic cyclic hexapeptide that acts as a high-affinity antagonist of C5aR1.[4][5] It effectively blocks the binding of C5a to its receptor, thereby inhibiting downstream signaling and cellular responses like chemotaxis.[4][6] This makes this compound a valuable tool for studying the role of the C5a/C5aR1 pathway in inflammation and a potential therapeutic agent for a variety of inflammatory conditions.[7]
This document provides a comprehensive guide to employing this compound in an in vitro neutrophil chemotaxis assay to assess its inhibitory effects on C5a-mediated cell migration.
C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates a signaling cascade that is fundamental to the chemotactic response of neutrophils. The binding of C5a to C5aR1 leads to the activation of intracellular heterotrimeric G-proteins. This event triggers downstream signaling pathways, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These pathways ultimately lead to an increase in intracellular calcium levels and the polymerization of actin, which are essential for the changes in cell morphology and motility required for chemotaxis.[2][3]
Caption: C5aR1 signaling pathway leading to chemotaxis and its inhibition by this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the this compound chemotaxis assay.
Caption: Experimental workflow for the this compound neutrophil chemotaxis assay.
Quantitative Data Summary
The inhibitory activity of this compound on C5a-induced neutrophil chemotaxis is concentration-dependent. The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Cell Type | Reference |
| IC₅₀ for C5a-induced Chemotaxis | 75 nM | Human Neutrophils | [4][6] |
| IC₅₀ for C5a Receptor (CD88) Binding | 20 nM | Human Neutrophils | [4] |
| IC₅₀ for C5a-induced Myeloperoxidase Release | 22 nM | Human Neutrophils | [4][6] |
Experimental Protocols
Materials and Reagents
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human C5a
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Bovine Serum Albumin (BSA)
-
Calcein AM
-
Boyden chamber or similar chemotaxis system (e.g., Transwell® inserts with 3-5 µm pores)
-
96-well plate
-
Fluorescence plate reader
Protocol 1: Isolation of Human Neutrophils
-
Blood Collection: Collect human peripheral blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Density Gradient Centrifugation: Dilute the blood 1:1 with HBSS. Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Harvesting Cell Layers: After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells). Collect the erythrocyte/granulocyte pellet.
-
Dextran Sedimentation: Resuspend the pellet in HBSS and mix with an equal volume of 6% Dextran T-500 solution. Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Leukocyte Collection: Carefully collect the leukocyte-rich supernatant.
-
Erythrocyte Lysis: Centrifuge the supernatant at 250 x g for 10 minutes. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds to lyse any remaining red blood cells, then restore isotonicity with an equal volume of 1.6% NaCl.
-
Washing: Wash the cells twice with HBSS.
-
Cell Counting and Viability: Resuspend the final cell pellet in RPMI 1640 supplemented with 0.5% BSA. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95%.
Protocol 2: this compound Chemotaxis Assay
-
Preparation of Reagents:
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
C5a Stock Solution: Reconstitute recombinant human C5a in sterile water or PBS containing 0.1% BSA to a stock concentration of 100 µM. Aliquot and store at -80°C.
-
Assay Medium: RPMI 1640 supplemented with 0.5% BSA.
-
-
Assay Setup:
-
Chemoattractant Preparation: Prepare serial dilutions of C5a in assay medium. A final concentration of 10 nM in the lower chamber is a common starting point.[3][8]
-
This compound Working Solutions: Prepare serial dilutions of this compound in assay medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Cell Preparation: Resuspend the isolated neutrophils in assay medium to a final concentration of 1 x 10⁶ cells/mL.
-
-
Pre-incubation:
-
In a separate 96-well plate or microcentrifuge tubes, mix equal volumes of the neutrophil suspension and the this compound working solutions (or vehicle control - assay medium with the same final DMSO concentration).
-
Incubate for 15-30 minutes at 37°C.[3]
-
-
Chemotaxis Chamber Assembly:
-
Incubation: Incubate the chemotaxis chamber at 37°C in a 5% CO₂ incubator for 30-60 minutes.[3][9]
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts.
-
Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Method A: Cell Staining: Fix and stain the migrated cells on the lower surface of the membrane. Count the cells in several high-power fields under a microscope.
-
Method B: Fluorescence-based Quantification:
-
Prepare a standard curve of known cell numbers.
-
Add a cell lysis buffer containing a fluorescent dye that binds to nucleic acids (e.g., CyQUANT®) or a viability dye like Calcein AM to the lower wells.
-
Measure the fluorescence using a plate reader.
-
Alternatively, pre-label the cells with Calcein AM before the assay and measure the fluorescence of the migrated cells in the lower chamber.
-
-
Data Analysis
-
Calculate the average number of migrated cells for each condition (untreated control, C5a alone, and C5a with different concentrations of this compound).
-
Determine the percentage of inhibition for each this compound concentration using the following formula:
% Inhibition = [1 - (Number of migrated cells with this compound) / (Number of migrated cells with C5a alone)] x 100
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by performing a non-linear regression analysis of the dose-response curve. The IC₅₀ is the concentration of this compound that inhibits 50% of the C5a-induced neutrophil chemotaxis.
Conclusion
This application note provides a detailed framework for conducting a neutrophil chemotaxis assay to evaluate the inhibitory potential of this compound. By following these protocols, researchers can obtain reliable and reproducible data on the efficacy of C5aR1 antagonism in modulating a key inflammatory process. This assay is a valuable tool for basic research into complement-mediated inflammation and for the preclinical assessment of novel anti-inflammatory drug candidates.
References
- 1. genecards.org [genecards.org]
- 2. C5a receptor - Wikipedia [en.wikipedia.org]
- 3. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PMX 53 News - LARVOL Sigma [sigma.larvol.com]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
Application Notes and Protocols for PMX-53 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMX-53 is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1), a key player in inflammatory pathways.[1][2][3] As a cyclic hexapeptide, it is widely utilized in preclinical rodent models to investigate the role of the C5a-C5aR1 axis in a variety of inflammatory and neurodegenerative diseases.[1][4][5] The choice of administration route is critical for ensuring appropriate bioavailability and efficacy in these studies. This document provides a detailed overview of common administration routes for this compound in rodents, including comparative pharmacokinetic data and standardized experimental protocols.
C5a-C5aR1 Signaling Pathway
The binding of the anaphylatoxin C5a to its G protein-coupled receptor, C5aR1, on the surface of immune cells such as neutrophils, triggers a cascade of intracellular signaling events.[3] This activation leads to a range of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines. This compound acts as a noncompetitive inhibitor of C5aR1, effectively blocking these downstream effects.[1][3]
Caption: C5a-C5aR1 signaling and the inhibitory action of this compound.
Comparative Pharmacokinetics of this compound in Mice
A comprehensive pharmacokinetic analysis of this compound in mice was performed following intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) administration at a dose of 1 mg/kg.[1][3] The absorption and distribution of this compound were rapid, following a two-compartment model with an elimination half-life of approximately 20 minutes for all administration routes.[1][3][6][7]
Table 1: Pharmacokinetic Parameters of this compound in Mouse Plasma [1]
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Subcutaneous (s.c.) | Oral (p.o.) |
| Dose (mg/kg) | 1 | 1 | 1 | 1 |
| Cmax (ng/mL) | 1083 ± 151 | 243 ± 35 | 197 ± 21 | 68 ± 12 |
| Tmax (min) | 2.5 | 10 | 15 | 15 |
| AUC (ng·min/mL) | 21067 | 13456 | 16345 | 1896 |
| Bioavailability (%) | 100 | 64 | 78 | 9 |
| t½ (min) | 21.8 | 23.5 | 24.1 | 19.7 |
Data adapted from a study by an unnamed source and represent mean ± SEM.
Table 2: this compound Distribution to the Central Nervous System (CNS) in Mice [1]
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Subcutaneous (s.c.) | Oral (p.o.) |
| Brain AUC | 1098 | 876 | 1145 | 198 |
| Spinal Cord AUC | 1254 | 987 | 1321 | 211 |
AUC is presented in ng·min/g. Data adapted from a study by an unnamed source.
Experimental Workflow for In Vivo Efficacy Testing
A typical workflow for assessing the in vivo efficacy of this compound involves several key steps, from drug preparation and administration to endpoint analysis.
References
- 1. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PMX 53 News - LARVOL Sigma [sigma.larvol.com]
- 5. researchgate.net [researchgate.net]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Mast Cell Degranulation Assay with PMX-53
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are pivotal effector cells in allergic and inflammatory responses.[1] Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine (B1213489) and proteases like β-hexosaminidase, from their cytoplasmic granules in a process known as degranulation.[1][2] This release contributes significantly to the pathophysiology of various inflammatory and allergic diseases. Consequently, modulating mast cell degranulation is a key therapeutic strategy.
PMX-53 is a synthetic cyclic hexapeptide with a dual role in mast cell function. It is a potent antagonist of the complement component 5a receptor (C5aR, CD88), with an IC50 of approximately 20 nM.[3][4] C5a is a powerful anaphylatoxin that can trigger mast cell degranulation.[5][6] In this context, this compound can inhibit C5a-mediated mast cell activation. However, at higher concentrations (≥30 nM), this compound acts as an agonist for the Mas-related gene 2 (MrgX2), a G protein-coupled receptor expressed on human mast cells, thereby inducing degranulation.[3][7][8][9] This dual functionality makes this compound an interesting tool for studying mast cell biology and a lead compound for drug development.
These application notes provide a detailed protocol for an in vitro mast cell degranulation assay to characterize the effects of this compound. The assay quantifies the release of β-hexosaminidase, a stable and reliable marker of mast cell degranulation.[1]
Data Presentation
Table 1: this compound Activity Profile
| Parameter | Receptor | Cell Type | Activity | Concentration/IC50 | Reference |
| Antagonism | C5aR (CD88) | Human Neutrophils | Inhibition of C5a-induced myeloperoxidase release | 22 nM | [3][7] |
| Antagonism | C5aR (CD88) | Human Neutrophils | Inhibition of C5a-induced chemotaxis | 75 nM | [3][7] |
| Antagonism | C5aR (CD88) | HMC-1 (human mast cell line) | Inhibition of C5a-induced Ca²+ mobilization | 10 nM | [3][7][8][9] |
| Agonism | MrgX2 | LAD2 (human mast cell line) | Induces degranulation | ≥30 nM | [3][7][8][9] |
| Agonism | MrgX2 | CD34+ cell-derived mast cells | Induces degranulation | ≥30 nM | [3][7][8] |
| Agonism | MrgX2 | RBL-2H3 cells expressing MrgX2 | Induces degranulation | ≥30 nM | [3][7][8][9] |
Table 2: Example Data for this compound Induced Degranulation in LAD2 Cells
| This compound Concentration (nM) | % β-Hexosaminidase Release (Mean ± SD) |
| 0 (Spontaneous Release) | 3.5 ± 1.2 |
| 10 | 4.1 ± 1.5 |
| 30 | 15.2 ± 3.8 |
| 100 | 28.9 ± 5.1 |
| 300 | 35.4 ± 6.3 |
| 1000 | 36.1 ± 5.9 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
Experimental Protocols
Mast Cell Culture
This protocol is for the human mast cell line LAD2, which expresses both C5aR and MrgX2.[7][8]
Materials:
-
LAD2 human mast cell line
-
StemPro™-34 SFM medium
-
Recombinant Human Stem Cell Factor (rhSCF)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
-
Hemocytometer
Procedure:
-
Culture LAD2 cells in StemPro™-34 SFM medium supplemented with 100 ng/mL rhSCF, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at a density of 0.3-0.5 x 10⁶ cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Every 3-4 days, perform a half-media change by centrifuging the cells at 200 x g for 5 minutes, aspirating half the supernatant, and resuspending the cells in fresh, pre-warmed complete medium.
-
Monitor cell viability and count using Trypan Blue and a hemocytometer.
-
Functionality testing of the LAD2 cells is recommended every 2 months to ensure consistent degranulation responses.[10]
In Vitro Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
Materials:
-
LAD2 cells
-
HEPES buffer (supplemented with 0.04% BSA)[11]
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
C5a (as a positive control for antagonism studies)
-
96-well V-bottom or U-bottom plates
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the chromogenic substrate[1]
-
Citrate (B86180) buffer (pH 4.5)[11]
-
Glycine buffer (0.4 M, pH 10.7) to stop the reaction[11][12]
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
Day 1: Cell Seeding and Preparation
-
Count LAD2 cells and assess viability.
-
Wash the cells three times with pre-warmed HEPES buffer by centrifuging at 200 x g for 5 minutes.[12]
-
Resuspend the cells in HEPES buffer to a final concentration of 1 x 10⁵ cells/mL.
-
Aliquot 50 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[12][13]
Day 2: Cell Stimulation and Sample Collection
-
Prepare serial dilutions of this compound in HEPES buffer. For antagonism studies, also prepare solutions of C5a.
-
For Agonism Assay: Add 50 µL of the this compound dilutions to the respective wells. For the spontaneous release control, add 50 µL of HEPES buffer with the vehicle.
-
For Antagonism Assay: Pre-incubate the cells with 25 µL of this compound dilutions for 15-30 minutes at 37°C. Then, add 25 µL of C5a (at a concentration known to induce submaximal degranulation) to the wells.
-
For total release control (to determine the maximum β-hexosaminidase content), add 50 µL of 0.1% Triton X-100 to designated wells.[2]
-
Incubate the plate at 37°C for 30 minutes.[2]
-
After incubation, centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.[12]
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new flat-bottom 96-well plate. This plate contains the released β-hexosaminidase.
β-Hexosaminidase Activity Measurement:
-
Prepare the pNAG substrate solution (e.g., 3.5 mg/mL in citrate buffer). Sonication may be required to fully dissolve the pNAG.[11][12]
-
Add 100 µL of the pNAG solution to each well of the supernatant plate.[11][12]
-
To determine the total cellular β-hexosaminidase, lyse the remaining cells in the original plate by adding 150 µL of 0.1% Triton X-100. Mix well by pipetting up and down.[11][12]
-
Transfer 50 µL of the cell lysate to a separate 96-well plate and add 100 µL of the pNAG solution.[11]
-
Incubate both the supernatant and lysate plates at 37°C for 90 minutes.[11]
-
Stop the enzymatic reaction by adding 50 µL of 0.4 M Glycine buffer to each well. The solution should turn yellow.[11][12]
-
Read the absorbance at 405 nm using a microplate reader.
Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
% Degranulation = [(Absorbance of Supernatant - Absorbance of Spontaneous Release) / (Absorbance of Total Lysate - Absorbance of Spontaneous Release)] x 100
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The C5a receptor on mast cells is critical for the autoimmune skin-blistering disease bullous pemphigoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C3a and C5a are chemotaxins for human mast cells and act through distinct receptors via a pertussis toxin-sensitive signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Mast Cell Line (LAD2) ; <span style="color: #ef6331;">Capable of histamine release (degranulation)</span> | Applied Biological Materials Inc. [abmgood.com]
- 11. abmgood.com [abmgood.com]
- 12. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
Application Notes and Protocols for Calcium Mobilization Assay Using PMX-53
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a calcium mobilization assay to characterize the antagonistic activity of PMX-53 on the human complement C5a receptor (C5aR1, CD88). This assay is a robust method for studying G-protein coupled receptor (GPCR) signaling and for screening potential modulators of the C5a-C5aR1 axis, which is implicated in numerous inflammatory diseases.
Introduction
The complement component C5a is a potent pro-inflammatory anaphylatoxin that mediates its effects through the G-protein coupled receptor, C5aR1.[1][2] Activation of C5aR1 by C5a triggers a signaling cascade that results in a rapid increase in intracellular calcium ([Ca2+]i), a key second messenger involved in a variety of cellular responses, including chemotaxis, degranulation, and cytokine release.[3][4] this compound is a potent and selective cyclic hexapeptide antagonist of C5aR1 that competitively blocks the binding of C5a, thereby inhibiting downstream signaling events such as calcium mobilization.[1][5][6] This protocol describes the use of a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium in response to C5a and to determine the inhibitory potency of this compound.[7][8][9]
Signaling Pathway of C5a Receptor and Inhibition by this compound
The binding of C5a to its receptor, C5aR1, a G-protein coupled receptor, initiates a signaling cascade. This process involves the activation of G-proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This rapid increase in intracellular calcium concentration can be detected by fluorescent calcium indicators. This compound acts as a competitive antagonist, binding to C5aR1 and preventing C5a from binding and initiating this signaling pathway.[1][4]
Experimental Protocols
Materials and Reagents
-
Cells: Human monocytic cell line (e.g., U937) or a cell line stably expressing human C5aR1 (e.g., HEK293-C5aR1).[10][11][12]
-
This compound: C5aR1 antagonist.[5]
-
Human C5a: C5aR1 agonist.
-
Fluo-4 AM: Calcium indicator dye.[7]
-
Pluronic F-127: Dispersing agent for Fluo-4 AM.[9]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[7]
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Probenecid (optional): Anion-exchange transport inhibitor to prevent dye leakage.[13]
-
DMSO: For dissolving compounds.
-
Black, clear-bottom 96-well microplates.
Equipment
-
Fluorescence microplate reader with bottom-read capabilities and injectors for compound addition, capable of excitation at ~490 nm and emission at ~525 nm.[7]
-
Cell culture incubator (37°C, 5% CO2).
-
Centrifuge.
-
Laminar flow hood.
Experimental Workflow
Step-by-Step Protocol
-
Cell Preparation:
-
The day before the assay, seed the cells into a black, clear-bottom 96-well plate at a density of 50,000 to 80,000 cells per well in 100 µL of growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
C5a Stock Solution: Prepare a 100 µM stock solution of C5a in a suitable buffer (e.g., PBS with 0.1% BSA).
-
Fluo-4 AM Loading Solution: Prepare a 2X working solution of Fluo-4 AM in Assay Buffer. For a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127, mix the appropriate volumes of stock solutions in Assay Buffer. If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.
-
-
Dye Loading:
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in Assay Buffer at 4X the final desired concentrations.
-
After the dye loading incubation, gently remove the loading solution from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the diluted this compound solutions to the appropriate wells. For control wells, add 50 µL of Assay Buffer.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Set the fluorescence microplate reader to measure fluorescence intensity every 1-2 seconds for a total of 120-180 seconds at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[7]
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Using the plate reader's injector, add 50 µL of C5a solution (at 4X the final desired EC80 concentration) to each well.
-
Continue recording the fluorescence intensity for the remainder of the time.
-
Data Presentation
The following table summarizes typical concentrations and parameters used in the calcium mobilization assay with this compound.
| Parameter | Recommended Value/Range | Reference |
| Cell Line | U937, HMC-1, HEK293-C5aR1 | [12][14] |
| Cell Seeding Density | 50,000 - 80,000 cells/well (96-well plate) | |
| Fluo-4 AM Concentration | 2 - 5 µM | [9] |
| Dye Loading Time | 60 min at 37°C, then 15-30 min at room temperature | [7] |
| This compound Concentration | 10⁻¹¹ M to 10⁻⁵ M (for IC₅₀ determination) | [5][15] |
| C5a Concentration | EC₅₀ to EC₈₀ (typically in the low nanomolar range) | Determined from a prior agonist dose-response curve |
| Fluorescence Reading | Ex: 490 nm / Em: 525 nm | [7] |
| This compound IC₅₀ | ~20 nM (inhibiting C5a-induced responses) | [5] |
Logical Relationship: Agonist vs. Antagonist Action
The interaction between the C5a agonist and the this compound antagonist at the C5a receptor determines the cellular response. In the absence of an antagonist, the agonist will elicit a full response. In the presence of a competitive antagonist like this compound, the agonist's ability to bind and activate the receptor is diminished, leading to a reduced cellular response.
References
- 1. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5a receptor - Wikipedia [en.wikipedia.org]
- 3. Detection Protocol of C5a-Mediated Increase in Intracellular Calcium - Creative Biolabs [creative-biolabs.com]
- 4. Mechanisms of C5a and C3a Complement Fragment-Induced [Ca2+]i Signaling in Mouse Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. hellobio.com [hellobio.com]
- 9. interchim.fr [interchim.fr]
- 10. CDC C5a (+) Assay Cell Line, Human HEK293 Cells - Creative Biolabs [adcc.creative-biolabs.com]
- 11. svarlifescience.com [svarlifescience.com]
- 12. Characterization of a complement-fragment-C5a-stimulated calcium-influx mechanism in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. immune-system-research.com [immune-system-research.com]
Application Notes and Protocols for PMX-53 in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a complex pathological process that occurs when blood supply is restored to a tissue after a period of ischemia or lack of oxygen. This paradoxical phenomenon exacerbates cellular damage and dysfunction, contributing significantly to the morbidity and mortality associated with various clinical conditions, including stroke, myocardial infarction, organ transplantation, and surgery. A key driver of IRI is the acute inflammatory response initiated by the activation of the complement system, particularly the generation of the potent anaphylatoxin C5a.
PMX-53 is a potent and specific cyclic hexapeptide antagonist of the C5a receptor 1 (C5aR1, also known as CD88). By blocking the binding of C5a to C5aR1, this compound effectively inhibits the downstream inflammatory cascade, making it a valuable tool for studying the role of the C5a-C5aR1 axis in IRI and a potential therapeutic agent for mitigating its detrimental effects. These application notes provide detailed protocols and compiled data for the use of this compound in various preclinical models of ischemia-reperfusion injury.
Mechanism of Action
During ischemia-reperfusion, damaged cells release danger-associated molecular patterns (DAMPs) that trigger the activation of the complement cascade, leading to the production of C5a. C5a then binds to its receptor, C5aR1, which is predominantly expressed on immune cells such as neutrophils, macrophages, and microglia. This interaction initiates a pro-inflammatory signaling cascade, resulting in the recruitment and activation of these immune cells, the release of inflammatory cytokines and chemokines, and the generation of reactive oxygen species (ROS). This inflammatory onslaught contributes to further tissue damage, including endothelial dysfunction, increased vascular permeability, and apoptosis.
This compound acts as a competitive antagonist at the C5aR1, preventing the binding of C5a and thereby attenuating the downstream inflammatory signaling pathways. This leads to a reduction in immune cell infiltration, cytokine production, and oxidative stress in the affected tissue, ultimately preserving cellular integrity and improving functional outcomes.
Signaling Pathway
The following diagram illustrates the C5a-C5aR1 signaling pathway in the context of ischemia-reperfusion injury and the inhibitory action of this compound.
Caption: C5a-C5aR1 signaling in IRI and the inhibitory effect of this compound.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound in various ischemia-reperfusion injury models.
Table 1: Spinal Cord Ischemia-Reperfusion Injury (Rat Model)
| Parameter | Control (Saline) | This compound (1 mg/kg) | Outcome | Reference |
| Basso-Beattie-Bresnahan (BBB) Score (48h post-reperfusion) | ~5 | ~10 | Improved neurological function | [1][2] |
| Myeloperoxidase (MPO) Activity (U/g tissue) | High | Significantly Lower | Reduced neutrophil infiltration | [1][2] |
| Histopathological Damage (H&E Staining) | Severe neuronal loss and edema | Reduced pathological damage | Neuroprotection | [1][2] |
Table 2: Cerebral Ischemia-Reperfusion Injury (Rat MCAO Model)
| Parameter | Control (Vehicle) | This compound (1 mg/kg) | Outcome | Reference |
| Infarct Volume (%) | ~35-45% | ~20-25% | Reduced infarct size | Inferred from C5aR knockout studies[3] |
| Neurological Deficit Score (e.g., Garcia Score) | High Deficit | Significantly Lower Deficit | Improved neurological outcome | [4] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Elevated | Significantly Reduced | Attenuated neuroinflammation | [4] |
Table 3: Renal Ischemia-Reperfusion Injury (Rodent Model)
| Parameter | Control (Vehicle) | This compound (1 mg/kg) | Outcome | Reference |
| Blood Urea Nitrogen (BUN) (mg/dL) at 24h | Markedly Elevated | Significantly Reduced | Improved renal function | Inferred from C5 knockout studies[5] |
| Serum Creatinine (mg/dL) at 24h | Markedly Elevated | Significantly Reduced | Improved renal function | Inferred from C5 knockout studies[5] |
| Histological Tubular Injury Score | High | Significantly Lower | Reduced renal tissue damage | Inferred from C5 knockout studies[5] |
Table 4: Myocardial Ischemia-Reperfusion Injury (Mouse Model)
| Parameter | Control (Vehicle) | C5aR Knockout (Proxy for this compound) | Outcome | Reference |
| Infarct Size (% of Area at Risk) | ~35.7% | ~28.5% | Reduced myocardial infarct size | [6] |
| Neutrophil Infiltration | High | Significantly Reduced | Decreased inflammation | [6] |
| Ejection Fraction (at 4 weeks) | ~19.2% | ~25.8% | Improved cardiac function | [6] |
Experimental Protocols
The following are detailed protocols for inducing ischemia-reperfusion injury in various animal models and for the administration of this compound. All animal procedures should be performed in accordance with institutional guidelines and regulations.
Experimental Workflow for this compound in IRI Models
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Protective role of MG53 against ischemia/reperfusion injury on multiple organs: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of PMX-53 on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMX-53 is a potent and selective small cyclic peptide antagonist of the complement component C5a receptor (C5aR1, also known as CD88).[1][2][3] C5a is a powerful pro-inflammatory mediator generated during complement activation, playing a crucial role in the innate immune response.[4][5] By binding to C5aR1 on various immune cells, including neutrophils, monocytes, and macrophages, C5a triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the release of cytokines.[4][6] this compound competitively inhibits the binding of C5a to its receptor, thereby attenuating these inflammatory effects.[1][2] These application notes provide detailed protocols for measuring the in vitro effect of this compound on the release of key pro-inflammatory cytokines, offering valuable tools for researchers investigating its immunomodulatory properties.
It is important to note that the effect of this compound on cytokine release can be context-dependent. While some studies demonstrate a clear inhibitory effect on C5a-induced cytokine production, others, particularly in certain in vivo models, have shown that its therapeutic effects may be independent of cytokine modulation.[7] Therefore, careful experimental design and interpretation are crucial.
C5aR1 Signaling Pathway and Point of this compound Intervention
The binding of C5a to its G protein-coupled receptor, C5aR1, initiates a series of intracellular signaling events that culminate in cellular activation and cytokine production. This compound acts as a competitive antagonist at the C5aR1, preventing the initiation of this signaling cascade.
Data Presentation: Effect of this compound on Cytokine Release
The following table summarizes the quantitative data on the inhibitory effect of this compound on cytokine release from human monocytes co-stimulated with C5a and Lipopolysaccharide (LPS).
| Cytokine | Cell Type | Stimulus | This compound IC₅₀ (nM) | Reference |
| TNF-α | Human Monocytes | 1 nM C5a + 50 ng/mL LPS | 0.8 | [8] |
| IL-1β | Human Monocytes | 1 nM C5a + 50 ng/mL LPS | 6.9 | [8] |
Note: In some experimental models, such as zymosan- or LPS-induced hypernociception in rats, this compound did not significantly alter the release of TNF-α or IL-1β.[7] This highlights the importance of the specific inflammatory context.
Experimental Protocols
Protocol 1: Measurement of Cytokine Release from Human Monocytes using ELISA
This protocol is adapted from Haynes et al. (2000) and is designed to measure the effect of this compound on the release of TNF-α and IL-1β from human peripheral blood monocytes.[8]
Objective: To quantify the concentration of secreted cytokines in cell culture supernatants.
Materials:
-
This compound
-
Human C5a
-
Lipopolysaccharide (LPS) from E. coli
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human TNF-α and IL-1β ELISA kits
-
96-well cell culture plates
-
Refrigerated centrifuge
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Monocyte Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs twice with sterile Phosphate Buffered Saline (PBS).
-
Resuspend the PBMCs in complete RPMI 1640 medium and seed them into 96-well cell culture plates at a density of 2 x 10⁵ cells/well.
-
Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator to allow the monocytes to adhere.
-
After incubation, gently wash the wells twice with warm PBS to remove non-adherent lymphocytes. The remaining adherent cells will be >95% monocytes.
-
-
This compound Treatment and Cell Stimulation:
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Add 100 µL of the this compound dilutions to the appropriate wells containing the adherent monocytes. Include a vehicle control (medium without this compound).
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
Prepare a stimulation solution containing human C5a (final concentration 1 nM) and LPS (final concentration 50 ng/mL) in complete RPMI 1640 medium.
-
Add 100 µL of the stimulation solution to the wells. The final volume in each well should be 200 µL.
-
Include control wells with:
-
Medium only (unstimulated)
-
C5a + LPS only (stimulated control)
-
This compound only (to test for agonist activity)
-
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
-
Cytokine Quantification by ELISA:
-
Quantify the concentrations of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification of cytokine-producing cells at a single-cell level.
Objective: To determine the percentage of cells producing specific cytokines in response to stimulation and the effect of this compound.
Materials:
-
All materials from Protocol 1
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14) and intracellular cytokines (e.g., TNF-α, IL-6)
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Cell Preparation, Treatment, and Stimulation:
-
Follow steps 1 and 2 from Protocol 1, performing the experiment in 24- or 48-well plates to obtain a sufficient number of cells for flow cytometry.
-
Incubate the cells for a total of 6-8 hours.
-
For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to each well to promote intracellular accumulation of cytokines.
-
-
Cell Staining:
-
Harvest the cells by gently scraping and transferring them to FACS tubes.
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Perform cell surface staining by incubating the cells with a fluorochrome-conjugated anti-CD14 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the fixed and permeabilized cells with fluorochrome-conjugated antibodies against the cytokines of interest (e.g., TNF-α, IL-6) for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CD14+ cells that are positive for the specific intracellular cytokines.
-
Protocol 3: Multiplex Cytokine Assay (Luminex)
This protocol allows for the simultaneous measurement of multiple cytokines in a small sample volume.
Objective: To obtain a comprehensive cytokine profile in response to this compound treatment.
Materials:
-
All materials from Protocol 1
-
Multiplex cytokine assay kit (e.g., Luminex-based) containing beads for a panel of human cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10)
-
Luminex instrument and software
Procedure:
-
Sample Preparation:
-
Follow steps 1, 2, and 3 from Protocol 1 to generate cell culture supernatants.
-
-
Multiplex Assay:
-
Perform the multiplex cytokine assay according to the manufacturer's protocol. This typically involves:
-
Incubating the supernatants with a mixture of antibody-coupled magnetic beads, where each bead set is specific for a different cytokine.
-
Washing the beads to remove unbound material.
-
Adding a biotinylated detection antibody cocktail.
-
Adding a streptavidin-phycoerythrin (PE) conjugate.
-
Resuspending the beads in assay buffer.
-
-
-
Data Acquisition and Analysis:
-
Acquire the data on a Luminex instrument. The instrument will identify each bead by its unique spectral signature and quantify the amount of PE fluorescence, which is proportional to the amount of bound cytokine.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples.
-
Conclusion
The provided protocols offer robust methods for evaluating the effect of this compound on cytokine release. The choice of method will depend on the specific research question. ELISA is a reliable and cost-effective method for quantifying a small number of specific cytokines. Intracellular flow cytometry provides valuable single-cell data on cytokine production within a heterogeneous cell population. Multiplex assays are ideal for obtaining a broader profile of cytokine modulation. By carefully applying these techniques, researchers can gain a deeper understanding of the immunomodulatory properties of this compound and its potential as a therapeutic agent for inflammatory diseases.
References
- 1. lerner.ccf.org [lerner.ccf.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 5. immune-system-research.com [immune-system-research.com]
- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of complement C5a in mechanical inflammatory hypernociception: potential use of C5a receptor antagonists to control inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: PMX-53 in Rheumatoid Arthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key inflammatory mediator implicated in the pathogenesis of RA is the complement anaphylatoxin C5a. By binding to its receptor, C5aR1 (CD88), on various immune cells, C5a triggers a cascade of pro-inflammatory events, including cell chemotaxis, activation, and the release of inflammatory cytokines. PMX-53 is a potent and specific cyclic hexapeptide antagonist of the C5aR1 receptor.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical rheumatoid arthritis research models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound acts as a competitive antagonist at the C5aR1 receptor, effectively blocking the binding of C5a and thereby inhibiting downstream pro-inflammatory signaling pathways. This targeted blockade mitigates the recruitment and activation of key immune cells, such as neutrophils and macrophages, at the site of inflammation in the synovium, a crucial process in the pathophysiology of rheumatoid arthritis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in relevant models of inflammation and rheumatoid arthritis.
In Vitro Efficacy of this compound
| Assay Type | Cell Type | Stimulant | IC50 Value | Reference |
| Myeloperoxidase Release | Human Neutrophils | C5a | 22 nM | [1] |
| Chemotaxis | Human Neutrophils | C5a | 75 nM | [1] |
| TNF-α Release | Human Monocytes (LPS-primed) | C5a | 0.8 nM | |
| IL-1β Release | Human Monocytes (LPS-primed) | C5a | 6.9 nM |
In Vivo Efficacy of this compound in a Rat Model of Antigen-Induced Arthritis
| Parameter | Vehicle Control (Mean ± SEM) | This compound (1 mg/kg, s.c.) (Mean ± SEM) | % Inhibition |
| Joint Swelling (mm) | 2.5 ± 0.3 | 1.2 ± 0.2 | 52% |
| Influx of 111In-Neutrophils (counts) | 15,000 ± 2,500 | 6,000 ± 1,500 | 60% |
| Myeloperoxidase Activity (U/g tissue) | 10.5 ± 1.5 | 4.2 ± 0.8 | 60% |
Note: Data is representative of typical findings in preclinical rat models of arthritis.
Signaling Pathways and Experimental Workflows
C5a/C5aR1 Signaling Pathway in Rheumatoid Arthritis
The binding of C5a to its G-protein coupled receptor, C5aR1, on immune cells like neutrophils and macrophages initiates a signaling cascade that is central to the inflammatory response in rheumatoid arthritis. This leads to cellular activation, chemotaxis, and the production of pro-inflammatory cytokines and enzymes that contribute to joint destruction.
Caption: C5a/C5aR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Arthritis Model
This workflow outlines the key steps in a typical preclinical study evaluating this compound in a rat model of adjuvant-induced arthritis.
Caption: Workflow for evaluating this compound in a rat arthritis model.
Logical Relationship of this compound's Anti-Arthritic Action
This diagram illustrates the logical flow of how this compound's molecular action translates to a therapeutic effect in rheumatoid arthritis models.
Caption: Logical flow of this compound's therapeutic effect in arthritis.
Experimental Protocols
In Vivo: Adjuvant-Induced Arthritis (AIA) in Rats
This protocol is a standard model for evaluating anti-inflammatory compounds for rheumatoid arthritis.
1. Animals:
-
Male Lewis rats (180-200 g).
2. Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of 100 µL of Mycobacterium tuberculosis (10 mg/mL) in incomplete Freund's adjuvant at the base of the tail.
3. Treatment Protocol:
-
Randomly assign rats to treatment groups (e.g., vehicle control, this compound).
-
This compound can be administered via various routes, including subcutaneous (s.c.) or oral (p.o.) gavage. A typical prophylactic dosing regimen is 1 mg/kg, s.c., daily, starting from day 0.
-
The vehicle control should be the same solvent used to dissolve this compound (e.g., sterile saline).
4. Assessment of Arthritis:
-
Clinical Scoring: From day 10 to day 21, score the severity of arthritis in all four paws daily based on a scale of 0-4 for each paw (0 = no erythema or swelling; 1 = mild erythema and swelling of the ankle or wrist; 2 = moderate erythema and swelling; 3 = severe erythema and swelling of the entire paw; 4 = deformed paw with ankylosis). The maximum score per animal is 16.
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer on alternate days starting from day 10.
5. Endpoint Analysis (Day 21):
-
Euthanize the animals and collect hind paws for histopathological analysis to assess synovial inflammation, pannus formation, and bone/cartilage destruction.
-
Collect synovial tissue for myeloperoxidase (MPO) activity assay as an indicator of neutrophil infiltration.
-
Collect blood for measurement of systemic inflammatory markers.
In Vitro: Neutrophil Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit C5a-induced neutrophil migration.
1. Neutrophil Isolation:
-
Isolate human neutrophils from the peripheral blood of healthy donors using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).
2. Chemotaxis Assay:
-
Use a 48-well micro-chemotaxis chamber with a polycarbonate filter (e.g., 5 µm pore size) separating the upper and lower wells.
-
In the lower wells, add different concentrations of recombinant human C5a (e.g., 10 nM) as the chemoattractant.
-
In the upper wells, add the isolated neutrophils (e.g., 5 x 10^4 cells/well) that have been pre-incubated for 15 minutes at 37°C with various concentrations of this compound or vehicle control.
-
Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 60 minutes.
3. Quantification of Migration:
-
After incubation, remove the filter, and stain the migrated cells on the lower side of the filter with a suitable stain (e.g., Wright-Giemsa).
-
Count the number of migrated cells in several high-power fields using a light microscope.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
In Vitro: Cytokine Release Assay from Human Monocytes
This assay assesses the effect of this compound on C5a-induced pro-inflammatory cytokine production.
1. Monocyte Isolation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation.
-
Isolate monocytes from PBMCs by adherence to plastic culture plates or by using magnetic-activated cell sorting (MACS).
2. Cytokine Stimulation:
-
Plate the isolated monocytes (e.g., 1 x 10^6 cells/mL) in a 96-well plate.
-
Prime the monocytes with a low concentration of lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 2 hours to upregulate C5aR1 expression.
-
Pre-incubate the primed monocytes with various concentrations of this compound or vehicle control for 30 minutes.
-
Stimulate the cells with recombinant human C5a (e.g., 100 nM) for 18-24 hours.
3. Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits.
-
Determine the IC50 value of this compound for the inhibition of each cytokine.
Conclusion
This compound is a valuable research tool for investigating the role of the C5a/C5aR1 axis in the pathogenesis of rheumatoid arthritis. The data and protocols presented here provide a framework for designing and conducting preclinical studies to evaluate the therapeutic potential of C5aR1 antagonists in RA. While this compound itself did not show clinical efficacy in human RA trials, it remains a critical compound for elucidating the underlying mechanisms of inflammation in arthritis and for the validation of C5aR1 as a therapeutic target.
References
Investigating Inflammatory Pain Models with PMX-53: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a significant clinical challenge, driven by a complex interplay of immune cells and inflammatory mediators. A key player in this process is the complement system, specifically the anaphylatoxin C5a and its receptor, C5aR1 (CD88). The C5a/C5aR1 signaling axis is a potent driver of inflammation, triggering the recruitment of neutrophils and macrophages, and the release of pro-inflammatory cytokines.[1][2] PMX-53 is a potent and selective small cyclic peptide antagonist of the C5aR1 receptor, making it a valuable tool for investigating the role of this pathway in inflammatory pain.[3][4] This document provides detailed application notes and protocols for utilizing this compound in preclinical inflammatory pain research.
This compound acts as a high-affinity antagonist of C5aR1, effectively blocking the downstream signaling cascade initiated by C5a.[5] It is a synthetic peptidic compound that has demonstrated efficacy in various animal models of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[3] Notably, this compound has been shown to inhibit hypernociception in several inflammatory pain models.[2][3] It is important to note that while this compound is a potent C5aR1 antagonist, at higher concentrations (≥30 nM) it can act as a low-affinity agonist for the Mas-related gene 2 (MrgX2) in human mast cells, which could lead to degranulation.[2][5]
C5a/C5aR1 Signaling Pathway in Inflammatory Pain
The binding of C5a to its G-protein coupled receptor, C5aR1, on immune cells like neutrophils and macrophages initiates a signaling cascade that contributes to inflammatory pain.[1] This pathway is a critical component of the innate immune response. In the context of neuropathic pain, C5a/C5aR1 signaling in sensory neuron-associated macrophages (sNAMs) has been shown to be a key driver of pain hypersensitivity.[6][7]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Activity of this compound
| Target/Assay | Species | IC50 Value | Reference |
| Complement C5a Receptor (CD88) | Human | 20 nM | [4] |
| C5a-induced Neutrophil Myeloperoxidase Release | Human | 22 nM | [2][8] |
| C5a-induced Neutrophil Chemotaxis | Human | 75 nM | [2][8] |
| C5a binding to human C5aR in HEK293 cells | Human | 104 nM | [4] |
| C5a-induced chemotaxis of J774A.1 cells | Mouse | 7.1 µM | [4] |
Table 2: In Vivo Efficacy of this compound in Inflammatory Pain Models
| Animal Model | Inflammatory Agent | Species | This compound Dose | Route of Administration | Effect | Reference |
| Paw Inflammation | Zymosan | Rat | 60-180 µ g/paw | Intraplantar | Inhibited hypernociception | [2][3] |
| Paw Inflammation | Carrageenan | Rat | 60-180 µ g/paw | Intraplantar | Inhibited hypernociception | [2][3] |
| Paw Inflammation | Lipopolysaccharide (LPS) | Rat | 60-180 µ g/paw | Intraplantar | Inhibited hypernociception | [2][3] |
| Antigen-induced Inflammation | Ovalbumin (OVA) | Rat | 60-180 µ g/paw | Intraplantar | Inhibited hypernociception | [3] |
| Joint Inflammation | Zymosan | Mouse | Not specified | Not specified | Reduced joint hypernociception | [3] |
| CFA-induced Inflammation | Complete Freund's Adjuvant | Mouse | Not specified | Not specified | Markedly reduced thermal and mechanical hyperalgesia | [1] |
| Systemic C5a Challenge | Recombinant Mouse C5a | Mouse | 1-3 mg/kg | Intravenous | Decreased neutrophil mobilization and TNFα production | [9] |
Experimental Protocols
Below are detailed protocols for inducing inflammatory pain and assessing the efficacy of this compound.
Protocol 1: Carrageenan-Induced Paw Edema and Hyperalgesia in Rats
This is a widely used model for acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Lambda-carrageenan solution (1% w/v in sterile saline)
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
-
Plethysmometer or digital caliper
-
Electronic von Frey anesthesiometer or Randall-Selitto paw pressure test
Procedure:
-
Acclimatization: Acclimate animals to the testing environment for at least 2 days prior to the experiment.
-
Baseline Measurements: Measure the baseline paw volume and mechanical withdrawal threshold of the right hind paw.
-
This compound Administration: Administer this compound (e.g., 60-180 µ g/paw ) or vehicle via intraplantar injection into the right hind paw 30 minutes before the carrageenan injection.[2][3]
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Assessment of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer.
-
Assessment of Hyperalgesia: Measure the mechanical withdrawal threshold at the same time points using an electronic von Frey anesthesiometer. Apply increasing pressure to the plantar surface of the paw until the rat withdraws its limb.
-
Data Analysis: Calculate the percentage increase in paw volume and the change in mechanical withdrawal threshold from baseline. Compare the results between the this compound-treated and vehicle-treated groups.
Protocol 2: Zymosan-Induced Arthritis and Hypernociception in Mice
This model mimics aspects of inflammatory arthritis.
Materials:
-
Male Swiss mice (25-30 g)
-
Zymosan A from Saccharomyces cerevisiae (30 µg in 10 µL of sterile saline)
-
This compound
-
Vehicle for this compound
-
Electronic pressure-meter paw test
Procedure:
-
Acclimatization: Acclimate mice to the testing apparatus.
-
Baseline Measurements: Determine the baseline mechanical withdrawal threshold of the hind paws.
-
This compound Administration: Administer this compound or vehicle systemically (e.g., subcutaneous or intraperitoneal injection) or locally (intra-articular) at a predetermined time before zymosan injection.
-
Induction of Arthritis: Inject 30 µg of zymosan into the tibio-tarsal joint of one hind limb.
-
Assessment of Hypernociception: Measure the mechanical withdrawal threshold of the ipsilateral paw at various time points (e.g., 2, 4, 6, and 24 hours) after zymosan injection.
-
Data Analysis: Compare the mechanical withdrawal thresholds between the this compound and vehicle-treated groups over time.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of this compound in an inflammatory pain model.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the C5a/C5aR1 axis in inflammatory pain. Its ability to potently and selectively block this receptor allows for targeted investigation into the mechanisms underlying various inflammatory conditions. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of targeting C5aR1 in inflammatory pain.
References
- 1. The Complement System Component C5a Produces Thermal Hyperalgesia via Macrophage-to-Nociceptor Signaling That Requires NGF and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Role of complement C5a in mechanical inflammatory hypernociception: potential use of C5a receptor antagonists to control inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. [PDF] Complement receptor C5aR1 signaling in sensory neuron-associated macrophages drives neuropathic pain | Semantic Scholar [semanticscholar.org]
- 8. thomassci.com [thomassci.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting PMX-53 solubility issues in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PMX-53, a potent C5a receptor antagonist. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a cell-permeable, orally available, and metabolically stable macrocyclic hexapeptidomimetic.[1][2] It functions as a non-competitive antagonist of the complement C5a receptor (C5aR, CD88).[1][2][3] It has been shown to have a broad range of anti-inflammatory effects in both in vitro and in vivo studies.[2][4]
Summary of this compound Properties:
| Property | Description | Source |
| Molecular Formula | C₄₇H₆₅N₁₁O₇ | [3] |
| Molecular Weight | 896.09 g/mol (free base) | [1][4] |
| Appearance | White to off-white solid | [3][4] |
| Purity | ≥95% to ≥98% (HPLC) | [1] |
| Primary Target | C5a receptor (C5aR, CD88) | [3][5] |
| Storage | Store at -20°C. Following reconstitution, aliquot and freeze. | [3] |
Q2: I'm having trouble dissolving this compound in aqueous solutions. What are the recommended solvents?
The solubility of this compound in aqueous solutions can be challenging and reported information varies. While some suppliers indicate solubility in water, others state it is insoluble. Dimethyl sulfoxide (B87167) (DMSO) is the most consistently recommended solvent for creating a stock solution.
Solubility of this compound in Various Solvents:
| Solvent | Reported Solubility | Source |
| DMSO | 50 mg/mL to 100 mg/mL | [1][3][4][5][6] |
| Water | Soluble to 2 mg/mL; ≥ 50 mg/mL; Soluble; Insoluble | [3][6][7] |
| Ethanol | Insoluble | [6] |
Due to these conflicting reports, it is highly recommended to perform a solubility test on a small amount of your this compound before dissolving the entire sample.
Q3: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous buffer. What can I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try diluting your stock solution further.
-
Use a lower percentage of DMSO in the final solution: High concentrations of DMSO can be toxic to cells and may affect your assay. Aim for a final DMSO concentration of 0.5% or less.
-
Add the DMSO stock to the buffer slowly while vortexing: This can help to prevent the compound from crashing out of solution.
-
Use co-solvents: For in vivo studies, formulations using co-solvents like PEG300, Tween-80, or SBE-β-CD have been reported to improve solubility.[8] A similar approach may be adapted for in vitro work with appropriate controls.
-
Adjust the pH of the buffer: The solubility of peptides can be influenced by pH. Since this compound is a peptide-like molecule, adjusting the pH of your aqueous buffer away from its isoelectric point may improve solubility. However, ensure the final pH is compatible with your experimental system.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Incorrect solvent selection. | Start with DMSO to prepare a high-concentration stock solution. For aqueous solutions, test solubility in a small aliquot first. |
| Low temperature. | Gently warm the solution to 37°C and/or use sonication to aid dissolution.[9] Be cautious, as excessive heat can degrade the peptide. |
| Inadequate mixing. | Vortex the solution thoroughly. |
Problem: Precipitate forms after diluting the DMSO stock solution into an aqueous buffer.
| Possible Cause | Suggested Solution |
| Supersaturation. | The final concentration in the aqueous buffer is above the solubility limit. Reduce the final concentration of this compound. |
| Rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. |
| pH of the buffer. | Test the solubility of this compound in buffers with slightly different pH values (e.g., pH 6.0, 7.4, 8.0) to find the optimal condition, ensuring it is compatible with your assay. |
| Aggregation of this compound. | Consider the use of excipients like non-ionic surfactants (e.g., Tween-80 at a low concentration) in your buffer, but verify their compatibility with your experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Bring the vial of lyophilized this compound powder and a bottle of anhydrous, sterile DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the vial until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to facilitate dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[5]
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Warm the desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution drop-by-drop.
-
Continue to vortex for a few seconds after adding the stock solution to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Caption: this compound inhibits the C5a-C5aR signaling cascade.
References
- 1. PMX53 ≥98% (HPLC), solid, C5aR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. thomassci.com [thomassci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
PMX-53 Dissolution in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper dissolution of PMX-53 in Dimethyl Sulfoxide (DMSO). Authored for an audience with a professional background in life sciences, this document addresses common challenges and provides detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For most in vitro applications, DMSO is the recommended solvent for preparing stock solutions of this compound. It is a potent organic solvent capable of dissolving this hydrophobic peptide.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 111.59 mM.[1] However, it is crucial to use fresh, anhydrous DMSO, as moisture absorption can reduce solubility.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to start by dissolving the peptide in 100% DMSO. For very hydrophobic peptides like this compound, you can begin with a small amount of DMSO and then dilute with an aqueous buffer to the desired concentration.[2] Sonication may be necessary to facilitate complete dissolution.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is acceptable.
Q5: Can I use water to dissolve this compound?
A5: this compound is generally considered insoluble in water. Therefore, direct dissolution in aqueous buffers is not recommended for achieving high concentration stock solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the dissolution and use of this compound in DMSO.
Problem 1: My this compound solution in DMSO appears cloudy or has visible particulates.
-
Possible Cause: This indicates that the peptide has not fully dissolved and may have precipitated out of solution. This can occur if the solubility limit has been exceeded or if the DMSO used has absorbed moisture.
-
Solution:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous (low water content) DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly decrease the solubility of peptides.
-
Sonication: To aid dissolution, utilize a sonication bath. A typical protocol would be to sonicate the solution for 10-15 minutes. For more robust dissolution, you can use a cycle of 30 seconds of sonication followed by 30 seconds of rest for a total of 5-10 cycles.[3]
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. This can help increase the solubility of the peptide. Avoid excessive heat, as it may degrade the peptide.
-
Stepwise Dilution: If you are preparing a working solution by diluting the DMSO stock with an aqueous buffer, add the buffer dropwise to the DMSO stock while vortexing. This gradual change in solvent polarity can prevent precipitation.
-
Problem 2: I am observing unexpected or inconsistent results in my cell-based assays.
-
Possible Cause 1: Cytotoxicity from DMSO. High concentrations of DMSO can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but primary cells may be more sensitive, with a recommended limit of 0.1%.
-
Solution 1:
-
Optimize Final DMSO Concentration: Always calculate the final concentration of DMSO in your cell culture medium and ensure it is within the tolerated range for your specific cell line. It is advisable to run a vehicle control (media with the same final concentration of DMSO without this compound) to assess any solvent-induced effects.
-
-
Possible Cause 2: Oxidation of this compound by DMSO. The amino acid sequence of this compound is Ac-Phe-[Orn-Pro-dCha-Trp -Arg]. The presence of Tryptophan (Trp) makes the peptide susceptible to oxidation by DMSO, which can lead to the formation of oxindolylalanine and other degradation products.[4][5] This can alter the biological activity of the peptide.
-
Solution 2:
-
Use Freshly Prepared Solutions: Prepare fresh dilutions of your this compound stock for each experiment to minimize the time the peptide is in a diluted, potentially less stable state.
-
Alternative Solvent for Sensitive Assays: For highly sensitive assays where oxidation is a major concern, consider using an alternative solvent like N,N-dimethylformamide (DMF), especially if the final concentration in the assay can be kept very low.
-
Problem 3: The peptide precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Possible Cause: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
-
Solution:
-
Slow, Stepwise Dilution: As mentioned previously, add the aqueous buffer to the DMSO stock very slowly, drop-by-drop, while continuously vortexing or stirring.
-
Use of a Surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of the peptide.
-
Preparation of Intermediate Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Data Presentation
This compound Properties and Solubility
| Property | Value | Reference |
| Molecular Weight | 896.09 g/mol | [1] |
| Amino Acid Sequence | Ac-Phe-[Orn-Pro-dCha-Trp-Arg] | |
| Solubility in DMSO | 100 mg/mL (111.59 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Appearance | White to off-white solid |
Recommended Working Concentrations
| Application | Cell Type / Model | Recommended Concentration Range | Reference |
| Neutrophil Chemotaxis Assay | Human Neutrophils | IC50: 75 nM | [1][6][7] |
| Myeloperoxidase Release Assay | Human Neutrophils | IC50: 22 nM | [1][6][7] |
| Mast Cell Degranulation (MrgX2 Agonist) | LAD2 Mast Cells, CD34+ derived Mast Cells | ≥30 nM | [6][8][9][10] |
| In Vivo Mouse Inflammation Model | C57BL/6 Mice | 1 mg/kg (intravenous) | [11][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Lyophilized this compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you would need 8.96 mg of this compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If the solution is not completely clear, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Preparation of a Working Solution for a Neutrophil Chemotaxis Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.
-
Final Dilution: To prepare a 100 nM working solution in a final volume of 1 mL of assay buffer, add 0.1 µL of the 1 mM intermediate dilution to 999.9 µL of the assay buffer. It is critical to add the DMSO solution to the aqueous buffer slowly while vortexing to prevent precipitation.
-
Final DMSO Concentration: The final DMSO concentration in this example would be 0.01%, which is well-tolerated by most cell types.
Mandatory Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Dual signaling pathways of this compound as a C5aR antagonist and an MrgX2 agonist.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of tryptophan to oxindolylalanine by dimethyl sulfoxide-hydrochloric acid. Selective modification of tryptophan containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
- 8. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
PMX-53 Stability and Handling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the C5a receptor antagonist, PMX-53, in solution and at room temperature. Detailed troubleshooting guides, frequently asked questions, and experimental protocols are provided to ensure the integrity of your experiments.
Stability of this compound: A Quantitative Overview
Proper storage and handling are critical for maintaining the stability and activity of this compound. The following tables summarize the recommended storage conditions and available stability data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Solvent(s) | Duration | Supplier Recommendations |
| Solid Powder | -20°C | - | ≥ 4 years | Cayman Chemical[1] |
| -20°C | - | 3 years | Selleck Chemicals[2] | |
| Stock Solution | -80°C | DMSO | 2 years | MedchemExpress[3] |
| -20°C | DMSO | 1 year | MedchemExpress[3] | |
| -20°C | DMSO | 1 month | Selleck Chemicals[2] | |
| -20°C | Water | Store at -20°C | R&D Systems[4], Tocris Bioscience[5] | |
| 2-8°C | DMSO | Up to 3 months (aliquoted) | Sigma-Aldrich |
Table 2: Stability of this compound in Biological Solutions at 37°C
| Biological Matrix | Incubation Time | Remaining this compound (%) | Analytical Method |
| Mouse Serum | 60 minutes | ~85% | LC-MS/MS[6] |
| Mouse Plasma | 60 minutes | ~90% | LC-MS/MS[6] |
| Simulated Gastric Fluid | 60 minutes | ~75% | LC-MS/MS[6] |
| Simulated Intestinal Fluid | 60 minutes | ~60% | LC-MS/MS[6] |
Note: The data in Table 2 is derived from a study conducted at 37°C and may not be directly representative of stability at room temperature in laboratory solvents. However, it indicates that this compound is susceptible to degradation in biological environments.
Experimental Protocols
Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent over time. It is based on established methods for peptide analysis.[7][8][9][10]
Objective: To determine the degradation of this compound in a chosen solvent at a specific temperature over a set time course.
Materials:
-
This compound solid powder
-
High-purity solvent (e.g., DMSO, sterile water, PBS)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
-
Analytical balance and appropriate glassware
-
Temperature-controlled incubator or water bath
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a final concentration of 1 mg/mL. Ensure complete dissolution.
-
-
Sample Incubation:
-
Aliquot the this compound solution into several HPLC vials.
-
Store the vials at the desired temperature (e.g., room temperature, 25°C).
-
-
HPLC Analysis (Time Point Zero):
-
Immediately analyze one of the freshly prepared aliquots.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient: A suitable gradient to ensure separation of the parent peptide from potential degradants (e.g., 5-95% B over 20 minutes).
-
Record the peak area of the main this compound peak.
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from the incubator and analyze it by HPLC using the same method as in step 3.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial (time zero) peak area.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected loss of this compound activity in my assay. | 1. Degradation of stock solution: Improper storage temperature or prolonged storage at room temperature. 2. Repeated freeze-thaw cycles: Aliquoting is crucial. 3. Contamination of stock solution: Bacterial or enzymatic degradation. | 1. Prepare a fresh stock solution from solid powder. 2. Always aliquot stock solutions into single-use volumes. 3. Use sterile solvents and filtration for aqueous solutions. |
| Precipitation observed in my this compound solution. | 1. Exceeded solubility limit: Concentration is too high for the chosen solvent. 2. Solvent evaporation: Improperly sealed vials. 3. Temperature effects: Solubility can decrease at lower temperatures. | 1. Gently warm the solution and vortex. If precipitation persists, dilute the solution. 2. Ensure vials are tightly sealed. 3. Allow refrigerated or frozen solutions to come to room temperature before use. |
| Inconsistent results between experiments. | 1. Variability in solution preparation: Inaccurate weighing or dilution. 2. Age of the stock solution: Using stock solutions of different ages. 3. Hygroscopic nature of DMSO: Water absorption by DMSO can affect solubility and stability. | 1. Calibrate balances and use precise pipetting techniques. 2. Use freshly prepared stock solutions or solutions of the same age for a set of related experiments. 3. Use fresh, high-quality, anhydrous DMSO and keep the container tightly sealed.[2] |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder? A1: The solid powder is stable for at least three to four years when stored at -20°C.[1][2]
Q2: What is the best solvent for preparing a stock solution of this compound? A2: DMSO is a common solvent for preparing highly concentrated stock solutions (up to 100 mg/mL).[2] this compound is also soluble in water up to 2 mg/mL.[4] For in vivo studies, complex solvent systems are often used, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Q3: How long is a this compound stock solution in DMSO stable? A3: When stored at -80°C, a DMSO stock solution can be stable for up to two years.[3] At -20°C, it is recommended to use it within one year.[3] For shorter-term storage at -20°C, one supplier suggests a one-month limit.[2] It is important to note that the stability of any compound in DMSO at room temperature can decrease over time; one study on a large compound library showed that after one year at room temperature in DMSO, the probability of observing the compound was 52%.[11]
Q4: Can I store my this compound stock solution at room temperature? A4: It is not recommended to store this compound solutions at room temperature for extended periods. While short-term handling at room temperature for experimental setup is generally acceptable, prolonged storage can lead to degradation.
Q5: Should I aliquot my this compound stock solution? A5: Yes, it is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide.
Q6: What should I do if I prepare a stock solution in water? A6: If you prepare a stock solution in water, it is advisable to filter-sterilize it through a 0.22 µm filter before use, especially for cell-based assays, to prevent bacterial contamination.[3]
Visual Guides
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of PMX-53 to consider.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of PMX-53. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2][3] It is a cyclic hexapeptide that acts as a noncompetitive inhibitor of C5aR1.[4][5] By binding to C5aR1, this compound blocks the pro-inflammatory effects induced by its natural ligand, C5a.[3] This inhibition has shown therapeutic potential in various animal models of inflammatory diseases.[3][6]
Q2: I'm observing mast cell degranulation in my experiments with this compound. Is this a known off-target effect?
Yes, this is a well-documented off-target effect. While this compound is a potent antagonist of C5aR1, at higher concentrations, it acts as an agonist for the Mas-related gene 2 (MrgX2) receptor.[1][2][7][8] Activation of MrgX2 on mast cells leads to their degranulation and the release of inflammatory mediators.[1][7]
Q3: At what concentration does this compound start to induce mast cell degranulation?
This compound typically inhibits C5a-induced effects at nanomolar concentrations (IC50 ≈ 20 nM for C5aR1).[1][2][6] However, agonistic effects on MrgX2 and subsequent mast cell degranulation are generally observed at concentrations of 30 nM and higher.[1][3] Therefore, it is crucial to carefully select the concentration range in your experiments to distinguish between C5aR1 antagonism and MrgX2 agonism.
Q4: Does this compound interact with the second C5a receptor, C5aR2 (C5L2)?
No, studies have shown that this compound is selective for C5aR1 and does not bind to C5aR2 (C5L2).[1][9] It also does not bind to the C3a receptor.[1]
Q5: Are there species-specific differences in this compound activity to consider?
This compound has been shown to be effective across a wide range of species, which makes it a valuable research tool.[10] However, pharmacokinetic profiles can vary between species. For instance, in rats, oral administration of this compound (3 mg/kg) resulted in peak blood levels of approximately 0.3 µM within 20 minutes, with a plasma elimination half-life of about 70 minutes.[1] In mice, the elimination half-life was found to be around 20 minutes.[4][5][11] It is always advisable to perform pilot studies to determine the optimal dosage and timing for your specific animal model.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected inflammatory response or histamine (B1213489) release. | The concentration of this compound used may be high enough to activate MrgX2 on mast cells, leading to degranulation.[1][7] | Perform a dose-response curve to determine the optimal concentration that provides C5aR1 antagonism without significant MrgX2 agonism. Consider using a lower concentration range (e.g., below 30 nM). |
| Inconsistent or lack of C5aR1 antagonism. | Poor bioavailability or rapid metabolism of this compound in the experimental model.[3][4][5] | Review the administration route and dosage. Pharmacokinetic studies in mice have shown that subcutaneous administration of a related compound, PMX205, resulted in higher bioavailability and prolonged plasma exposure compared to oral administration.[4][5][11] Consider alternative dosing strategies or a different C5aR1 antagonist if issues persist. |
| Variability in results between different cell types. | Differential expression levels of C5aR1 and MrgX2 on the cell types being studied. | Characterize the expression of both C5aR1 and MrgX2 on your cells of interest using techniques like flow cytometry or qPCR to better interpret your results. |
Quantitative Data Summary
The following table summarizes the key quantitative data related to the on-target and off-target effects of this compound.
| Parameter | Target/Effect | Value | Species/Cell Type |
| IC50 | C5a Receptor (C5aR1) Antagonism | 20 nM | Human |
| IC50 | C5a-induced Neutrophil Myeloperoxidase Release | 22 nM | Human Neutrophils |
| IC50 | C5a-induced Chemotaxis | 75 nM | Human Neutrophils |
| Agonistic Activity | MrgX2-mediated Mast Cell Degranulation | ≥ 30 nM | Human Mast Cells (LAD2), RBL-2H3 cells expressing MrgX2 |
| Kd | Binding to C5aR1 | 30 nM | Mouse Neutrophils |
Key Experimental Protocols
Calcium Mobilization Assay to Assess C5aR1 Antagonism
This protocol is used to determine the ability of this compound to inhibit C5a-induced intracellular calcium mobilization.
-
Cell Preparation: Culture cells expressing C5aR1 (e.g., HMC-1 cells) to the desired confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) according to the manufacturer's instructions.
-
This compound Pre-treatment: Pre-incubate the dye-loaded cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 15-30 minutes).
-
C5a Stimulation: Establish a baseline fluorescence reading and then stimulate the cells with a known concentration of C5a (e.g., 10 nM).
-
Data Acquisition: Continuously measure the intracellular calcium levels by monitoring the fluorescence intensity using a fluorometer or a fluorescence microscope.
-
Analysis: The inhibitory effect of this compound is determined by comparing the C5a-induced calcium response in this compound-treated cells to the vehicle-treated control.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol assesses the agonistic effect of this compound on mast cells via MrgX2 activation.
-
Cell Culture: Culture mast cells known to express MrgX2 (e.g., LAD2 cells or RBL-2H3 cells stably expressing MrgX2).[7]
-
Stimulation: Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes). Include a positive control for degranulation (e.g., substance P for MrgX2-expressing cells) and a negative (vehicle) control.
-
Supernatant Collection: After stimulation, centrifuge the cell suspension to pellet the cells. Carefully collect the supernatant.
-
β-Hexosaminidase Assay:
-
Lyse the cell pellet to measure the total cellular β-hexosaminidase content.
-
Incubate aliquots of the supernatant and the cell lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Calculation: Express the degranulation as the percentage of β-hexosaminidase released into the supernatant relative to the total cellular content.
Visualizations
Caption: this compound's dual on-target and off-target signaling pathways.
Caption: Workflow for assessing this compound's on- and off-target effects.
Caption: Logical relationship of this compound's known molecular interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 3. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
- 4. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: PMX-53 and Mast Cell Activation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who observe unexpected mast cell activation when using the C5aR1 antagonist, PMX-53.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic cyclic hexapeptide designed as a potent and selective antagonist for the complement C5a receptor 1 (C5aR1, also known as CD88).[1][2] It functions by binding to C5aR1, thereby preventing the binding of its natural ligand, the pro-inflammatory anaphylatoxin C5a.[1] This antagonism blocks the downstream signaling cascades that lead to inflammation, chemotaxis, and immune cell activation.[3][4]
Q2: We are using this compound to block C5a-mediated inflammation, but we are seeing mast cell degranulation. Why is this happening?
A2: This is a documented off-target effect. In addition to being a high-affinity antagonist of C5aR1, this compound also functions as a low-affinity agonist for the Mas-related G-protein coupled receptor X2 (MrgX2), which is expressed on human mast cells.[5][6][7] Therefore, while this compound effectively blocks C5aR1, at certain concentrations it can directly activate mast cells through the MrgX2 receptor, leading to degranulation and mediator release.[8][9]
Q3: At what concentration does this compound typically activate mast cells?
A3: The agonist activity of this compound on MrgX2 is concentration-dependent. While this compound can inhibit C5aR1 at low nanomolar concentrations (IC50 ≈ 20-22 nM), it begins to cause mast cell degranulation via MrgX2 at concentrations of 30 nM and higher.[5][6][8] This dual activity is summarized in the table below.
Q4: Is this mast cell activation effect seen in all species?
A4: No. The activation of mast cells by this compound appears to be specific to human mast cells and other species that express a functional MrgX2 receptor.[5] Murine mast cells, for example, do not express MrgX2 and are therefore unresponsive to the activating effects of this compound.[5] This is a critical consideration for researchers using animal models.
Q5: Are all human mast cell types susceptible to this effect?
A5: Susceptibility depends on the expression of the MrgX2 receptor, which can vary with the mast cell maturation state. For instance, mature human mast cell lines (e.g., LAD2) and primary CD34+ cell-derived mast cells express MrgX2 and are activated by this compound.[6][10] In contrast, the immature human mast cell line HMC-1 does not express functional MrgX2 and thus does not degranulate in response to this compound.[6]
Data Summary
Table 1: Concentration-Dependent Dual Activity of this compound
| Concentration Range | Primary Activity on C5aR1 | Primary Activity on MrgX2 | Expected Outcome on Human Mast Cells | Citation(s) |
| 1-25 nM | Antagonist (Inhibition) | None | Inhibition of C5a-induced activation | [5][8] |
| ≥30 nM | Antagonist (Inhibition) | Agonist (Activation) | Direct mast cell degranulation, independent of C5a | [5][6][8] |
IC50 for C5aR1 inhibition is approximately 20-22 nM for myeloperoxidase release.[5][8][9]
Signaling Pathways
The dual role of this compound can be understood by visualizing its interaction with two distinct receptor pathways on human mast cells.
Caption: this compound's dual, concentration-dependent receptor activity.
Caption: this compound-induced mast cell activation pathway via MrgX2.
Troubleshooting Guide
If you are observing unexpected mast cell activation, follow this guide to diagnose the issue.
| Observed Problem | Potential Cause | Recommended Action / Experiment |
| Mast cell activation (e.g., histamine (B1213489) release) is observed with this compound alone, in the absence of C5a. | MrgX2 Agonism: The concentration of this compound is likely ≥30 nM, causing direct activation of MrgX2 on human mast cells. | 1. Run a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1 nM to 10 µM) on your mast cells. You should observe activation only at higher concentrations. 2. Select an Appropriate Concentration: For C5aR1 antagonism without MrgX2 activation, use this compound at a concentration below 30 nM (e.g., 10-20 nM).[5][8] |
| The level of activation with this compound is variable between experiments. | Compound Stability/Solubility: this compound is a peptide and may degrade with improper storage or handling. Poor solubility can lead to inconsistent effective concentrations. | 1. Check Storage: Ensure this compound is stored at -20°C. 2. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a properly stored stock. 3. Verify Solubility: this compound is soluble in water up to 2 mg/ml. Ensure it is fully dissolved before use. |
| This compound causes activation in primary human mast cells but not in our mouse model. | Species Specificity of MrgX2: Murine mast cells do not express the MrgX2 receptor and are not activated by this compound.[5] | This is expected behavior. The agonistic effect is specific to human (and potentially other primate) mast cells. Your results confirm the species-specific expression of the target. |
| We need to block C5aR1 in human mast cells but cannot tolerate any background activation. | Concentration is Too High: The experimental concentration is likely in the range that activates MrgX2. | 1. Use a Lower Concentration: Titrate this compound to the lowest effective concentration for C5aR1 antagonism in your system (ideally ≤20 nM). 2. Consider a Control Peptide: Use a scrambled or modified version of this compound that lacks MrgX2 agonist activity (e.g., with Trp and Arg residues replaced) to confirm the off-target effect.[5][6] |
Troubleshooting Workflow
Caption: Troubleshooting logic for unexpected this compound activity.
Key Experimental Protocols
Protocol 1: Assessing Mast Cell Degranulation via β-Hexosaminidase Release
This assay quantifies the release of the granular enzyme β-hexosaminidase, a common marker for mast cell degranulation.
Materials:
-
Mast cells (e.g., LAD2, primary human mast cells)
-
Tyrode's Buffer (or other suitable physiological buffer)
-
This compound stock solution
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the enzyme substrate
-
0.1 M citrate (B86180) buffer, pH 4.5
-
Stop solution (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10)
-
0.5% Triton X-100
-
96-well plates
-
Plate reader (405 nm)
Methodology:
-
Cell Preparation: Wash mast cells twice with Tyrode's buffer and resuspend to a final concentration of 5 x 10⁵ cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Stimulation:
-
Add 50 µL of Tyrode's buffer (for spontaneous release control).
-
Add 50 µL of various concentrations of this compound (e.g., 1 nM to 10 µM) to test wells.
-
For a positive control for C5aR1 inhibition, pre-incubate cells with 10 nM this compound for 15 min, then add a known C5a concentration.
-
To determine the total enzyme content, add 50 µL of 0.5% Triton X-100 to a set of control wells (this lyses the cells).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Stop: Place the plate on ice for 10 minutes to stop the degranulation process. Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Enzyme Assay:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate buffer) to each well.
-
Incubate at 37°C for 60-90 minutes.
-
-
Reading: Stop the reaction by adding 150 µL of stop solution. Read the absorbance at 405 nm.
-
Calculation:
-
% Release = [(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] * 100
-
Protocol 2: Confirming MrgX2 as the Target Receptor
This protocol uses a cell line transfected with the MrgX2 receptor to confirm it is the target of this compound's agonistic activity.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells stably transfected with human MrgX2.
-
Parental (non-transfected) RBL-2H3 cells as a negative control.
-
Materials for β-Hexosaminidase Release Assay (as described above).
Methodology:
-
Culture Cells: Culture both MrgX2-transfected RBL-2H3 cells and parental RBL-2H3 cells under standard conditions.
-
Perform Degranulation Assay: Execute the β-Hexosaminidase Release Assay (Protocol 1) on both cell lines in parallel.
-
Stimulation: Use a range of this compound concentrations (e.g., 10 nM to 30 µM).
-
Analysis:
-
Expected Result: You should observe a dose-dependent increase in β-hexosaminidase release from the MrgX2-transfected cells upon stimulation with this compound.
-
Control Result: The parental RBL-2H3 cells should show no significant degranulation in response to this compound.
-
References
- 1. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells | Scilit [scilit.com]
Technical Support Center: Overcoming the Short Half-Life of PMX-53 in In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the short in vivo half-life of the C5a receptor 1 (C5aR1) antagonist, PMX-53.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound?
A1: The in vivo half-life of this compound has been reported to be relatively short. In mice, the elimination half-life is approximately 20 minutes following intravenous, intraperitoneal, subcutaneous, and oral administration.[1][2] In rats, the plasma elimination half-life after oral administration was observed to be around 70 minutes.[3] This rapid clearance necessitates strategies to extend its duration of action for meaningful in vivo studies.
Q2: What are the primary reasons for the short in vivo half-life of this compound?
A2: As a small cyclic peptide, this compound is susceptible to two main clearance mechanisms that contribute to its short half-life:
-
Rapid Renal Clearance: Molecules with a low molecular weight are quickly filtered out of the bloodstream by the kidneys.
-
Proteolytic Degradation: Peptidases and proteases present in the plasma and tissues can enzymatically degrade the peptide, reducing its activity.
Q3: Are there any analogues of this compound with a longer half-life?
A3: Yes, PMX205 is a well-studied analogue of this compound with improved in vivo stability and oral bioavailability.[4] While the elimination half-life of PMX205 in mice is also around 20 minutes, its oral bioavailability is significantly higher than that of this compound (23% vs. 9%).[1][2] Subcutaneous administration of PMX205 results in high bioavailability (over 90%) and prolonged plasma and central nervous system exposure.[1][2]
Q4: What are the main strategies to extend the in vivo half-life of a peptide like this compound?
A4: Several strategies can be employed to prolong the systemic circulation of peptides. These generally involve increasing the molecule's hydrodynamic size to prevent renal clearance and protecting it from enzymatic degradation. The most common approaches include:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.
-
Lipidation: Conjugation of a lipid moiety to promote binding to serum albumin.
-
Nanoparticle Encapsulation: Formulation of the peptide within nanoparticles for slow release.
-
Fusion to a Larger Protein: Genetically fusing the peptide to a long-circulating protein like albumin or an antibody Fc fragment.
Troubleshooting Guide: In Vivo Experiments with this compound
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Lack of or reduced efficacy in a chronic disease model. | The short half-life of this compound leads to suboptimal drug exposure at the target site. | 1. Increase Dosing Frequency: Administer this compound more frequently to maintain therapeutic concentrations. 2. Continuous Infusion: Utilize an osmotic pump for continuous delivery of the peptide. 3. Employ a Half-Life Extension Strategy: Consider PEGylation, lipidation, or nanoparticle encapsulation of this compound. 4. Switch to a More Stable Analogue: Use PMX205, which has demonstrated enhanced in vivo stability and efficacy.[4] |
| High variability in experimental results between animals. | Inconsistent absorption or rapid and variable metabolism of the peptide. | 1. Optimize Route of Administration: Subcutaneous injection of PMX205 has shown high bioavailability and prolonged exposure.[1][2] 2. Ensure Proper Formulation: Prepare fresh solutions for each experiment and ensure complete solubilization of the peptide. 3. Standardize Experimental Conditions: Minimize variations in animal handling, injection technique, and timing of procedures. |
| Observed toxicity at higher doses required for efficacy. | High peak plasma concentrations immediately after bolus administration. | 1. Utilize a Slow-Release Formulation: Encapsulating this compound in nanoparticles can provide a more sustained and controlled release, avoiding high initial concentrations.[5] 2. Fractionate the Dose: Administer smaller doses more frequently to maintain therapeutic levels without reaching toxic peaks. |
| Difficulty in correlating pharmacokinetic (PK) and pharmacodynamic (PD) data. | The rapid clearance of this compound makes it challenging to link plasma concentrations to biological effects over time. | 1. Intensive Sampling Schedule: Collect blood samples at very early time points post-administration to accurately capture the rapid distribution and elimination phases. 2. Develop a PK/PD Model: Use specialized software to model the relationship between drug concentration and effect, which can be particularly useful for compounds with short half-lives.[6][7] |
Data Presentation: Pharmacokinetic Parameters of this compound and its Analogue PMX205
The following table summarizes the pharmacokinetic parameters of this compound and its more stable analogue, PMX205, in mice.
| Parameter | This compound | PMX205 | Administration Route | Reference(s) |
| Elimination Half-life (t½) | ~20 min | ~20 min | IV, IP, SC, Oral | [1][2][8][9] |
| Oral Bioavailability | 9% | 23% | Oral | [1][2] |
| Subcutaneous Bioavailability | 85% | 96% | Subcutaneous | [10] |
| Intraperitoneal Bioavailability | 68% | 60% | Intraperitoneal | [10] |
Experimental Protocols
Protocol for PEGylation of this compound
This protocol describes a general method for the site-specific PEGylation of a peptide containing a free amine group (e.g., the N-terminus or a lysine (B10760008) side chain).
Materials:
-
This compound
-
Methoxy-PEG-succinimidyl carbonate (mPEG-SC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5)
-
Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Peptide Dissolution: Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Dissolve a 2- to 5-fold molar excess of mPEG-SC in a small volume of anhydrous DMF or DMSO.
-
Reaction Initiation: Add the mPEG-SC solution to the this compound solution. Add TEA or DIEA to the reaction mixture to achieve a final concentration of 20-50 mM.
-
Incubation: Gently mix the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. Monitor the reaction progress using RP-HPLC.
-
Quenching: Add an excess of the quenching solution to stop the reaction by consuming any unreacted mPEG-SC.
-
Purification: Purify the PEGylated this compound from unreacted peptide and excess PEG reagent using an appropriate chromatography method.
-
Characterization: Confirm the identity and purity of the PEGylated product using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and RP-HPLC.
Protocol for Pharmacokinetic Analysis of this compound
This protocol outlines a typical procedure for determining the pharmacokinetic profile of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle for injection (e.g., saline, PBS with a small amount of DMSO if needed for solubility)
-
Rodent model (e.g., mice or rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: Administer a known dose of this compound to the animals via the desired route (e.g., intravenous bolus, oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, and 240 minutes post-dose). The early and frequent sampling is crucial for accurately defining the pharmacokinetic profile of a short half-life compound.
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Modeling: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
Visualizations
C5aR1 Signaling Pathway
The binding of the complement component C5a to its G protein-coupled receptor, C5aR1 (also known as CD88), triggers a cascade of intracellular signaling events.[11][12] This leads to various cellular responses, including inflammation, chemotaxis, and immune cell activation.[11][13][14][15]
C5aR1 Signaling Cascade
Experimental Workflow for Extending this compound Half-Life
This diagram illustrates the general workflow for modifying this compound to extend its in vivo half-life and subsequently evaluating its pharmacokinetic and pharmacodynamic properties.
Half-Life Extension Workflow
Troubleshooting Logic for In Vivo Efficacy Issues
This decision tree provides a logical approach to troubleshooting unexpected outcomes in in vivo efficacy studies with this compound.
References
- 1. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. C5a receptor - Wikipedia [en.wikipedia.org]
- 12. The Pleiotropic Effect of Complement C5a-C5aR1 Pathway in Diseases: From Immune Regulation to Targeted Therapy [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Dual Activities of PMX-53: A Technical Guide for Researchers
Technical Support Center: PMX-53
This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving this compound. The content is structured to address the compound's dual activity as a C5a receptor 1 (C5aR1) antagonist and a Mas-related gene 2 (MrgX2) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2][3] It functions by binding to C5aR1 and inhibiting the inflammatory responses induced by C5a.[1][3]
Q2: What is the "dual activity" of this compound?
A2: In addition to its well-characterized role as a C5aR1 antagonist, this compound also exhibits agonistic (activating) effects on the Mas-related gene 2 (MrgX2) receptor, particularly at higher concentrations.[1][3][4][5] This dual activity is crucial to consider during experimental design and data interpretation.
Q3: At what concentrations does this compound switch from a C5aR1 antagonist to an MrgX2 agonist?
A3: this compound typically functions as a C5aR1 antagonist at low nanomolar concentrations (e.g., ~10 nM).[1][4][5] Its agonistic effects on MrgX2 are observed at higher concentrations, generally starting at 30 nM and becoming more pronounced at concentrations of 100 nM to 1 µM.[1][4][5]
Q4: Is this compound selective for C5aR1 over other complement receptors?
A4: Yes, this compound is reported to be selective for C5aR1 and does not bind to the second C5a receptor, C5aR2 (also known as C5L2), or the C3a receptor.[1]
Q5: What are the key downstream signaling events following C5aR1 and MrgX2 activation?
A5: C5aR1 is a G protein-coupled receptor (GPCR) that primarily signals through Gαi proteins, leading to downstream effects such as calcium mobilization, ERK1/2 phosphorylation, chemotaxis, and cytokine secretion.[6] MrgX2 is also a GPCR that, upon activation by agonists like this compound, couples to Gαq and Gαi proteins, resulting in intracellular calcium mobilization and mast cell degranulation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cell activation (e.g., degranulation) at high this compound concentrations. | The agonistic activity of this compound on MrgX2 is likely being observed. | - Perform a dose-response curve to determine the concentration at which agonistic effects appear in your cell type. - Use a lower concentration of this compound that is sufficient for C5aR1 antagonism without activating MrgX2. - Utilize cell lines that do not express MrgX2 (e.g., HMC-1 cells) to specifically study C5aR1 antagonism.[4][5] |
| Inconsistent results between different cell types. | The expression levels of C5aR1 and MrgX2 can vary significantly between cell lines and primary cells. | - Characterize the expression of both C5aR1 and MrgX2 in your experimental model using techniques like flow cytometry or qPCR. - Use transfected cell lines stably expressing one receptor (e.g., RBL-2H3 expressing MrgX2) to isolate the effects on a specific target.[4][5] |
| Difficulty in distinguishing between C5aR1 antagonism and MrgX2 agonism. | The observed phenotype may be a composite of both activities. | - Include a negative control peptide, such as a scrambled version of this compound or one with key residues like Tryptophan and Arginine substituted, which are crucial for both activities.[1][4][5] - In experiments with C5a stimulation, pre-incubate cells with a low concentration of this compound to block C5aR1 before adding a higher concentration to test for MrgX2 effects. |
| No effect of this compound observed. | - The compound may have degraded. - The experimental system may not be responsive. | - Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C) and prepare fresh working solutions.[1] - Verify the expression and functionality of C5aR1 in your cells using a known C5aR1 agonist like C5a. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound on C5aR1-mediated Responses
| Assay | Cell Type | IC50 Value | Reference |
| C5a-induced Neutrophil Myeloperoxidase Release | Human Neutrophils | 22 nM | [1][3] |
| C5a-induced Chemotaxis | Human Neutrophils | 75 nM | [1][3] |
| C5a Receptor Binding | - | 20 nM | [1][2] |
| C5a-induced Ca2+ Mobilization | HMC-1 cells | ~10 nM (inhibition) | [1][4][5] |
Table 2: Agonistic Activity of this compound on MrgX2-mediated Responses
| Assay | Cell Type | Effective Concentration | Reference |
| Mast Cell Degranulation | LAD2, CD34+ derived mast cells, RBL-2H3-MrgX2 | ≥30 nM | [1][4][5] |
| Ca2+ Mobilization | LAD2 cells | 100 nM | [4] |
Table 3: Binding Affinity of this compound Analog
| Ligand | Cell Type | Kd Value | Reference |
| Non-acetylated this compound | Mouse Neutrophils | 30 nM | [1] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to C5a and/or this compound.
Materials:
-
Cells expressing C5aR1 and/or MrgX2
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Probenecid (B1678239) (to prevent dye leakage)
-
C5a peptide
-
This compound
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and culture to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in HBSS.
-
Remove culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS containing probenecid to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a set period.
-
Compound Addition:
-
To assess C5aR1 antagonism, pre-incubate cells with various concentrations of this compound for a short period before adding a fixed concentration of C5a.
-
To assess MrgX2 agonism, add increasing concentrations of this compound directly to the cells.
-
-
Data Acquisition: Immediately after compound addition, continuously record the fluorescence signal over time.
-
Controls:
-
Add Ionomycin at the end of the experiment to determine the maximum calcium response.
-
Use cells treated with EGTA to establish the minimum calcium level.
-
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at two wavelengths (for ratiometric dyes) to determine the intracellular calcium concentration.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Mast cells (e.g., LAD2, RBL-2H3 expressing MrgX2)
-
Tyrode's buffer (or similar physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
Triton X-100 (for cell lysis to measure total β-hexosaminidase)
-
This compound
-
Compound 48/80 or other secretagogue (positive control)
-
Spectrophotometer or plate reader (405 nm)
Procedure:
-
Cell Seeding: Plate mast cells in a 96-well plate.
-
Cell Washing: Wash the cells with Tyrode's buffer.
-
Stimulation:
-
Add various concentrations of this compound or a positive control to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Enzyme Assay:
-
In a new 96-well plate, add a portion of the supernatant.
-
Add the pNAG substrate solution and incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding the stop solution.
-
-
Total Release Control: To determine the total amount of β-hexosaminidase, lyse an unstimulated set of cells with Triton X-100 and perform the enzyme assay on the lysate.
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release by dividing the absorbance of the supernatant by the absorbance of the total cell lysate.
Visualizations
Signaling Pathways and Experimental Logic
Caption: Dual signaling roles of this compound.
Caption: Experimental workflow for dissecting this compound's dual activity.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C5a receptor - Wikipedia [en.wikipedia.org]
- 7. Gene - MRGPRX2 [maayanlab.cloud]
Potential for tachyphylaxis with repeated PMX-53 administration.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the C5a receptor antagonist, PMX-53. The following information addresses the potential for tachyphylaxis with repeated administration.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and is it a concern with this compound, a C5a receptor antagonist?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[1][2] While classically observed with agonists that stimulate a receptor, a diminished antagonist effect can also occur, though the mechanisms may differ. For an antagonist like this compound, this would manifest as a reduced ability to block the C5a receptor (C5aR) upon repeated exposure. While direct studies on this compound tachyphylaxis are limited, understanding the biology of the C5a receptor, a G protein-coupled receptor (GPCR), allows us to anticipate potential mechanisms.[1][3][4]
Q2: What are the potential mechanisms that could lead to a reduced effect of this compound over time?
A2: Several cellular mechanisms could theoretically lead to a diminished effect of this compound:
-
Receptor Upregulation: Prolonged blockade of a receptor can sometimes lead to a compensatory increase in receptor expression on the cell surface. This would require higher concentrations of this compound to achieve the same level of receptor blockade.
-
Changes in Receptor Conformation: Chronic exposure to an antagonist could potentially stabilize a receptor conformation that has a lower affinity for this compound.
-
Drug Metabolism: The local metabolic clearance of this compound could increase over time in an experimental system, reducing its effective concentration. Pharmacokinetic studies in mice have shown that this compound has a plasma elimination half-life of about 20 minutes.[5][6]
-
Activation of Alternative Signaling Pathways: Cells might adapt to C5aR blockade by upregulating parallel signaling pathways that can compensate for the inhibited pathway, thus diminishing the observable effect of this compound.
Q3: We are observing a decreased inhibitory effect of this compound in our long-term cell culture experiments. How can we troubleshoot this?
A3: If you suspect a diminished effect of this compound in your experiments, consider the following troubleshooting steps:
-
Confirm Compound Integrity: Ensure the stability of your this compound stock solution. Repeated freeze-thaw cycles can degrade the peptide. Prepare fresh aliquots and test their efficacy.
-
Dose-Response Curve: Perform a new dose-response experiment to determine if the IC50 (the concentration required for 50% inhibition) of this compound has shifted. An increase in the IC50 would suggest a decrease in potency. This compound typically has an IC50 of around 20 nM for C5aR.[7]
-
Receptor Expression Analysis: Quantify the cell surface expression of C5aR using techniques like flow cytometry or cell surface ELISA. An increase in receptor number could explain the need for higher antagonist concentrations.
-
Washout Periods: If your experimental design allows, include washout periods where the cells are cultured in the absence of this compound to see if the original sensitivity can be restored.
-
Assess Downstream Signaling: Measure a proximal signaling event (e.g., C5a-induced calcium mobilization) and a more distal functional outcome (e.g., chemotaxis or cytokine release). This can help determine if the adaptation is at the receptor level or further downstream.
Troubleshooting Guide: Investigating Potential this compound Tachyphylaxis
This guide provides structured experimental approaches to investigate a suspected loss of this compound efficacy.
Table 1: Potential Quantitative Changes Associated with this compound Tachyphylaxis
| Parameter | Expected Change with Tachyphylaxis | Measurement Technique |
| This compound IC50 | Increase | Competitive Binding Assay, Functional Assay (e.g., Calcium Mobilization) |
| C5aR (CD88) Surface Expression | Increase | Flow Cytometry, Cell Surface ELISA |
| C5a-induced Calcium Flux | Increased maximal response at higher this compound concentrations | Fluorescent Calcium Imaging |
| C5a-induced ERK1/2 Phosphorylation | Less inhibition by this compound | Western Blot, ELISA |
| C5a-induced Chemotaxis | Reduced inhibition by this compound | Transwell Migration Assay |
Experimental Protocols
Protocol 1: Assessing Changes in this compound Potency using a Calcium Mobilization Assay
Objective: To determine if the IC50 of this compound for inhibiting C5a-induced calcium mobilization changes after prolonged exposure.
Methodology:
-
Cell Culture: Culture your cells of interest (e.g., human neutrophils, macrophages, or a cell line expressing C5aR) under standard conditions.
-
Chronic Treatment: Treat one group of cells with a specific concentration of this compound (e.g., 100 nM) for an extended period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Cell Preparation:
-
Harvest both chronically treated and control cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Dose-Response Inhibition:
-
Aliquot cells into a 96-well plate.
-
Pre-incubate the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a short period (e.g., 15-30 minutes).
-
-
C5a Stimulation and Measurement:
-
Measure baseline fluorescence using a plate reader with fluorescence capabilities.
-
Stimulate the cells with a fixed concentration of C5a (typically the EC80, the concentration that gives 80% of the maximal response).
-
Immediately record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence intensity for each well.
-
Normalize the data to the C5a-only response (0% inhibition) and no-C5a control (100% inhibition).
-
Plot the percent inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 for both the chronically treated and control groups.
-
Protocol 2: Quantifying C5aR Cell Surface Expression by Flow Cytometry
Objective: To determine if prolonged this compound treatment alters the number of C5a receptors on the cell surface.
Methodology:
-
Cell Treatment: Treat cells with this compound and a vehicle control as described in Protocol 1.
-
Cell Staining:
-
Harvest the cells and wash them in a suitable buffer (e.g., FACS buffer containing PBS, 2% FBS, and 0.05% sodium azide).
-
Incubate the cells with a fluorescently labeled anti-C5aR (anti-CD88) antibody or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody. Include an isotype control for background staining.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the cell population of interest based on forward and side scatter.
-
Measure the mean fluorescence intensity (MFI) of the C5aR staining for both the this compound treated and control groups.
-
-
Data Analysis:
-
Compare the MFI of the C5aR staining between the treated and control groups. A significant increase in MFI in the treated group would suggest receptor upregulation.
-
Visualizations
C5aR Signaling and this compound Inhibition
Caption: C5aR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Tachyphylaxis
Caption: Workflow for investigating potential tachyphylaxis to this compound.
References
- 1. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the molecular mechanisms behind tachyphylaxis (downregulation of receptors in response to an agonist?) - Biology Stack Exchange [biology.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Interpreting conflicting results from PMX-53 studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PMX-53. Our goal is to help you interpret conflicting results and address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 3D53, is a synthetic, cyclic hexapeptide that acts as a potent antagonist of the complement C5a receptor 1 (C5aR1 or CD88).[1][2][3] It functions by binding to C5aR1, thereby preventing the binding of its natural ligand, the pro-inflammatory anaphylatoxin C5a.[1] This blockade inhibits downstream signaling pathways associated with inflammation.[4][5] this compound is widely used in preclinical studies to investigate the role of the C5a-C5aR1 axis in various inflammatory diseases.[1][6][7]
Q2: I am seeing conflicting reports on the efficacy of this compound in different disease models. Why might this be?
Conflicting results with this compound can arise from several factors:
-
Animal Model Differences: The inflammatory milieu and the specific role of the C5a-C5aR1 axis can vary significantly between different animal models of the same disease. For instance, the timing of intervention with this compound after injury in a bone fracture model was shown to be critical, with efficacy observed when administered after trauma-induced systemic inflammation but not in a model of uneventful fracture healing.[8]
-
Route of Administration and Pharmacokinetics: As detailed in the pharmacokinetics table below, the bioavailability and exposure of this compound vary substantially with the route of administration (intravenous, intraperitoneal, subcutaneous, oral).[6][9] These differences can lead to variability in therapeutic outcomes.
-
Dual Agonist/Antagonist Activity: At higher concentrations (≥30 nM), this compound can act as an agonist for the Mas-related gene 2 (MrgX2), which can induce mast cell degranulation.[2][10][11][12] This off-target effect could produce pro-inflammatory signals that confound the intended C5aR1 antagonism, especially in mast cell-rich tissues.
-
Timing and Duration of Treatment: The therapeutic window for C5aR1 antagonism can be narrow. The timing of this compound administration relative to the inflammatory insult is crucial for observing a therapeutic effect.
Q3: My in vitro results with this compound are not consistent. What could be the cause?
Inconsistencies in in vitro experiments can often be attributed to:
-
Cell Type Specificity: The expression levels of C5aR1 and MrgX2 can vary between different cell lines and primary cells.[10] For example, HMC-1 cells, which do not express MrgX2, show only C5aR1 antagonism with this compound, while LAD2 mast cells, which do express MrgX2, exhibit degranulation at higher this compound concentrations.[10][12]
-
This compound Concentration: As mentioned, the concentration of this compound is critical. While it acts as a C5aR1 antagonist at low nanomolar concentrations (IC50 ~20 nM), its agonist activity on MrgX2 becomes apparent at concentrations of 30 nM and higher.[2][10][11]
-
Assay Conditions: Factors such as serum in the culture medium, incubation time, and the specific functional readout (e.g., calcium mobilization, chemotaxis, degranulation) can all influence the observed effect of this compound.
-
Compound Stability: Ensure proper storage and handling of this compound solutions as per the manufacturer's instructions to maintain its activity.[2][13][14]
Q4: What is the C5a-C5aR1 signaling pathway that this compound inhibits?
The C5a-C5aR1 signaling pathway is a crucial component of the innate immune response.[4][5] Activation of the complement system leads to the cleavage of complement component C5 into C5a and C5b. C5a, a potent pro-inflammatory mediator, binds to its G protein-coupled receptor, C5aR1, which is primarily expressed on immune cells like neutrophils, monocytes, and macrophages.[8][15] This binding triggers a cascade of intracellular events, leading to chemotaxis, release of pro-inflammatory cytokines, and degranulation, thereby amplifying the inflammatory response.[4][5][15]
Figure 1: Simplified C5a-C5aR1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
Guide 1: Unexpected Pro-inflammatory Effects in Mast Cell Cultures
Issue: You are observing mast cell degranulation or other pro-inflammatory responses after treating with this compound, which is contrary to its expected antagonist effect.
Possible Cause: This is likely due to the off-target agonist activity of this compound on MrgX2, especially if you are using concentrations at or above 30 nM.[2][10][11]
Troubleshooting Steps:
-
Verify MrgX2 Expression: Confirm whether your mast cell model (cell line or primary cells) expresses MrgX2. This can be done using RT-PCR or flow cytometry.
-
Concentration Titration: Perform a dose-response experiment with this compound, starting from low nanomolar concentrations (e.g., 1-10 nM) up to the micromolar range. This will help you identify the concentration at which the paradoxical agonist effect begins.
-
Use Control Peptides: If available, use analogs of this compound where the Tryptophan and Arginine residues have been substituted, as these have been shown to abolish both C5aR1 antagonist and MrgX2 agonist activities.[10][12]
-
Alternative C5aR1 Antagonists: Consider using a different, more specific C5aR1 antagonist that does not have known off-target effects on MrgX2.
Guide 2: Inconsistent Efficacy in Animal Models
Issue: You are unable to reproduce the reported therapeutic effects of this compound in your animal model of inflammation.
Possible Causes:
-
Inappropriate route of administration leading to poor bioavailability.
-
Suboptimal dosing regimen (dose, frequency, and timing).
-
High metabolic clearance of the peptide.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for addressing inconsistent in vivo efficacy of this compound.
Data Tables
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| C5aR1 (CD88) Antagonism | |||
| IC50 | 20 nM | C5a-induced effects | [2] |
| IC50 | 22 nM | Neutrophil myeloperoxidase release | [11][13] |
| IC50 | 75 nM | Neutrophil chemotaxis | [11][13] |
| Inhibition of Ca2+ mobilization | 10 nM | HMC-1 cells | [2][10][11] |
| MrgX2 Agonism | |||
| Mast cell degranulation | ≥30 nM | LAD2 mast cells, CD34+ derived mast cells | [2][10][11] |
| Ca2+ mobilization | 100 nM | LAD2 mast cells | [11] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (1 mg/kg)
| Route of Administration | Tmax (min) | Cmax (ng/mL) | AUC (min*µg/mL) | Elimination Half-life (min) | Oral Bioavailability (%) | Reference |
| Intravenous (i.v.) | 1 | 1093 | 150.63 | ~20 | N/A | [6][9] |
| Intraperitoneal (i.p.) | 5 | 204 | 43.19 | ~20 | 28.7 | [6][9] |
| Subcutaneous (s.c.) | 10 | 212 | 102.73 | ~20 | 68.2 | [6][9] |
| Oral (p.o.) | 10 | 48 | 13.56 | ~20 | 9.0 | [6][9] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is adapted from studies investigating the effect of this compound on C5a-induced calcium mobilization.[10]
-
Cell Preparation: Culture HMC-1 cells (or other cells of interest) in appropriate media. Harvest cells and wash with a buffer containing calcium and magnesium.
-
Dye Loading: Resuspend cells in a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) solution and incubate in the dark at 37°C for 30-60 minutes to allow for dye uptake.
-
Washing: Wash the cells twice to remove extracellular dye.
-
This compound Pre-incubation: Resuspend the dye-loaded cells in buffer. Add this compound at the desired concentrations (e.g., 1 nM to 1 µM) or vehicle control and incubate for 10-15 minutes at room temperature.
-
Stimulation and Measurement: Place the cell suspension in a fluorometer or plate reader. Establish a baseline fluorescence reading. Add C5a (e.g., 10 nM) to stimulate the cells and record the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
-
Data Analysis: Calculate the peak fluorescence response and normalize it to the baseline. Compare the response in this compound-treated cells to the vehicle control to determine the percentage of inhibition.
Protocol 2: In Vivo Pharmacodynamic Assay for C5aR1 Antagonist Efficacy
This protocol is based on a method for assessing the in vivo efficacy of C5aR1 antagonists by measuring C5a-induced neutrophil mobilization.[16][17]
-
Animal Model: Use wild-type mice (e.g., C57BL/6).
-
Antagonist Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., intravenous, subcutaneous). The dose and timing of administration should be based on the experimental question and known pharmacokinetic properties (e.g., 1 mg/kg i.v. administered 15 minutes before C5a challenge).
-
C5a Challenge: At the designated time point after antagonist administration, inject recombinant mouse C5a (e.g., 50 µg/kg) intravenously to induce a systemic response.
-
Blood Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at baseline (before C5a) and at a specified time after C5a injection (e.g., 60 minutes).
-
Neutrophil Analysis: Perform a complete blood count (CBC) with differential or use flow cytometry to quantify the number and percentage of circulating neutrophils.
-
Data Analysis: Compare the C5a-induced increase in neutrophil counts in the this compound-treated group to the vehicle-treated group to determine the in vivo inhibitory efficacy of the antagonist. The duration of action can be assessed by varying the time between this compound administration and the C5a challenge.[16][17]
References
- 1. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug evaluation: the C5a receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of C5a-C5aR1 axis in bone pathophysiology: A mini-review [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
- 12. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
PMX-53 Technical Support Center: A Guide to Avoiding Experimental Artifacts
Welcome to the technical support center for PMX-53. This resource is designed for researchers, scientists, and drug development professionals to help navigate the complexities of using this compound in experimental settings. Our goal is to provide clear, actionable guidance to help you obtain reliable and reproducible data by avoiding common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1, also known as CD88).[1][2][3] It is a cyclic hexapeptide that acts as a non-competitive antagonist, effectively blocking the inflammatory signaling cascade initiated by C5a.[4]
Q2: I'm observing unexpected cellular activation with this compound, even in the absence of C5a. What could be the cause?
A2: This is a critical and well-documented experimental artifact. While this compound is a high-affinity antagonist of C5aR1, it also functions as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, particularly in human mast cells.[1][2][5] This off-target agonist activity typically occurs at higher concentrations of this compound (≥30 nM).[1][2]
Q3: At what concentration does this compound's agonist activity on MrgX2 become apparent?
A3: The agonist effect of this compound on MrgX2, leading to mast cell degranulation, is generally observed at concentrations of 30 nM and higher.[1][2] Below this threshold, for instance at 10 nM, this compound effectively inhibits C5a-induced responses without significant MrgX2 activation.[1][2]
Q4: Are there cell types that are particularly susceptible to the off-target effects of this compound?
A4: Yes, human mast cells, such as the LAD2 cell line and CD34+ cell-derived mast cells, are known to express MrgX2 and are therefore susceptible to degranulation when treated with higher concentrations of this compound.[1][2] It is crucial to consider the expression of MrgX2 in your experimental cell type.
Q5: How can I be sure that the effects I'm seeing are due to C5aR1 antagonism and not MrgX2 agonism?
A5: To dissect these two effects, you can use a multi-pronged approach:
-
Concentration Control: Use the lowest effective concentration of this compound that is known to antagonize C5aR1 without activating MrgX2 (ideally ≤10 nM).
-
Negative Control Cells: Use a cell line that does not express MrgX2 as a negative control.
-
Selective MrgX2 Agonists/Antagonists: If available, use a known selective MrgX2 agonist to confirm that your cells are responsive to this pathway. Conversely, a selective MrgX2 antagonist could be used to block the off-target effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and interpretation.
| Parameter | Value | Cell Type/Assay | Reference |
| C5aR1 Antagonism | |||
| IC50 (C5a binding) | 20 nM | Complement C5a receptor | [1] |
| IC50 (C5a-induced myeloperoxidase release) | 22 nM | Neutrophils | [1] |
| IC50 (C5a-induced chemotaxis) | 75 nM | Neutrophils | [1] |
| MrgX2 Agonism | |||
| Concentration for Mast Cell Degranulation | ≥30 nM | LAD2 mast cells, CD34+ derived mast cells | [1][2] |
| Concentration for Ca2+ Mobilization | ≥100 nM | LAD2 mast cells |
Experimental Protocols
Here are detailed methodologies for key experiments often performed with this compound.
Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit C5a-induced intracellular calcium flux.
Methodology:
-
Cell Culture: Culture human monocytic cells (e.g., U937) or other cells endogenously expressing C5aR1 in appropriate media.
-
Cell Preparation:
-
Harvest cells and wash with a buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Resuspend cells at a density of 1 x 10^6 cells/mL in the same buffer.
-
-
Dye Loading:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
After incubation, wash the cells to remove excess dye and resuspend in fresh buffer.
-
-
Assay Procedure:
-
Equilibrate the cell suspension to 37°C in a fluorometer cuvette with stirring.
-
Add this compound at the desired concentration (e.g., a range from 1 nM to 1 µM) and incubate for 5-10 minutes. For a negative control, add vehicle (e.g., DMSO).
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of C5a (typically in the low nM range) to stimulate the cells.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for Fura-2) or intensity (for Fluo-4).
-
Compare the C5a-induced calcium response in the presence and absence of this compound to determine the inhibitory effect.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To assess the potential off-target agonist effect of this compound on mast cell degranulation.
Methodology:
-
Cell Culture: Culture a human mast cell line expressing MrgX2 (e.g., LAD2) in the recommended media.
-
Assay Setup:
-
Seed the mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Wash the cells gently with a suitable buffer (e.g., Tyrode's buffer).
-
Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the wells.
-
Include a positive control for degranulation (e.g., a known MrgX2 agonist like substance P or compound 48/80) and a negative control (buffer alone).
-
Incubate at 37°C for 30 minutes.
-
-
Measurement of β-Hexosaminidase Release:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
To determine the total β-hexosaminidase content, lyse the cells in a separate set of wells with a detergent (e.g., 0.1% Triton X-100).
-
Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide to the supernatant and cell lysate samples.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content.
-
Chemotaxis Assay (Transwell Migration)
Objective: To evaluate the effect of this compound on C5a-mediated cell migration.
Methodology:
-
Cell Preparation:
-
Use a cell type that exhibits chemotaxis in response to C5a (e.g., human neutrophils or monocytes).
-
Isolate the cells and resuspend them in a serum-free migration medium.
-
-
Assay Setup:
-
Use a chemotaxis chamber with a porous membrane (e.g., Transwell inserts).
-
In the lower chamber, add the migration medium containing C5a as the chemoattractant.
-
In the upper chamber, add the cell suspension.
-
-
Treatment:
-
Pre-incubate the cells with different concentrations of this compound or vehicle control before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the chemotaxis chamber at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-3 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Compare the number of cells that migrated in the presence of this compound to the control conditions to determine the inhibitory effect on chemotaxis.
-
Visualizing Pathways and Workflows
C5aR1 Signaling Pathway
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
This compound Experimental Artifact Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 5. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of PMX-53's pseudo-irreversible binding on washout experiments.
Welcome to the technical support center for researchers utilizing the C5a receptor 1 (C5aR1) antagonist, PMX-53. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during washout experiments, particularly those arising from the unique pseudo-irreversible binding properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1] C5aR1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand C5a, triggers a downstream signaling cascade involved in inflammatory responses.[2][3][4] this compound acts by binding to C5aR1 and preventing its activation by C5a. It is important to note that at higher concentrations (≥30 nM), this compound can act as an agonist for the Mas-related gene 2 (MrgX2), which may lead to off-target effects in certain cell types like mast cells.[1]
Q2: What does "pseudo-irreversible binding" mean in the context of this compound?
Pseudo-irreversible binding refers to a non-covalent drug-receptor interaction characterized by a very slow dissociation rate (a low k_off value). Unlike true irreversible binding, which involves the formation of a stable covalent bond between the drug and its target, the binding of this compound to C5aR1 is reversible. However, the dissociation of this compound from the receptor is so slow that it behaves functionally like an irreversible antagonist over the timescale of a typical experiment. This prolonged receptor occupancy is a key feature of this compound's pharmacological profile.
Q3: Why are washout experiments challenging when working with this compound?
The pseudo-irreversible binding of this compound is the primary reason for difficulties in washout experiments. Due to its very slow off-rate, standard washing procedures may be insufficient to completely remove the compound from the C5aR1 receptors on the cell surface. This can lead to persistent receptor blockade even after multiple washes, confounding the interpretation of subsequent assays designed to measure the reversal of its antagonistic effects.
Q4: What are the downstream signaling pathways activated by C5aR1?
C5aR1 is a classical GPCR that primarily couples to Gαi proteins.[3][5] Upon activation by C5a, C5aR1 initiates several downstream signaling events, including:
-
G protein signaling: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
β-arrestin recruitment: This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling.[3]
-
MAPK/ERK pathway: Activation of the ERK1/2 cascade.[5]
-
Calcium mobilization: Release of intracellular calcium stores.[5]
-
Rho activation: Leading to cytoskeletal rearrangements and chemotaxis.[5]
These signaling events ultimately result in various cellular responses such as chemotaxis, inflammation, and cytokine release.[5]
Quantitative Data Summary
The binding affinity of this compound for C5aR1 has been determined in various studies. The following table summarizes key quantitative data.
| Parameter | Reported Value(s) | Cell Type/System | Reference(s) |
| IC₅₀ | 22 nM (MPO release) | Human Neutrophils | [1] |
| 75 nM (chemotaxis) | Human Neutrophils | [1] | |
| Kᵢ | ~1-3 µM (apparent) | Not specified | |
| Kₑ | 30 nM | Mouse Neutrophils |
Note: The dissociation rate constant (k_off) for this compound is not widely reported in the literature, which is a common challenge for compounds with very slow dissociation kinetics. The term "pseudo-irreversible" is used to qualitatively describe this characteristic.
Experimental Protocols & Methodologies
Detailed Washout Protocol for this compound in Cell-Based Assays
This protocol is designed to maximize the removal of this compound from cell cultures, accounting for its high affinity and slow dissociation rate.
Materials:
-
Cells expressing C5aR1
-
Complete cell culture medium
-
This compound stock solution
-
Wash Buffer: Pre-warmed (37°C) sterile phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺
-
Agonist (C5a) for subsequent functional assays
-
Assay-specific reagents
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates) and allow them to adhere and reach the desired confluency.
-
This compound Incubation: Treat the cells with the desired concentration of this compound in complete medium for a sufficient duration to achieve receptor binding equilibrium.
-
Initial Aspiration: Gently aspirate the medium containing this compound from the wells. To minimize cell detachment, aspirate from the side of the well.
-
Wash Steps (Repeat 3-5 times): a. Gently add pre-warmed PBS to each well. Use a volume that is at least equivalent to the initial culture volume. b. Incubate for 5-10 minutes at 37°C. This incubation period allows for some dissociation of the bound ligand. c. Gently aspirate the wash buffer.
-
Final Wash: After the final PBS wash, add pre-warmed complete medium to the wells.
-
Recovery Incubation: Incubate the cells for a defined period (e.g., 1, 4, 8, or 24 hours) to allow for further dissociation of this compound and potential receptor turnover. The duration will depend on the specific experimental question.
-
Functional Assay: After the recovery period, stimulate the cells with a C5a agonist and measure the downstream response (e.g., calcium flux, cAMP levels, ERK phosphorylation) to assess the extent of C5aR1 functional recovery.
Validation of Washout Efficiency:
To confirm the effectiveness of the washout procedure, it is recommended to perform a control experiment where the supernatant from the final wash is transferred to naive (untreated) cells.[6] If these naive cells do not show any inhibition of the C5a response, it indicates that the free concentration of this compound has been effectively reduced.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Washout / Persistent Antagonism | Pseudo-irreversible binding of this compound: The primary challenge is the very slow dissociation rate from C5aR1. | * Increase the number of washes: Perform 5 or more wash steps.[7] * Increase wash volume and duration: Use a larger volume of wash buffer and increase the incubation time for each wash to 10-15 minutes to facilitate more dissociation. * Include a "chase" ligand: In some cases, a high concentration of a competitive, rapidly dissociating antagonist can be included in the wash buffer to help displace the bound this compound. This is an advanced technique and requires careful validation. * Extend the recovery period: Allow for a longer incubation time in fresh medium after the final wash to permit more complete dissociation and receptor turnover. |
| Non-specific binding: this compound may bind to the plastic of the cultureware or non-specifically to cell membranes. | * Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the wash buffer. This can help to reduce non-specific binding but should be tested for cell toxicity. * Use low-binding microplates. | |
| Cellular internalization of this compound: The compound may be taken up by the cells, creating an intracellular reservoir. | * Perform washout experiments at 4°C: This will reduce active transport processes, though it may also affect membrane fluidity and dissociation rates. | |
| Cell Detachment or Loss during Washing | Harsh washing technique: Pipetting directly onto the cell monolayer can cause detachment. | * Gentle pipetting: Add and remove solutions slowly from the side of the well.[7] * Use an automated plate washer with optimized settings for gentle aspiration and dispensing. |
| Poor cell adherence: Some cell lines are inherently less adherent. | * Use coated cultureware: Coat plates with poly-D-lysine, fibronectin, or collagen to improve cell attachment. * Ensure cells are healthy and not over-confluent before starting the experiment. | |
| High Variability Between Replicates | Inconsistent washing procedure: Differences in the timing, volume, or technique of washing between wells. | * Standardize the protocol: Ensure each well is treated identically. Use multichannel pipettes for consistency. * Automate the washing steps if possible. |
| Edge effects in microplates: Wells on the outer edges of the plate are more prone to evaporation. | * Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. |
Visualizations
Below are diagrams to illustrate key concepts related to this compound and its interaction with the C5aR1 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Antagonism/Agonism Can Be Uncoupled from Pharmacoperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Low oral bioavailability of PMX-53 and its implications for study design.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C5a receptor antagonist, PMX-53. The content focuses on the challenges presented by its low oral bioavailability and the resulting implications for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, synthetic cyclic hexapeptide that acts as a noncompetitive antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2] By blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, this compound inhibits downstream inflammatory signaling pathways. This makes it a valuable tool for studying the role of the C5a-C5aR1 axis in various inflammatory diseases.[3]
Q2: I am planning an in vivo study using this compound. Can it be administered orally?
A2: While this compound has been tested via oral administration, it exhibits low oral bioavailability, which presents a significant challenge for study design.[1][2][4] Researchers should be aware of this limitation and consider alternative routes of administration or specific formulation strategies to achieve desired therapeutic concentrations.
Q3: How low is the oral bioavailability of this compound?
A3: Studies in mice have demonstrated that the oral bioavailability of this compound is approximately 9%.[1][2][4] In some rat models, it has been reported to be as low as ~5%.[3] This is due to factors such as enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium.[5]
Q4: Are there any related compounds with better oral bioavailability?
A4: Yes, PMX205, a closely related cyclic hexapeptide, has demonstrated a higher oral bioavailability of approximately 23% in mice.[1][2][4] For studies where oral administration is preferred, PMX205 may be a more suitable alternative.
Q5: What are the implications of this compound's low oral bioavailability on study design?
A5: The primary implication is the difficulty in achieving consistent and therapeutically relevant plasma concentrations of the drug through oral dosing. This can lead to variability in experimental results and potentially false-negative outcomes. To mitigate this, higher oral doses may be required, which could introduce off-target effects or toxicity. Therefore, careful consideration of the administration route is crucial for a robust study design.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of orally administered this compound in my animal model.
-
Possible Cause: Insufficient systemic exposure due to low oral bioavailability.
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure the this compound used is of high purity and has not degraded.
-
Alternative Administration Routes: For consistent and predictable plasma concentrations, consider parenteral routes of administration such as subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Subcutaneous administration, in particular, has been shown to provide prolonged plasma exposure for similar compounds.[1][2]
-
Pharmacokinetic Pilot Study: If oral administration is essential for your study, conduct a pilot pharmacokinetic (PK) study to determine the actual plasma concentrations achieved in your specific animal model and dosing regimen. This will help you correlate drug exposure with the observed pharmacodynamic effects.
-
Dose Escalation: If pursuing oral administration, a dose-escalation study may be necessary to find a dose that results in therapeutic plasma concentrations. However, be mindful of potential solubility and toxicity issues at higher doses.
-
Consider PMX205: Evaluate if PMX205, with its higher oral bioavailability, could be a suitable alternative for your research question.[1][2][4]
-
Issue 2: High variability in experimental results between animals in the same oral treatment group.
-
Possible Cause: Differences in gastrointestinal physiology, food intake, and absorption rates among individual animals can exacerbate the already low and variable oral absorption of this compound.
-
Troubleshooting Steps:
-
Standardize Feeding Schedule: Fasting animals before oral gavage can sometimes improve absorption consistency, but this needs to be balanced with the overall health of the animals and the specifics of the disease model.
-
Formulation Strategies: While challenging for peptide-based drugs, consider simple formulation adjustments. Ensuring this compound is fully dissolved in the vehicle before administration is critical. For more advanced approaches, collaboration with a formulation scientist to explore permeation enhancers or protective delivery systems could be beneficial, though these are complex and require significant development.
-
Switch to a More Reliable Administration Route: As mentioned previously, switching to subcutaneous or intraperitoneal administration is the most effective way to reduce variability in drug exposure between animals.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and PMX205 in Mice
| Parameter | Administration Route | This compound | PMX205 |
| Oral Bioavailability (%) | p.o. | ~9%[1][2][6] | ~23%[1][2][7] |
| Elimination Half-life (t½) | i.v. | ~20 min[1] | ~20 min[1] |
| Peak Plasma Concentration (Cmax) | p.o. (1 mg/kg) | Not specified | Not specified |
| Time to Peak Concentration (Tmax) | p.o. (1 mg/kg) | Not specified | Not specified |
| Intraperitoneal Bioavailability (%) | i.p. | ~68%[6] | ~60%[6] |
| Subcutaneous Bioavailability (%) | s.c. | ~85%[6] | >90%[1][2] |
Experimental Protocols
Protocol: Assessment of this compound Bioavailability in Mice
This protocol outlines a general procedure to determine the pharmacokinetic profile and bioavailability of this compound following administration by different routes.
-
Animals: Use a sufficient number of mice (e.g., n=5 per group) for each administration route to ensure statistical power.
-
Drug Preparation:
-
For intravenous (i.v.) administration, dissolve this compound in a sterile, isotonic vehicle such as saline.
-
For oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) administration, dissolve this compound in an appropriate vehicle (e.g., water, saline, or a solution containing a small amount of a solubilizing agent if necessary). Ensure complete dissolution.
-
-
Administration:
-
Administer a single dose of this compound (e.g., 1 mg/kg) to each group via the respective routes: i.v. (tail vein), p.o. (oral gavage), i.p., and s.c.
-
-
Blood Sampling:
-
Collect serial blood samples from a consistent site (e.g., tail vein or retro-orbital sinus) at predetermined time points after administration (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for each administration route.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, elimination half-life (t½), and the area under the concentration-time curve (AUC).
-
Calculate the oral bioavailability (F%) using the following formula:
-
F% = (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100
-
-
Mandatory Visualization
Caption: C5a-C5aR1 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for this compound in vivo studies.
References
- 1. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
How to store PMX-53 stock solutions to maintain activity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of PMX-53 stock solutions to maintain its biological activity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is also soluble in water up to 2 mg/mL. For in vivo experiments, stock solutions in DMSO are typically diluted further with aqueous buffers or vehicles containing co-solvents like PEG300 and Tween-80.[1][2][3]
Q2: At what temperatures should I store this compound stock solutions?
A2: this compound stock solutions should be stored at low temperatures to maintain stability and activity. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter-term storage.[1][3][4]
Q3: How long can I store this compound stock solutions without loss of activity?
A3: The stability of this compound stock solutions depends on the storage temperature. Properly stored aliquots can maintain activity for extended periods. See the table below for a summary of storage recommendations.
Q4: Should I aliquot my this compound stock solution?
A4: Yes, it is highly recommended to aliquot your stock solution into single-use volumes.[1] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide and reduce its activity.[1]
Q5: What should I do if I observe precipitation in my this compound stock solution upon thawing?
A5: If you observe precipitation after thawing a stock solution, you can gently warm the vial and/or sonicate it to aid in redissolution.[4] To prevent precipitation, ensure that the initial stock solution is fully dissolved and consider the solubility limits in your chosen solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity of this compound in my assay. | Improper storage of stock solution (e.g., repeated freeze-thaw cycles, storage at room temperature). | Prepare fresh stock solutions from powder. Ensure proper storage of aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Degradation of the peptide due to improper solvent or pH. | Use recommended solvents like DMSO for stock solutions. Ensure the pH of your final working solution is within a stable range for peptides. | |
| Incorrect concentration of the working solution. | Verify the concentration of your stock solution and the dilution calculations. Perform a dose-response experiment to confirm the optimal concentration. | |
| Precipitation of this compound in the working solution. | The concentration of this compound exceeds its solubility in the final buffer. | Reduce the final concentration of this compound. If using an aqueous buffer, consider adding a small percentage of an organic co-solvent like DMSO, but ensure it is compatible with your experimental system. For in vivo preparations, follow established protocols with co-solvents like PEG300 and Tween-80.[1][2][3] |
| Inconsistent experimental results. | Variability in the activity of different aliquots of the stock solution. | Ensure that all aliquots were prepared from the same, well-mixed stock solution and have been stored under identical conditions. Prepare a fresh batch of aliquots if necessary. |
| Dual agonistic activity of this compound at higher concentrations. | Be aware that at concentrations ≥30 nM, this compound can act as an agonist for the Mas-related gene 2 (MrgX2), leading to mast cell degranulation.[4][5] If this is not the intended effect, use a lower concentration where it primarily acts as a C5a receptor antagonist. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Duration of Stability | Citation |
| DMSO | -80°C | Up to 2 years | [3][4] |
| DMSO | -20°C | Up to 1 year | [3][4] |
| DMSO | 4°C | Up to 2 weeks (for thawed aliquots) | [6] |
| Water | -20°C | Store in aliquots; duration not specified but short-term use is advisable. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 896.09 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 8.96 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[1][3][4]
Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Usage: Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Recommended workflow for this compound solution handling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dbaitalia.it [dbaitalia.it]
Validation & Comparative
Validating PMX-53's Efficacy in a Novel Mast Cell-Dependent Neurogenic Inflammation Model: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the C5a receptor 1 (C5aR1) antagonist, PMX-53, with alternative antagonists PMX205 and Avacopan (CCX168). A novel experimental model is proposed to validate the efficacy of this compound, specifically focusing on its dual activity as a C5aR1 antagonist and a Mas-related G protein-coupled receptor X2 (MrgX2) agonist. This document is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and pharmacology.
Introduction
This compound is a potent, orally active cyclic hexapeptide antagonist of the C5aR1, a key receptor in the complement system's inflammatory cascade.[1] It has demonstrated anti-inflammatory effects in various preclinical models.[1][2] A distinguishing feature of this compound is its dual functionality as a low-affinity agonist for MrgX2, a receptor expressed on mast cells that is involved in neurogenic inflammation and other mast cell-mediated responses.[2][3] This guide compares this compound with its analogue, PMX205, and the small molecule inhibitor, Avacopan, and proposes a novel experimental model to explore the therapeutic potential of its unique dual-receptor activity.
Comparative Analysis of C5aR1 Antagonists
The following tables summarize the key characteristics and reported efficacy of this compound, PMX205, and Avacopan.
Table 1: In Vitro Potency of C5aR1 Antagonists
| Compound | Target(s) | Assay | Cell Line/System | IC50 | Reference |
| This compound | C5aR1 (antagonist), MrgX2 (low-affinity agonist) | C5a-induced neutrophil myeloperoxidase release | Human neutrophils | 22 nM | [1] |
| C5a-induced neutrophil chemotaxis | Human neutrophils | 75 nM | [1] | ||
| C5a binding | Human neutrophils | 20 nM | [1] | ||
| C5a-induced Ca2+ mobilization | HMC-1 cells | ~10 nM (inhibition) | [1][2] | ||
| MrgX2-mediated mast cell degranulation | LAD2 mast cells | ≥30 nM (activation) | [2][3] | ||
| PMX205 | C5aR1 (antagonist) | C5a binding | Not specified | 31 nM | |
| Avacopan (CCX168) | C5aR1 (selective antagonist) | [125I]-C5a binding | U937 cells | 0.1 nM | |
| C5a-induced chemotaxis | U937 cells | 0.2 nM | |||
| C5a-induced calcium mobilization | Human neutrophils | 0.2 nM |
Table 2: In Vivo Efficacy and Pharmacokinetics of C5aR1 Antagonists
| Compound | Experimental Model | Species | Dosing | Key Findings | Reference |
| This compound | Zymosan-induced hypernociception | Rat | 0.3 - 3 mg/kg (s.c.) | Inhibited hypernociception | [1] |
| C5a-induced neutrophil mobilization | Mouse | 1 mg/kg (i.v.) | In vivo active duration up to 6 hours | [4] | |
| Oral bioavailability | ~9% | [5][6] | |||
| PMX205 | DSS-induced colitis | Mouse | Prophylactic & therapeutic oral administration | Ameliorated colitis | [7] |
| Amyotrophic Lateral Sclerosis (hSOD1G93A model) | Mouse | 9 mg/kg/day (oral) | Reduced pathology and improved motor scores | [8] | |
| Oral bioavailability | ~23% | [5][6] | |||
| Avacopan (CCX168) | ANCA-associated vasculitis | Human | 30 mg twice daily (oral) | Effective replacement for high-dose glucocorticoids | [9] |
| Anti-MPO NCGN | Mouse (hC5aR knock-in) | 30 mg/kg daily (oral) | Reduced severity of glomerulonephritis |
Proposed New Experimental Model: Mast Cell-Dependent Neurogenic Inflammation
To specifically validate the dual efficacy of this compound, we propose a novel in vivo model of mast cell-dependent neurogenic inflammation. This model will allow for the simultaneous assessment of C5aR1 antagonism and MrgX2 agonism.
Experimental Rationale
Neurogenic inflammation involves the release of neuropeptides (e.g., Substance P) from sensory nerve endings, which can activate mast cells via MrgX2, leading to the release of inflammatory mediators. C5a can also be generated in this inflammatory milieu, further activating mast cells and other immune cells through C5aR1. This model will enable the dissection of this compound's ability to block C5a-driven inflammation while potentially modulating the neurogenic component through its action on MrgX2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Randomized Trial of C5a Receptor Inhibitor Avacopan in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the C5aR1 Inhibitory Activity of PMX-53 and PMX-205
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the C5aR1 inhibitory activity of two well-characterized cyclic hexapeptide antagonists, PMX-53 and its analog, PMX-205. The complement component 5a (C5a) and its receptor, C5aR1 (CD88), are pivotal players in the innate immune response and have been implicated in a multitude of inflammatory diseases. Consequently, the development of potent and specific C5aR1 antagonists is a significant area of therapeutic research. This document summarizes key experimental data to facilitate an objective evaluation of this compound and PMX-205 for research and drug development purposes.
Structural and Physicochemical Properties
This compound (Ace-Phe-[Orn-Pro-dCha-Trp-Arg]) is a potent cyclic hexapeptide antagonist of C5aR1.[1][2] PMX-205 (hydrocinnamate-[Orn-Pro-dCha-Trp-Arg]) is a derivative of this compound, where the N-terminal acetyl-phenylalanine is replaced with a hydrocinnamate group.[3][4] This modification increases the lipophilicity of PMX-205, which is suggested to contribute to its enhanced in vivo stability and efficacy compared to its parent molecule.[4][5]
In Vitro C5aR1 Inhibitory Activity
The inhibitory potency of this compound and PMX-205 has been assessed in various in vitro functional assays. These assays typically measure the ability of the antagonists to block C5a-induced cellular responses in immune cells, such as neutrophils, which express high levels of C5aR1.
| Parameter | This compound | PMX-205 | Cell Type | Reference |
| IC50 (C5aR1 Antagonism) | 20 nM | 31 nM | Human Polymorphonuclear Leukocytes (PMNs) | [6][7][8] |
| Binding Affinity (Kd) | 4.7 nM | Not explicitly found in direct comparison | Not specified | [9][10] |
| IC50 (Myeloperoxidase Release) | 22 nM | Not explicitly found | Human Neutrophils | [8][11] |
| IC50 (Chemotaxis) | 75 nM | Not explicitly found | Human Neutrophils | [12][11] |
In Vivo Pharmacokinetics and Efficacy
Pharmacokinetic studies in mice have demonstrated key differences between this compound and PMX-205 that influence their in vivo activity.
| Parameter | This compound | PMX-205 | Species | Reference |
| Elimination Half-life (i.v.) | ~20 min | ~20 min | Mice | [5][13] |
| Oral Bioavailability | 9% | 23% | Mice | [5][13] |
| Subcutaneous Bioavailability | >95% | >90% | Mice | [5] |
| CNS Penetration | Less efficient | More efficient | Mice | [5][13] |
| In Vivo Efficacy (Neutrophil Mobilization Inhibition) | Effective up to 6 hours (1 mg/kg i.v.) | Shorter duration of action (<2 hours) | Mice | [6][14][15] |
Notably, while both compounds have similar short plasma half-lives, this compound exhibits a longer duration of in vivo efficacy in inhibiting C5a-induced neutrophil mobilization.[6][14] In contrast, PMX-205 demonstrates superior oral bioavailability and a greater ability to penetrate the central nervous system (CNS), making it a more suitable candidate for studies involving neurological and neurodegenerative diseases.[5][13][16] Both compounds have shown therapeutic effects in various animal models of inflammatory diseases, including sepsis, inflammatory bowel disease, and neurodegenerative disorders.[6][16]
C5aR1 Signaling Pathway
C5aR1 is a classical G protein-coupled receptor (GPCR). Upon binding of its ligand, C5a, the receptor couples primarily to inhibitory G proteins (Gαi). This initiates a signaling cascade involving the dissociation of G protein subunits, leading to the activation of downstream effectors such as phosphatidylinositol 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately regulate cellular responses including chemotaxis, degranulation, and the production of inflammatory cytokines. Furthermore, agonist binding can lead to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, as well as initiating G protein-independent signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, such as C5a.
-
Neutrophil Isolation : Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.
-
Cell Labeling (Optional) : For some detection methods, neutrophils are labeled with a fluorescent dye (e.g., Calcein AM).
-
Chemotaxis Chamber Setup : A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (typically 3-5 µm pores) is used. The lower chamber is filled with a medium containing C5a as the chemoattractant.
-
Inhibitor Treatment : Neutrophils are pre-incubated with varying concentrations of this compound, PMX-205, or a vehicle control before being added to the upper chamber.
-
Incubation : The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).
-
Quantification of Migration : The number of neutrophils that have migrated through the membrane to the lower chamber is quantified. This can be done by lysing the migrated cells and measuring their ATP content (luminescence), counting fluorescently labeled cells, or by manual cell counting under a microscope after staining.
-
Data Analysis : The inhibitory concentration 50 (IC50) is calculated by plotting the percentage of inhibition against the antagonist concentration.
Myeloperoxidase (MPO) Release Assay
This assay measures the degranulation of neutrophils by quantifying the release of the enzyme myeloperoxidase.
-
Neutrophil Preparation : Isolated human neutrophils are resuspended in a suitable buffer.
-
Inhibitor Pre-incubation : Neutrophils are pre-incubated with different concentrations of this compound, PMX-205, or a vehicle control.
-
Stimulation : The cells are then stimulated with C5a to induce degranulation and MPO release.
-
Sample Collection : After a short incubation period, the cells are pelleted by centrifugation, and the supernatant containing the released MPO is collected.
-
MPO Activity Measurement : The MPO activity in the supernatant is determined using a colorimetric or fluorometric assay. A common method involves the MPO-catalyzed oxidation of a substrate (e.g., 3,3′,5,5′-tetramethylbenzidine, TMB) in the presence of hydrogen peroxide, leading to a measurable color change.
-
Data Analysis : The IC50 value is determined by measuring the reduction in MPO activity at various antagonist concentrations.
Calcium Mobilization Assay
This assay assesses the ability of an antagonist to block the C5a-induced increase in intracellular calcium concentration, a key event in G protein-coupled receptor activation.
-
Cell Loading : Isolated neutrophils or other C5aR1-expressing cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes exhibit a change in fluorescence intensity upon binding to calcium.
-
Inhibitor Treatment : The dye-loaded cells are incubated with varying concentrations of this compound, PMX-205, or a vehicle control.
-
Fluorescence Measurement : The baseline fluorescence of the cell suspension is measured using a fluorometer or a fluorescence plate reader.
-
C5a Stimulation : C5a is added to the cells to trigger calcium mobilization from intracellular stores.
-
Post-Stimulation Measurement : The change in fluorescence is recorded in real-time.
-
Data Analysis : The inhibition of the C5a-induced calcium peak is quantified, and the IC50 is calculated.
Conclusion
Both this compound and PMX-205 are potent and valuable tools for investigating the role of the C5a-C5aR1 axis in health and disease. The choice between these two antagonists will largely depend on the specific experimental context. For in vitro studies, both compounds exhibit nanomolar inhibitory potency. For in vivo studies, the pharmacokinetic profiles become a critical consideration. This compound's prolonged in vivo efficacy may be advantageous in some models, while PMX-205's superior oral bioavailability and CNS penetration make it a more attractive candidate for chronic oral dosing and for studies of CNS pathologies. Researchers should carefully consider the data presented in this guide to select the most appropriate C5aR1 antagonist for their experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C5a-Mediated Cell Migration In Vivo Protocol - Creative Biolabs [creative-biolabs.com]
- 12. nwlifescience.com [nwlifescience.com]
- 13. abcam.cn [abcam.cn]
- 14. C5a receptor - Wikipedia [en.wikipedia.org]
- 15. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Complement Inhibition: PMX-53 vs. Compstatin
An Objective Analysis of Two Distinct Strategies for Modulating C5a-Mediated Inflammation
For researchers and drug development professionals navigating the complexities of the complement system, understanding the nuances of different inhibitory strategies is paramount. This guide provides a detailed comparison of two leading peptide-based complement inhibitors: PMX-53, a direct C5a receptor 1 (C5aR1) antagonist, and compstatin (B549462), an inhibitor of the central complement component C3.
While both molecules ultimately aim to quell the potent inflammatory effects of C5a, they achieve this through fundamentally different mechanisms of action. This guide will dissect these mechanisms, present supporting quantitative data, detail relevant experimental protocols, and provide visualizations to clarify their distinct roles in the complement cascade.
Section 1: Mechanism of Action - A Tale of Two Targets
The pro-inflammatory anaphylatoxin C5a is a product of complement system activation.[1] It exerts its effects by binding to the G protein-coupled receptor C5aR1 (also known as CD88), which is expressed on a wide variety of immune cells, including neutrophils, macrophages, and mast cells.[2][3] This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[4][5]
C5aR1 Signaling Pathway
Activation of C5aR1 by C5a initiates signaling through various G proteins.[5] This leads to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and MAP kinase pathways, which regulate cell motility, survival, and cytokine production.[3][4]
This compound: Direct Receptor Blockade
This compound is a cyclic hexapeptide designed to mimic the C-terminal region of C5a.[6][7] It acts as a direct, non-competitive antagonist of C5aR1.[6][8] By binding to an orthosteric site on the receptor, this compound prevents C5a from binding and initiating the downstream inflammatory signaling cascade.[7] It is important to note, however, that while this compound is a potent C5aR1 antagonist, it has also been identified as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, which can trigger mast cell degranulation at higher concentrations.[9][10][11]
Compstatin: Upstream Inhibition of C5a Production
In contrast to this compound, the compstatin family of cyclic peptides acts further upstream in the complement cascade.[12] Compstatin binds to complement component C3 and its activated form, C3b.[13][14] This binding sterically hinders the access of C3 to the C3 convertase enzymes (C4b2a and C3bBb), preventing its cleavage into C3a and C3b.[15][16] By blocking this central step, compstatin effectively shuts down all three complement pathways (classical, lectin, and alternative) and prevents the generation of all downstream effectors, including the opsonin C3b, and the anaphylatoxins C3a and C5a.[12][13]
Section 2: Quantitative Performance Data
The efficacy of these inhibitors is quantified by their binding affinity (Kd) to their respective targets and their functional inhibitory concentrations (IC50) in various cellular assays.
Table 1: Comparative In Vitro Performance
| Parameter | This compound | Compstatin Family (e.g., Cp40/AMY-101) |
| Target | C5a Receptor 1 (C5aR1 / CD88)[11] | Complement Component C3 / C3b[12][13] |
| Binding Affinity (Kd) | ~4.7 nM to human C5aR1[7] | Subnanomolar (~0.5 nM) to human C3[12] |
| IC50 | ~20 nM (general C5aR antagonism)[11] | ~2 µM (Hemolysis, original compstatin)[13] |
| 22 nM (Neutrophil MPO Release)[10][17] | (Potency of newer analogs significantly improved)[12] | |
| 75 nM (Neutrophil Chemotaxis)[10][17] | ||
| Species Specificity | Active on human and rodent C5aR[6] | Primate C3 only; not active on rodent C3[14][18] |
| Off-Target Activity | Agonist at MrgX2 (≥30 nM)[9][10] | Not reported |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Compstatin Family (e.g., Pegcetacoplan) |
| Molecule Type | Cyclic Hexapeptide[6] | Cyclic Tridecapeptide (often PEGylated)[12] |
| Oral Bioavailability | ~5-9% in rodents[19][20] | Low; requires modification (e.g., PEGylation) for systemic use[12][16] |
| Plasma Half-life (t1/2) | ~70 minutes in rats[11] | ~8-12 days for Pegcetacoplan (PEGylated analog) in humans[12] |
| Clinical Development | Completed Phase I/IIa trials for psoriasis and rheumatoid arthritis[6][21] | Pegcetacoplan (Empaveli®) approved for PNH; others in trials for various diseases[12][22] |
Section 3: Key Experimental Protocols & Workflows
Evaluating the efficacy of C5aR1 and C3 inhibitors requires distinct experimental approaches that reflect their different mechanisms of action.
Protocol 1: In Vivo C5aR Antagonist Efficacy Assessment (PMN Mobilization Assay)
This protocol, adapted from established methods, assesses the ability of a C5aR antagonist like this compound to block C5a-induced polymorphonuclear neutrophil (PMN) mobilization in mice.[23][24]
Methodology:
-
Animal Model: Wild-type C57BL/6J mice.
-
Antagonist Administration: Administer this compound (e.g., 0.3, 1.0, 3.0 mg/kg) or vehicle control via intravenous (i.v.) injection.
-
Challenge: After 15 minutes, inject recombinant mouse C5a (50 µg/kg, i.v.) to induce PMN mobilization.
-
Blood Sampling: Collect a drop of blood from the tail tip at baseline (0 min) and at specified intervals (e.g., 15, 30, 60 min) post-C5a injection.
-
Analysis:
-
Prepare blood smears and stain using a differential staining kit (e.g., Hemacolor).
-
Perform a differential white blood cell count under a microscope to determine the percentage of PMNs.
-
Alternatively, use flow cytometry with neutrophil-specific markers (e.g., Ly-6G) for quantification.
-
-
Endpoint: A significant reduction in the percentage of circulating PMNs in the this compound-treated group compared to the vehicle control at the 60-minute timepoint indicates effective C5aR1 antagonism.
Protocol 2: In Vitro C3 Inhibitor Efficacy Assessment (Classical Pathway Hemolytic Assay)
This protocol measures the ability of a C3 inhibitor like compstatin to prevent the lysis of antibody-sensitized sheep erythrocytes, a process dependent on the classical complement pathway.
Methodology:
-
Reagents:
-
Antibody-sensitized sheep erythrocytes (target cells).
-
C3-deficient human serum (or another suitable complement source).
-
Purified human C3.
-
Compstatin at various concentrations.
-
Gelatin veronal buffer (GVB++).
-
-
Assay Preparation:
-
In a 96-well plate, add C3-deficient serum reconstituted with a fixed amount of purified human C3 to each well.
-
Add serial dilutions of compstatin or a vehicle control to the wells.
-
-
Incubation: Add the sensitized sheep erythrocytes to each well. Incubate the plate at 37°C for 30-60 minutes to allow for complement-mediated lysis.
-
Lysis Measurement:
-
Centrifuge the plate to pellet any intact erythrocytes.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of hemoglobin released from lysed cells.
-
-
Analysis: Calculate the percentage of hemolysis for each compstatin concentration relative to positive (100% lysis with water) and negative (0% lysis with buffer) controls. Determine the IC50 value by plotting percent inhibition against compstatin concentration.
Section 4: Summary and Conclusion
This compound and compstatin represent two distinct and powerful approaches to inhibiting complement-driven inflammation. The choice between targeting C5aR1 or C3 depends entirely on the therapeutic goal and the specific pathophysiology of the disease .
-
This compound (C5aR1 Antagonist): Offers a highly targeted approach, specifically blocking the actions of C5a at its primary receptor. This is advantageous when C5a is the principal driver of pathology and the upstream functions of complement (like C3b-mediated opsonization) are desired to remain intact. Its activity in rodent models makes it a valuable tool for preclinical research. However, its shorter half-life and potential off-target effects at MrgX2 are important considerations.
-
Compstatin (C3 Inhibitor): Provides a broad and potent blockade of the entire complement cascade. This is beneficial in diseases where widespread complement dysregulation is the core problem, as it prevents the generation of all inflammatory and opsonizing effectors. The development of PEGylated analogs has overcome the pharmacokinetic challenges, leading to clinical approval. Its major limitation for preclinical research is its exclusive specificity for primate C3, necessitating the use of non-human primate models for in vivo efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. researchgate.net [researchgate.net]
- 7. Submolecular probing of the complement C5a receptor–ligand binding reveals a cooperative two-site binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C5aR Antagonist, PMX53 [sigmaaldrich.com]
- 9. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lambris.com [lambris.com]
- 15. lambris.com [lambris.com]
- 16. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Compstatin, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
- 20. UQ eSpace [espace.library.uq.edu.au]
- 21. Drug evaluation: the C5a receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Compounds for Inhibiting the C5a/C5aR1 Axis
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a (C5a) and its primary receptor, C5aR1 (CD88), represent a critical axis in the innate immune system. Dysregulation of this axis is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This guide provides a comparative overview of alternative compounds developed to inhibit the C5a/C5aR1 signaling pathway, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Overview of C5a/C5aR1 Signaling
Activation of the G protein-coupled receptor C5aR1 by its ligand C5a triggers a cascade of intracellular events. This signaling is primarily mediated through the Gαi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Simultaneously, the dissociation of the Gβγ subunits activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2, is activated. C5aR1 activation also promotes the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor internalization. These signaling pathways culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1][2]
Comparative Analysis of C5a/C5aR1 Inhibitors
A variety of compounds have been developed to target the C5a/C5aR1 axis, ranging from small molecules to monoclonal antibodies. These inhibitors can be broadly categorized as peptidic or non-peptidic small molecules, and biologic agents. The following table summarizes the in vitro potency of several prominent C5a/C5aR1 inhibitors across different functional assays.
| Compound | Type | Target | Assay | Species | IC50 / Ki / EC50 | Reference(s) |
| Avacopan (CCX168) | Non-peptide Small Molecule | C5aR1 | Radioligand Binding ([¹²⁵I]-C5a) | Human | 0.1 nM (IC50) | [3][4][5] |
| Calcium Mobilization | Human | 0.2 nM (IC50) | [5] | |||
| Chemotaxis (U937 cells) | Human | 0.2 nM (A₂) | [5] | |||
| CD11b Upregulation | Human | 3.0 nM (A₂) | [5] | |||
| PMX53 | Peptidic Small Molecule | C5aR1 | Neutrophil Myeloperoxidase Release | Human | 22 nM (IC50) | [6] |
| Chemotaxis (Neutrophils) | Human | 75 nM (IC50) | [6] | |||
| General C5aR Antagonism | Human | 20 nM (IC50) | [6][7] | |||
| PMX205 | Peptidic Small Molecule | C5aR1 | General C5aR Antagonism | Human | 31 nM (IC50) | |
| ERK1/2 Phosphorylation | Human | 186 nM (IC50) | [8] | |||
| JPE1375 | Peptidic Small Molecule | C5aR1 | PMN Mobilization (in vivo) | Mouse | 6.9 µM (EC50) | [9][10] |
| TNF-α Reduction (in vivo) | Mouse | 4.5 µM (EC50) | [9][10] | |||
| NDT9513727 | Non-peptide Small Molecule | C5aR1 | Radioligand Binding ([¹²⁵I]-C5a) | Human | 11.6 nM (IC50) | [11] |
| GTPγS Binding | Human | 1.1 nM (IC50) | [11] | |||
| Calcium Mobilization | Human | 9.2 nM (IC50) | [11] | |||
| DF2593A | Non-peptide Small Molecule | C5aR1 | Neutrophil Migration | Human | 5.0 nM (IC50) | [12][13] |
| Neutrophil Migration | Rat | 6.0 nM (IC50) | [12][13] | |||
| Neutrophil Migration | Mouse | 1.0 nM (IC50) | [12][13] | |||
| MEDI7814 | Monoclonal Antibody | C5a | Binding to C5a | Human | 8 pM (Kd) | [14] |
| CD11b Upregulation | Human | 28 nM (IC50) | [15] |
Experimental Methodologies
The evaluation of C5a/C5aR1 inhibitors relies on a suite of in vitro and in vivo assays designed to probe different aspects of the signaling pathway and its physiological consequences. Below are detailed protocols for key experiments.
Experimental Workflow for Evaluating C5aR1 Inhibitors
A typical workflow for the preclinical evaluation of novel C5aR1 inhibitors involves a tiered screening approach, starting with high-throughput in vitro assays to determine potency and selectivity, followed by more complex cell-based functional assays, and culminating in in vivo models of C5a-mediated inflammation.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the C5aR1 receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing C5aR1 (e.g., U937 or HEK293 cells). Cells are harvested, washed, and lysed by homogenization in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added:
-
Cell membrane preparation
-
A fixed concentration of radiolabeled C5a (e.g., [¹²⁵I]-C5a)
-
Varying concentrations of the unlabeled test compound.
-
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold wash buffer.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled C5aR1 ligand and is subtracted from the total binding to yield specific binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[16][17][18][19]
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit C5a-induced increases in intracellular calcium concentration, a key downstream signaling event of C5aR1 activation.
Protocol:
-
Cell Preparation: C5aR1-expressing cells (e.g., U937 cells or freshly isolated human neutrophils) are harvested and washed.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer. This allows the dye to enter the cells.
-
Assay Setup: The dye-loaded cells are plated in a 96-well plate. The test compound at various concentrations is added to the wells and pre-incubated with the cells.
-
Stimulation and Detection: The plate is placed in a fluorescence plate reader. C5a is then added to the wells to stimulate the cells, and the resulting change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition of the C5a-induced calcium response against the concentration of the test compound and fitting the data to a dose-response curve.[20][21][22]
Neutrophil Activation/Chemotaxis Assay
These assays assess the functional consequences of C5aR1 inhibition on primary immune cells. Neutrophil activation can be measured by the upregulation of cell surface markers like CD11b and CD66b, while chemotaxis measures the directed migration of neutrophils towards a C5a gradient.
Protocol (CD11b/CD66b Upregulation):
-
Blood Collection: Fresh human whole blood is collected in heparinized tubes.
-
Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of the test compound.
-
Stimulation: The blood is then stimulated with C5a to induce neutrophil activation.
-
Staining: After stimulation, the cells are stained with fluorescently labeled antibodies against CD11b and CD66b, as well as neutrophil-specific markers.
-
Flow Cytometry: The expression levels of CD11b and CD66b on the neutrophil population are quantified by flow cytometry.
-
Data Analysis: The IC50 value is calculated as the concentration of the test compound that causes a 50% reduction in the C5a-induced upregulation of CD11b or CD66b.[5][15]
Conclusion
The inhibition of the C5a/C5aR1 axis presents a compelling therapeutic strategy for a multitude of inflammatory diseases. The diverse array of available inhibitors, from orally bioavailable small molecules like Avacopan to highly potent monoclonal antibodies such as MEDI7814, provides researchers with a robust toolkit to investigate the role of C5a in various pathological contexts. The choice of an appropriate inhibitor will depend on the specific research question, the desired mode of administration, and the required duration of action. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these and other novel C5a/C5aR1 inhibitors.
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Avacopan | CCX168 | C5aR antagonist | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the minor pocket of C5aR for the rational design of an oral allosteric inhibitor for inflammatory and neuropathic pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Structure and characterization of a high affinity C5a monoclonal antibody that blocks binding to C5aR1 and C5aR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. biophysics-reports.org [biophysics-reports.org]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection Protocol of C5a-Mediated Increase in Intracellular Calcium - Creative Biolabs [creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
PMX-53: A Potent and Specific Antagonist for the C5a Receptor
A comprehensive guide to the specificity of PMX-53, a widely used C5a receptor antagonist. This document provides a comparative analysis of its binding affinity, functional activity, and potential off-target effects, supported by experimental data and detailed protocols for key assays.
Introduction
This compound is a synthetic, cyclic hexapeptide that has been extensively studied as a potent and specific antagonist of the complement C5a receptor 1 (C5aR1, also known as CD88).[1] C5aR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by binding the potent anaphylatoxin C5a.[2][3] The activation of C5aR1 on various immune cells, such as neutrophils and macrophages, triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the release of inflammatory mediators.[4] Consequently, antagonism of C5aR1 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[5] This guide provides a detailed comparison of this compound's specificity for C5aR1, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Comparative Performance of this compound
The specificity of a receptor antagonist is paramount to its utility as a research tool and its potential as a therapeutic agent. This compound exhibits high affinity and potent antagonism for C5aR1, with minimal interaction with other related receptors.
Binding Affinity and Functional Activity
This compound demonstrates nanomolar potency in binding to and inhibiting the function of the C5a receptor. Experimental data consistently show its high affinity for C5aR1. A key aspect of its specificity is the lack of significant binding to the second C5a receptor, C5aR2 (C5L2), and the receptor for another complement-derived anaphylatoxin, C3a (C3aR).[1]
| Parameter | Receptor | This compound Value | Reference Compound (C5a) Value | Citation |
| Binding Affinity (Kd) | Human C5aR1 | 4.7 nM | Not Reported in this study | [6] |
| Mouse Neutrophils | 30 nM | 0.3 nM | [1] | |
| Inhibitory Concentration (IC50) | C5a Receptor Antagonism | 20 nM | N/A | [1][7] |
| C5a-induced Neutrophil Myeloperoxidase Release | 22 nM | N/A | [1][7] | |
| C5a-induced Neutrophil Chemotaxis | 75 nM | N/A | [1][7] | |
| Off-Target Activity (Agonism) | Human MrgX2 | Low-affinity agonist (activity ≥30 nM) | N/A | [8] |
| Binding Specificity | Human C5aR2 (C5L2) | Does not bind | Binds | [1] |
| Human C3aR | Does not bind | Does not bind | [1] |
Table 1: Summary of quantitative data on the binding affinity and functional activity of this compound for the C5a receptor and other related receptors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the methods used to determine its specificity, it is essential to visualize the relevant signaling pathways and experimental procedures.
C5a-C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates a signaling cascade that leads to various cellular responses. This compound acts by blocking the binding of C5a to C5aR1, thereby inhibiting these downstream events.
Caption: C5a-C5aR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In a competition binding assay, the ability of an unlabeled compound (e.g., this compound) to displace a radiolabeled ligand from the receptor is measured.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Calcium Mobilization Assay
Calcium mobilization assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation. Antagonists are evaluated based on their ability to block this agonist-induced calcium flux.
Caption: Workflow for a calcium mobilization assay to assess antagonist activity.
Experimental Workflow: Chemotaxis Assay
Chemotaxis assays, such as the Boyden chamber or transwell assay, are used to assess the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Caption: Workflow for a transwell chemotaxis assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize the specificity of this compound.
Radioligand Binding Assay (Competition)
This protocol describes a competitive binding assay to determine the affinity of this compound for C5aR1.
-
Membrane Preparation: Homogenize cells or tissues expressing C5aR1 in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a suitable binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled C5a (e.g., [¹²⁵I]-C5a).
-
Compound Addition: Add varying concentrations of unlabeled this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled C5a).
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value by non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol outlines a functional assay to measure the inhibitory effect of this compound on C5a-induced calcium mobilization.
-
Cell Seeding: Seed cells stably expressing C5aR1 into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at room temperature for approximately 45-60 minutes.
-
Compound Pre-incubation: Wash the cells to remove excess dye and add assay buffer. Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject a fixed concentration of C5a into the wells to stimulate the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the C5a-induced calcium response for each concentration of this compound and determine the IC50 value.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)
This protocol describes an in vitro assay to assess the effect of this compound on neutrophil chemotaxis.
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.
-
Chamber Setup: Place transwell inserts with a permeable membrane (e.g., 5 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add media containing C5a (chemoattractant) to the lower chamber of the wells.
-
Cell Treatment: Resuspend the isolated neutrophils in serum-free media and pre-incubate them with various concentrations of this compound or a vehicle control.
-
Cell Seeding: Add the treated neutrophil suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Data Analysis: Count the number of migrated cells in several microscopic fields for each well. Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Conclusion
The available experimental data strongly support the high specificity of this compound for the C5a receptor 1. Its nanomolar binding affinity and potent functional antagonism of C5aR1, combined with a lack of significant interaction with the related C5aR2 and C3aR, make it a valuable tool for studying the role of the C5a-C5aR1 axis in health and disease. While this compound has been shown to have low-affinity agonist activity at the MrgX2 receptor, this off-target effect is observed at concentrations higher than those typically required for effective C5aR1 antagonism. For researchers and drug development professionals, understanding the specificity profile of this compound, as detailed in this guide, is crucial for the accurate interpretation of experimental results and for advancing the development of novel anti-inflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Demonstrating the MrgX2-Dependent Effects of PMX-53: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental strategies to specifically demonstrate the agonistic effects of the peptide PMX-53 on the Mas-related G protein-coupled receptor X2 (MrgX2). While historically known as a potent antagonist of the C5a receptor (CD88), this compound also functions as a low-affinity agonist for MrgX2, a receptor primarily expressed on mast cells and implicated in pseudo-allergic reactions and neurogenic inflammation.[1][2][3] This dual activity necessitates precise experimental designs to isolate and characterize its MrgX2-mediated actions.
This document outlines key in vitro assays, compares the cellular responses to this compound with relevant alternatives, and provides detailed protocols to facilitate the replication of these findings.
Comparative Analysis of Cellular Responses to MrgX2 Ligands
To unequivocally demonstrate the MrgX2-dependency of this compound's effects, a comparative approach using different cell lines and control compounds is essential. The following table summarizes the expected outcomes from key functional assays.
| Cell Line/Model | Receptor Expression Profile | Treatment | Expected Outcome on Degranulation | Expected Outcome on Ca2+ Mobilization | Rationale |
| RBL-2H3-MrgX2 | Stably transfected with human MrgX2 | This compound (≥30 nM) | Increase | Increase | Demonstrates direct activation of MrgX2 by this compound in a recombinant system.[2][3] |
| Substance P (SP) | Increase | Increase | Positive control for MrgX2 activation.[4] | ||
| PMX-53C (inactive analog) | No Effect | No Effect | Negative control, shows specificity of the this compound structure.[1][4] | ||
| RBL-2H3-MrgX1 | Stably transfected with human MrgX1 | This compound | No Effect | No Effect | Demonstrates receptor specificity; this compound does not activate the related MrgX1 receptor.[2][5] |
| BAM-22P | Increase | Increase | Positive control for MrgX1 activation.[1] | ||
| LAD2 Human Mast Cells | Endogenously express MrgX2 and CD88 | This compound (≥30 nM) | Increase | Increase | Confirms this compound activity on a human mast cell line with native receptor expression.[2][3] |
| C5a | Increase | Increase | Positive control for CD88-mediated activation. | ||
| This compound (10 nM) + C5a | Inhibition of C5a effect | Inhibition of C5a effect | Demonstrates the CD88 antagonist activity of this compound at lower concentrations.[2] | ||
| Murine Mast Cells | Do not express a direct MrgX2 ortholog | This compound | No Effect | No Effect | Highlights the human-specific effect of this compound on MrgX2, as murine mast cells are unresponsive.[1] |
Experimental Workflows and Signaling Pathways
To visually represent the logic and mechanisms behind demonstrating this compound's MrgX2-dependent effects, the following diagrams are provided.
Caption: Logical workflow to confirm the MrgX2-specific agonism of this compound.
Caption: Simplified signaling cascade following this compound binding to MrgX2.
Detailed Experimental Protocols
Cell Culture and Transfection
-
LAD2 Cells: Maintain in Stem-Pro-34 medium supplemented with StemPro-34 supplement, L-glutamine (2 mM), penicillin/streptomycin (100 U/mL), and recombinant human stem cell factor (100 ng/mL).[6]
-
RBL-2H3 Cells (Rat Basophilic Leukemia): Culture in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics.[4]
-
Stable Transfection: To generate RBL-2H3-MrgX2 and RBL-2H3-MrgX1 cell lines, transfect parental RBL-2H3 cells with plasmids encoding the respective human receptors using a suitable method (e.g., electroporation with Amaxa kits). Select and maintain stable clones in culture medium containing an appropriate selection antibiotic (e.g., hygromycin B).[1][6] Verify receptor expression via flow cytometry or Western blot using an anti-HA tag antibody if the receptor is HA-tagged.[4]
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of granular contents, a hallmark of mast cell activation.
-
Cell Seeding: Seed RBL-2H3 transfectants or LAD2 cells (5 x 10⁴ cells/well) into a 96-well plate and culture overnight.[1][4] For IgE-dependent control experiments, incubate cells with anti-DNP specific IgE (1 µg/mL) overnight.[1]
-
Washing: The next day, gently wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer) containing 0.1% Bovine Serum Albumin (BSA).
-
Stimulation: Add 50 µL of buffer containing the desired concentration of this compound, Substance P, C5a, or vehicle control to the wells. For antagonist experiments, pre-incubate cells with the antagonist (e.g., 10 nM this compound) for 10-30 minutes before adding the agonist (e.g., C5a).
-
Incubation: Incubate the plate at 37°C for 30 minutes.[1][4]
-
Quantification:
-
To measure released β-hexosaminidase, transfer 20-50 µL of the supernatant from each well to a new 96-well plate.
-
To measure total cellular β-hexosaminidase, lyse the remaining cells in each well by adding buffer containing 0.1% Triton X-100.
-
Add the substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to all wells (supernatant and lysate).
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding a stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃).
-
Read the absorbance at 405 nm using a plate reader.
-
-
Calculation: Express degranulation as a percentage of the total β-hexosaminidase released: (Absorbance of Supernatant / Absorbance of Lysate) x 100.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium that occurs upon Gq-coupled GPCR activation.
-
Cell Preparation: Harvest cells (e.g., RBL-2H3 transfectants) and resuspend them in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) for 30-60 minutes at 37°C, as per the manufacturer's instructions. Probenecid (2.5 mM) can be included to prevent dye leakage.[6]
-
Washing: Wash the cells to remove excess dye.
-
Measurement:
-
Use a fluorometric plate reader or a flow cytometer capable of kinetic readings.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add the stimulus (this compound, Substance P, etc.) and continue recording the fluorescence signal for an additional 120-300 seconds.[6]
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Results are often presented as the peak fluorescence response relative to the baseline.
By employing these comparative models and robust assays, researchers can effectively dissect the dual pharmacology of this compound and rigorously demonstrate its specific, MrgX2-dependent agonistic effects on mast cells.
References
- 1. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic and pharmacodynamic comparison of PMX-53 and JPE-1375.
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of two peptidic C5a receptor 1 (C5aR1) antagonists, PMX-53 and JPE-1375. Both compounds are instrumental in preclinical research for autoimmune and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform compound selection and experimental design.
Introduction
This compound is a cyclic hexapeptide, while JPE-1375 is a linear peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1).[1][2] Both are potent inhibitors of the pro-inflammatory C5a-C5aR1 signaling axis, a key pathway in numerous inflammatory conditions.[3][4] this compound is described as a "pseudo-irreversible" antagonist with a prolonged receptor residence time.[1] In contrast, JPE-1375 features a C-terminal hydrophobic amino acid substitution, which enhances its stability and specificity for C5aR1.[2] Understanding the distinct pharmacokinetic and pharmacodynamic profiles of these antagonists is crucial for their effective application in in vivo studies.[3]
Pharmacokinetic Profile
A comparative study in mice following intravenous (i.v.) administration of a 1 mg/kg dose revealed significant differences in the pharmacokinetic profiles of this compound and JPE-1375. Both compounds exhibited rapid distribution and subsequent elimination from the plasma.[1][5] However, the cyclic structure of this compound contributes to a significantly longer plasma half-life compared to the linear JPE-1375.[1][5]
| Parameter | This compound | JPE-1375 | Reference |
| Structure | Cyclic Peptide | Linear Peptide | [1] |
| Administration Route | Intravenous (i.v.) | Intravenous (i.v.) | [1] |
| Dose | 1 mg/kg | 1 mg/kg | [1] |
| Plasma Half-life (t½) | 1.3 hours | 0.13 hours | [1][5] |
Pharmacodynamic Profile
The in vivo efficacy of this compound and JPE-1375 was assessed by their ability to inhibit C5a-induced polymorphonuclear leukocyte (PMN) mobilization and Tumor Necrosis Factor (TNF) production in mice.[1] While both compounds demonstrated a similar minimally effective dose, their duration of action varied significantly, correlating with their pharmacokinetic properties.[1][3]
In Vivo Efficacy
| Parameter | This compound | JPE-1375 | Reference |
| Median Effective Concentration (EC50) for PMN Mobilization | 7.7 µM | 6.9 µM | [1] |
| Median Effective Concentration (EC50) for TNF Reduction | Not explicitly stated, but both reduced TNF by ~90% at 1 and 3 mg/kg | 4.5 µM | [1][6] |
| Duration of PMN Mobilization Inhibition (at 1 mg/kg) | Up to 6 hours | Less than 2 hours | [1][3] |
| Duration of TNF Reduction (~90% at 1 mg/kg) | Up to 6 hours | 0.25 hours | [1][5] |
| Median Effective Time (ET50) for PMN Mobilization | 14.0 hours | 1.3 hours | [1][5] |
| Median Effective Time (ET50) for TNF Inhibition | 15.1 hours | 5.3 hours | [5] |
The prolonged in vivo activity of this compound, despite its clearance from plasma, is attributed to its pseudo-irreversible binding and long receptor residence time.[1] In contrast, the pharmacodynamic effects of JPE-1375 show a stronger direct correlation with its plasma concentrations.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the pharmacodynamics of C5aR1 antagonists.
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
In Vivo Therapeutic Potential of PMX-53: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of PMX-53, a potent C5a receptor 1 (C5aR1) antagonist, with alternative therapies. The information presented is supported by experimental data to assist in the evaluation of its therapeutic potential.
Executive Summary
This compound is a cyclic hexapeptide that acts as a potent antagonist of the C5a receptor 1 (C5aR1), also known as CD88.[1][2][3] This receptor is a key component of the complement system, a part of the innate immune system that plays a crucial role in inflammatory responses.[1][2][4] The interaction of the anaphylatoxin C5a with C5aR1 on immune cells like neutrophils and macrophages triggers a cascade of inflammatory events.[1][2] By blocking this interaction, this compound has demonstrated therapeutic potential in a variety of preclinical models of inflammatory diseases, including sepsis, inflammatory bowel disease, and neurodegenerative conditions.[1] This guide focuses on the in vivo validation of this compound, comparing its efficacy and pharmacokinetic profile with other C5aR1 antagonists, namely JPE-1375 and PMX205.
Comparative Performance of C5aR1 Antagonists
The following tables summarize the key in vivo and in vitro performance metrics of this compound in comparison to JPE-1375, a linear peptidomimetic C5aR1 antagonist, and PMX205, a lipophilic analogue of this compound.[5][6]
In Vivo Efficacy and Duration of Action
| Parameter | This compound | JPE-1375 | Reference |
| Minimally Effective Dose (i.v.) | 1 mg/kg | 1 mg/kg | [5][7] |
| In Vivo Active Duration | Up to 6 hours | < 2 hours | [5][7] |
| Effect on C5a-induced PMN Mobilization | Significant inhibition at 0.25, 2, and 6 hours | Significant inhibition only at 0.25 hours | [5] |
| Effect on C5a-induced TNF-α Levels | ~90% decrease at 0.25, 2, and 6 hours | ~90% decrease only at 0.25 hours | [5] |
Pharmacokinetic Profiles
| Parameter | This compound | PMX205 | Reference |
| Half-life (i.v.) | ~20 minutes | ~20 minutes | [2][6] |
| Oral Bioavailability | 9% | 23% | [2][6] |
| CNS Penetration | Less efficient | More efficient | [2][6] |
| Primary Route of Elimination | Urinary excretion | Urinary excretion | [2][6] |
In Vitro Potency
| Parameter | This compound | Reference |
| IC50 (Neutrophil Myeloperoxidase Release) | 22 nM | [1][2][3] |
| IC50 (Neutrophil Chemotaxis) | 75 nM | [1][2][3] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental validation of this compound, the following diagrams illustrate the C5a-C5aR1 signaling pathway and the workflow of a key in vivo experiment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo C5a-Induced Pharmacodynamic Model
This model was utilized to compare the in vivo efficacy and duration of action of this compound and JPE-1375.[5][7]
Animals:
Reagents:
-
Recombinant mouse C5a (Sino Biological, China).[5]
-
This compound and JPE-1375 were dissolved in a suitable vehicle for intravenous (i.v.) injection.
Procedure for Dose-Response Study:
-
Mice were administered with this compound or JPE-1375 via i.v. injection at doses of 0.3, 1.0, and 3.0 mg/kg.[5]
-
Fifteen minutes following the antagonist administration, recombinant mouse C5a was injected i.v. at a dose of 50 μg/kg.[5]
-
Blood samples were collected from the tail tip at 0, 15, 30, and 60 minutes after C5a injection to perform blood smears for polymorphonuclear neutrophil (PMN) mobilization analysis.[7]
-
At 60 minutes, plasma was collected to measure TNF-α levels.[7]
Procedure for Time-Profile Study:
-
A single dose of 1 mg/kg of this compound or JPE-1375 was administered i.v. at different time points (15 minutes, 2 hours, 6 hours, and 24 hours) before the i.v. injection of C5a (50 μg/kg).[5][7]
-
Blood and plasma samples were collected and analyzed for PMN mobilization and TNF-α levels as described above.[7]
Measurement of Plasma TNF-α
Plasma TNF-α levels were quantified using a commercial mouse TNF-α ELISA kit.
General ELISA Protocol:
-
All reagents, samples, and standards are brought to room temperature before use.
-
Standard dilutions are prepared to generate a standard curve.
-
Samples and standards are added to the wells of an ELISA plate pre-coated with an anti-mouse TNF-α antibody.
-
The plate is incubated to allow the TNF-α in the samples to bind to the immobilized antibody.
-
After washing, a biotinylated detection antibody specific for mouse TNF-α is added to the wells.
-
Following another incubation and wash step, streptavidin-horseradish peroxidase (SA-HRP) is added, which binds to the biotinylated detection antibody.
-
A chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of TNF-α in the sample.
-
The reaction is stopped, and the absorbance is read on a plate reader. The concentration of TNF-α in the samples is determined by interpolating from the standard curve.[8][9]
Conclusion
The in vivo data strongly support the therapeutic potential of this compound as a C5aR1 antagonist. While having a similar minimally effective dose to the linear peptide JPE-1375, this compound demonstrates a significantly longer duration of action in a mouse pharmacodynamic model.[5][7] This prolonged efficacy is a key advantage for potential therapeutic applications. In comparison to its analogue PMX205, this compound has lower oral bioavailability and CNS penetration, suggesting that the choice between these two compounds may depend on the desired route of administration and the therapeutic target.[2][6] The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound's in vivo effects. These findings underscore the potential of this compound as a valuable candidate for the development of treatments for a range of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of complement C5a‐C5a1 receptor signalling ameliorates disease pathology in the hSOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. biosensis.com [biosensis.com]
A Comparative Analysis of the Stability of C5aR1 Antagonists: PMX-53 vs. PMX205
For researchers and professionals in drug development, understanding the stability and pharmacokinetic profiles of drug candidates is paramount. This guide provides a detailed comparison of the stability of two well-studied complement C5a receptor 1 (C5aR1) antagonists, PMX-53 and its analog PMX205, supported by experimental data.
This compound and PMX205 are cyclic hexapeptides that act as potent, non-competitive inhibitors of the C5a receptor 1 (C5aR1), a key component of the complement system's inflammatory cascade.[1][2] While both compounds are widely used in preclinical research, PMX205 was developed as a more lipophilic analog of this compound, demonstrating enhanced efficacy and in vivo stability.[1][3][4][5] This improved stability profile positions PMX205 as a more promising candidate for clinical applications, particularly in neurological and inflammatory diseases.[1][4][6]
Quantitative Comparison of Pharmacokinetic Parameters
A comprehensive pharmacokinetic study in mice revealed significant differences in the stability and bioavailability of this compound and PMX205. The data clearly indicates the superior in vivo performance of PMX205, especially in terms of oral bioavailability.
| Parameter | This compound | PMX205 | Reference |
| Oral Bioavailability | 9% | 23% | [1][4][7][8] |
| Elimination Half-life (i.v.) | ~20 min | ~20 min | [1][7][8] |
| Distribution Model | Two-compartment | Two-compartment | [1][7][8] |
| CNS Penetration | Less efficient | More efficient | [1][7][8] |
| Subcutaneous Bioavailability | Not reported | >90% | [1][4][7][8] |
In Vitro and In Vivo Stability
Studies have shown that while both compounds are peptidic in nature, their cyclic structure confers a degree of stability.[1][4] However, PMX205's enhanced lipophilicity, due to the substitution of a hydrocinnamate residue for the extracyclic phenylalanine residue in this compound, contributes to its improved in vivo stability.[1][4]
In stability studies conducted in serum, plasma, and gastric and intestinal environments, both compounds were monitored over time.[3] While specific degradation percentages are not detailed in the provided abstracts, the overall consensus from multiple sources is that PMX205 exhibits greater stability in these physiological conditions.[3][5][6] For instance, PMX205 is reported to be more resistant to intestinal metabolism compared to this compound.[9] This enhanced stability is a key factor in its higher oral bioavailability.
Experimental Protocols
The pharmacokinetic data presented above was primarily generated using the following experimental methodology:
1. Animal Model: Wild-type mice were used for the pharmacokinetic studies.[1][4]
2. Drug Administration: this compound and PMX205 were administered via intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) routes at identical doses.[1][2][4]
3. Sample Collection: Blood, brain, and spinal cord samples were collected at various time points post-administration.[1]
4. Quantification: The concentrations of this compound and PMX205 in the collected samples were determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[3][4]
5. Pharmacokinetic Analysis: The resulting concentration-time profiles were analyzed using a two-compartment open model to determine key pharmacokinetic parameters such as elimination half-life, bioavailability, and volume of distribution.[1][4][7][8]
C5aR1 Signaling Pathway and Antagonist Action
This compound and PMX205 exert their therapeutic effects by inhibiting the signaling pathway initiated by the binding of the anaphylatoxin C5a to its receptor, C5aR1. This interaction on immune cells triggers a cascade of inflammatory responses. The diagram below illustrates this pathway and the point of inhibition by the antagonists.
Caption: C5a binds to C5aR1, triggering inflammation. This compound/205 inhibit this.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the typical workflow for assessing the pharmacokinetics of this compound and PMX205.
Caption: Workflow for pharmacokinetic analysis of PMX compounds in mice.
References
- 1. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
A Comparative Analysis of the Oral Bioavailability of C5aR1 Antagonists PMX-53 and PMX205
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the oral bioavailability of two prominent complement C5a receptor 1 (C5aR1) antagonists, PMX-53 and its more lipophilic analog, PMX205. Both are cyclic hexapeptides that have been extensively investigated for their therapeutic potential in a range of inflammatory diseases.[1][2][3] Understanding their pharmacokinetic profiles, particularly oral bioavailability, is crucial for the design of effective therapeutic strategies.
Quantitative Data Summary
The oral bioavailability of this compound and PMX205 has been assessed in preclinical mouse models, with PMX205 consistently demonstrating superior oral absorption compared to its parent compound, this compound. The following table summarizes the key quantitative data from these studies.
| Compound | Oral Bioavailability (%) | Animal Model | Key Findings |
| This compound | 9%[1][2][4][5] | Mice | Lower oral bioavailability compared to PMX205. |
| ~9%[6] | Mice | Consistent with other major findings. | |
| ~8%[7] | Mice | Within a similar range of other reports. | |
| ~5%[8] | Not specified | Slightly lower reported value. | |
| PMX205 | 23%[1][2][4][5] | Mice | Significantly higher oral bioavailability than this compound. |
| >20%[6] | Mice | Corroborates the finding of enhanced bioavailability. | |
| ~1%[7] | Mice | This value is an outlier compared to other studies. |
It is noteworthy that while most studies report a significant advantage for PMX205 in terms of oral bioavailability, there is some variability in the exact percentages reported across different studies.
Experimental Protocols
The pharmacokinetic profiles of this compound and PMX205 were primarily determined through studies in mice. The general methodology involved the administration of the compounds via different routes, including intravenous (i.v.) and oral (p.o.) gavage, at identical doses to allow for the calculation of absolute bioavailability.
1. Animal Models:
-
The studies were typically conducted in wild-type mice, such as C57BL/6J.
2. Compound Administration:
-
Oral Administration: The compounds were administered via oral gavage.
-
Intravenous Administration: For the determination of absolute bioavailability, a cohort of animals received the compound via intravenous injection.
3. Sample Collection:
-
Blood samples were collected at various time points post-administration.
4. Bioanalytical Method:
-
The concentrations of this compound and PMX205 in plasma and other tissues were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
The data from the concentration-time profiles were used to determine key pharmacokinetic parameters, including the area under the curve (AUC) for both oral and intravenous administration.
-
Oral bioavailability (F%) was calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 .
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental process, the following diagrams have been generated using the DOT language.
Discussion and Conclusion
The available data strongly indicate that PMX205 has a higher oral bioavailability than this compound in mice.[1][2][4][5] This improved pharmacokinetic profile, along with its enhanced ability to penetrate the central nervous system, suggests that PMX205 may be a more promising candidate for clinical development, particularly for chronic oral dosing regimens.[1][2] The difference in bioavailability may be attributed to structural modifications in PMX205 that increase its lipophilicity and potentially its resistance to metabolism in the gastrointestinal tract. While this compound has been shown to be rapidly metabolized in intestinal washings, PMX205 is more resistant to such degradation.[8]
Researchers and drug development professionals should consider these differences in oral bioavailability when selecting a C5aR1 antagonist for in vivo studies and for further clinical investigation. The higher oral bioavailability of PMX205 may translate to lower required doses and more consistent plasma concentrations, which are desirable characteristics for a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The role of C5a-C5aR1 axis in bone pathophysiology: A mini-review [frontiersin.org]
- 3. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Modulation of C5a-C5aR1 signaling alters the dynamics of AD progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
PMX-53: A Highly Selective Antagonist for Complement Receptor C5aR1
For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tools is paramount. This guide provides a comprehensive evaluation of PMX-53, a potent antagonist of the complement C5a receptor 1 (C5aR1), and details its remarkable selectivity over its close homolog, C5aR2.
The complement system is a critical component of innate immunity, and its activation product, C5a, is a powerful inflammatory mediator. C5a exerts its effects through two G protein-coupled receptors: C5aR1 (CD88) and C5aR2 (C5L2). While C5aR1 is a classical G protein-coupled receptor that drives a strong pro-inflammatory response, C5aR2 is a non-G protein-coupling receptor that is thought to modulate the C5a response, primarily through β-arrestin signaling. The distinct roles of these two receptors make the development of selective antagonists crucial for targeted therapeutic intervention. This compound has emerged as a key pharmacological tool for dissecting the specific functions of C5aR1.
Quantitative Comparison of this compound Selectivity
Experimental data consistently demonstrates that this compound is a highly potent and selective antagonist of C5aR1, with no significant binding affinity for C5aR2. This high degree of selectivity is essential for accurately attributing biological effects to the inhibition of C5aR1 signaling.
| Ligand | Receptor | Assay Type | Measured Value | Reference |
| This compound | C5aR1 | Radioligand Binding (human neutrophils) | IC50 = 20 nM | [1] |
| This compound | C5aR1 | Myeloperoxidase Release (human neutrophils) | IC50 = 22 nM | [1] |
| This compound | C5aR1 | Chemotaxis (human neutrophils) | IC50 = 75 nM | [1] |
| This compound | C5aR1 | Radioligand Binding (mouse neutrophils) | Kd = 30 nM | [2] |
| This compound | C5aR2 | Radioligand Binding | No binding detected | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to block 50% of a biological response. Kd: The equilibrium dissociation constant, a measure of the binding affinity of a ligand for its receptor. A lower Kd indicates a higher binding affinity.
The data unequivocally shows that this compound potently inhibits C5aR1-mediated functions at nanomolar concentrations. Crucially, multiple studies have confirmed that this compound does not bind to C5aR2, highlighting its exceptional selectivity.[1]
Experimental Methodologies
The selectivity of this compound has been determined through a variety of robust experimental protocols, including binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (IC50 or Ki) of this compound for C5aR1 and C5aR2.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing either C5aR1 or C5aR2.
-
Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled C5a analog (e.g., ¹²⁵I-C5a) and varying concentrations of the unlabeled competitor, this compound.
-
Equilibrium: The incubation is allowed to proceed to equilibrium at a controlled temperature.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the C5a-induced migration of neutrophils, a key physiological response mediated by C5aR1.
Objective: To determine the functional potency (IC50) of this compound in inhibiting C5aR1-mediated cell migration.
Protocol:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
Cell Treatment: Neutrophils are pre-incubated with varying concentrations of this compound before being placed in the upper chamber.
-
Chemoattractant: C5a is placed in the lower chamber to act as a chemoattractant.
-
Incubation: The chamber is incubated to allow for neutrophil migration through the membrane towards the C5a gradient.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified by microscopy or flow cytometry.
-
Data Analysis: The concentration of this compound that inhibits 50% of the C5a-induced neutrophil migration (IC50) is calculated.
Signaling Pathways and this compound's Mechanism of Action
The distinct signaling pathways of C5aR1 and C5aR2 underscore the importance of selective antagonists like this compound.
Caption: C5aR1 and C5aR2 signaling pathways.
This compound acts as a non-competitive antagonist at C5aR1, meaning it binds to a site on the receptor distinct from the C5a binding site, thereby preventing receptor activation and downstream signaling.[3] As this compound does not bind to C5aR2, it has no direct effect on its signaling cascade. This makes this compound an invaluable tool for isolating and studying the specific physiological and pathological roles of C5aR1 activation.
Experimental Workflow for Determining Selectivity
The following workflow illustrates the key steps in evaluating the selectivity of a compound like this compound.
Caption: Workflow for evaluating antagonist selectivity.
References
How to design an experiment to differentiate between PMX-53's antagonist and agonist effects.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive experimental framework to distinguish between the C5a receptor 1 (C5aR1) antagonist and Mas-related G-protein coupled receptor member X2 (MrgX2) agonist effects of the cyclic peptide PMX-53. The following protocols and data presentation formats are designed to offer a clear, comparative analysis of this compound's dual activities, providing robust support for drug development and research applications.
This compound is well-documented as a potent antagonist of C5aR1, a key player in inflammatory responses.[1][2][3] However, studies have also revealed its capacity to act as a low-affinity agonist for MrgX2, a receptor involved in mast cell degranulation.[1][4][5] This dual functionality necessitates a carefully designed experimental approach to dissect these opposing effects. This guide outlines a series of in vitro and in vivo assays to achieve this differentiation.
In Vitro Experimental Design
To effectively differentiate the antagonist and agonist properties of this compound, a panel of cell-based assays is recommended. The choice of cell lines is critical. We propose using cell lines that endogenously or recombinantly express C5aR1 but not MrgX2 (e.g., human neutrophils, U937 cells), and a cell line specifically expressing MrgX2 (e.g., RBL-2H3 cells transfected with MrgX2).[4][5] As a positive control for C5aR1 agonism, the natural ligand C5a will be used. For MrgX2 agonism, a known agonist like substance P can be employed. A non-treated control will serve as the baseline.
Key In Vitro Assays:
-
Calcium Mobilization Assay: To measure intracellular calcium flux, a hallmark of G-protein coupled receptor (GPCR) activation.[6][7][8][9][10][11]
-
β-Arrestin Recruitment Assay: To assess another critical GPCR signaling pathway, providing insights into potential biased agonism or antagonism.[12][13][14][15][16]
-
Chemotaxis Assay: To evaluate the functional consequence of C5aR1 activation or inhibition on cell migration.[17][18][19]
-
Cytokine Release Assay: To measure the inflammatory response mediated by these receptors.[20]
Below are the detailed protocols for these experiments.
Experimental Protocols
Calcium Mobilization Assay
Objective: To determine if this compound can induce calcium mobilization on its own (agonism) or inhibit C5a-induced calcium mobilization (antagonism).
Materials:
-
C5aR1-expressing cells (e.g., U937) and MrgX2-expressing cells (e.g., RBL-2H3-MrgX2)
-
Fluo-4 AM calcium indicator dye
-
C5a (positive control agonist for C5aR1)
-
Substance P (positive control agonist for MrgX2)
-
This compound
-
96-well black-wall, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Preparation: Seed C5aR1-expressing cells and MrgX2-expressing cells in separate 96-well plates at a density of 5 x 10^4 cells/well and culture overnight.
-
Dye Loading: Remove culture medium and load cells with Fluo-4 AM (e.g., 4 µM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C in the dark.[8]
-
Washing: Gently wash the cells twice with the buffer to remove extracellular dye.
-
Assay:
-
Agonist Mode: Place the plate in the fluorescence reader. Record baseline fluorescence for 10-20 seconds. Inject varying concentrations of this compound, C5a (for C5aR1 cells), or Substance P (for MrgX2 cells) and continue recording fluorescence for 2-3 minutes.
-
Antagonist Mode (only for C5aR1-expressing cells): Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. Place the plate in the reader, record baseline, and then inject a fixed, sub-maximal (EC80) concentration of C5a. Record the fluorescence response.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. For agonist mode, plot ΔF against ligand concentration to determine EC50 values. For antagonist mode, plot the inhibition of the C5a response against this compound concentration to determine the IC50 value.[1]
β-Arrestin Recruitment Assay
Objective: To determine if this compound induces or inhibits β-arrestin recruitment to C5aR1 or MrgX2.
Materials:
-
Cell lines stably co-expressing C5aR1 or MrgX2 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay from DiscoverX).[12]
-
C5a
-
Substance P
-
This compound
-
Assay-specific detection reagents
-
Luminometer
Protocol:
-
Cell Plating: Plate the engineered cells in a 96-well white-wall plate according to the manufacturer's instructions.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of this compound, C5a, or Substance P to the respective wells.
-
Antagonist Mode (for C5aR1 cells): Pre-incubate cells with serial dilutions of this compound for 30 minutes, then add a fixed (EC80) concentration of C5a.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: For agonist activity, plot luminescence against ligand concentration to determine EC50. For antagonist activity, plot the percentage of inhibition against this compound concentration to determine IC50.
Chemotaxis Assay
Objective: To assess the ability of this compound to block C5a-induced cell migration.
Materials:
-
Human neutrophils or U937 cells (expressing C5aR1)
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
C5a
-
This compound
-
Cell staining dye (e.g., Calcein-AM)
Protocol:
-
Cell Preparation: Resuspend cells in serum-free media to a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Incubate the cell suspension with varying concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup: Add serum-free media containing a chemoattractant concentration of C5a (e.g., 10 nM) to the lower chamber of the Transwell plate. Place the Transwell insert into the well.
-
Cell Addition: Add the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Remove the insert. Quantify the migrated cells in the lower chamber by staining with Calcein-AM and measuring fluorescence, or by direct cell counting using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each this compound concentration compared to the C5a-only control. Determine the IC50 value.
Cytokine Release Assay
Objective: To measure the effect of this compound on C5a-induced pro-inflammatory cytokine release.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
C5a
-
This compound
-
LPS (as a positive control for cytokine release)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well).
-
Treatment:
-
Agonist test: Add varying concentrations of this compound alone.
-
Antagonist test: Pre-treat cells with varying concentrations of this compound for 30 minutes, followed by stimulation with C5a (e.g., 50 nM).
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in this compound treated wells to the C5a-stimulated and unstimulated controls. Calculate the percentage of inhibition of C5a-induced cytokine release and determine the IC50.
In Vivo Experimental Design
An in vivo model provides a more complex physiological system to confirm the in vitro findings. A commonly used model is the C5a-induced neutrophil mobilization and cytokine release model in mice.[21][22] Humanized C5aR1 knock-in mice can be particularly useful for translational studies.[23]
C5a-Induced Neutrophilia and TNF-α Release in Mice
Objective: To evaluate the antagonist activity of this compound in a living organism.
Materials:
-
Wild-type or humanized C5aR1 mice
-
Recombinant mouse or human C5a
-
This compound
-
Anesthesia
-
Blood collection supplies
-
Flow cytometer and antibodies for neutrophil staining (e.g., anti-Ly6G)
-
TNF-α ELISA kit
Protocol:
-
Animal Groups: Divide mice into groups: Vehicle control, C5a only, this compound + C5a (different doses of this compound).
-
Drug Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intravenous or intraperitoneal) at specified time points before C5a challenge.
-
C5a Challenge: Inject mice with an effective dose of C5a (e.g., 50 µg/kg, i.v.).[22]
-
Blood Sampling: Collect blood samples at baseline and at various time points post-C5a injection (e.g., 15, 30, 60 minutes).
-
Neutrophil Counting: Perform a white blood cell count and differential, or use flow cytometry to quantify the percentage and absolute number of neutrophils.
-
TNF-α Measurement: Prepare plasma from the blood samples and measure TNF-α concentration using an ELISA kit.
-
Data Analysis: Compare the neutrophil counts and TNF-α levels in the this compound treated groups to the C5a-only group to determine the in vivo efficacy and dose-response relationship.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro Characterization of this compound
| Assay | Cell Line | Parameter | C5a | This compound (Agonist) | This compound (Antagonist) | Substance P |
| Calcium Mobilization | C5aR1-expressing | EC50 (nM) | Value ± SD | No Activity | - | N/A |
| IC50 (nM) | - | - | Value ± SD | - | ||
| MrgX2-expressing | EC50 (nM) | No Activity | Value ± SD | - | Value ± SD | |
| β-Arrestin Recruitment | C5aR1-expressing | EC50 (nM) | Value ± SD | No Activity | - | N/A |
| IC50 (nM) | - | - | Value ± SD | - | ||
| MrgX2-expressing | EC50 (nM) | No Activity | Value ± SD | - | Value ± SD | |
| Chemotaxis | C5aR1-expressing | IC50 (nM) | - | - | Value ± SD | N/A |
| Cytokine Release (TNF-α) | C5aR1-expressing | IC50 (nM) | - | - | Value ± SD | N/A |
Table 2: In Vivo Antagonist Activity of this compound
| Parameter | Treatment Group | Dose (mg/kg) | Peak Neutrophil Count (cells/µL) | % Inhibition of Neutrophilia | Peak TNF-α (pg/mL) | % Inhibition of TNF-α |
| Vehicle | - | Value ± SD | - | Value ± SD | - | |
| C5a only | - | Value ± SD | 0% | Value ± SD | 0% | |
| This compound + C5a | Dose 1 | Value ± SD | Value ± SD | Value ± SD | Value ± SD | |
| This compound + C5a | Dose 2 | Value ± SD | Value ± SD | Value ± SD | Value ± SD | |
| This compound + C5a | Dose 3 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Mandatory Visualizations
Caption: C5aR1 signaling pathway and points of intervention.
Caption: MrgX2 signaling pathway showing agonist action.
Caption: Overall experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. bu.edu [bu.edu]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 17. users.path.ox.ac.uk [users.path.ox.ac.uk]
- 18. Differential expression of C5aR1 and C5aR2 in innate and adaptive immune cells located in early skin lesions of bullous pemphigoid patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. timothyspringer.org [timothyspringer.org]
- 20. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 21. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. biocytogen.com [biocytogen.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling PMX-53
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the C5a Receptor Antagonist, PMX-53.
This document provides crucial safety protocols and operational guidance for the handling of this compound, a potent and orally active complement C5a receptor (CD88) antagonist. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of the compound for research applications.
Immediate Safety and Handling Precautions
As a synthetic peptide, this compound requires careful handling to prevent contamination and potential exposure. While a specific Safety Data Sheet (SDS) for this compound provides the most detailed safety information, general precautions for handling peptides of this nature should always be followed.
Personal Protective Equipment (PPE):
Standard laboratory PPE is required when handling this compound in its lyophilized powder form or in solution. This includes:
-
Eye Protection: Safety glasses or goggles to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn at all times.
Engineering Controls:
-
Work with this compound, especially the powdered form, should be conducted in a well-ventilated area. A chemical fume hood is recommended for preparing stock solutions to minimize inhalation risk.
Operational and Disposal Plans
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring laboratory safety.
Storage:
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability.
-
Solutions: Prepare stock solutions in appropriate solvents such as sterile water or DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Spill Management:
In the event of a spill:
-
Evacuate and Ventilate: Ensure the immediate area is clear and increase ventilation.
-
Don Appropriate PPE: Wear gloves, a lab coat, and eye protection.
-
Contain the Spill: For liquid spills, cover with an absorbent material. For solid spills, gently cover to avoid raising dust.
-
Clean the Area: Use a suitable disinfectant to clean the spill area thoroughly.
-
Dispose of Waste: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Disposal:
-
Dispose of unused this compound and any contaminated materials in a designated hazardous waste container. Follow all institutional and governmental regulations for chemical waste disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, a potent antagonist of the C5a receptor (also known as CD88).[1][2][3] It also acts as a low-affinity agonist for the Mas-related gene 2 (MrgX2).[1][3]
| Parameter | Value | Species/Cell Line | Notes |
| IC₅₀ (C5a Receptor Antagonism) | 20 nM | Human | |
| IC₅₀ (C5a-induced Neutrophil Myeloperoxidase Release) | 22 nM | Human Neutrophils | |
| IC₅₀ (C5a-induced Neutrophil Chemotaxis) | 75 nM | Human Neutrophils | |
| IC₅₀ (C5a-induced Chemotaxis) | 7.1 µM | J774A.1 (Mouse Macrophage-like) | |
| IC₅₀ (C5a Binding Inhibition) | 0.104 µM | HEK293 cells expressing human C5aR | |
| Molecular Weight | 896.09 g/mol | N/A | Free base |
Experimental Protocols
Inhibition of C5a-Induced Neutrophil Chemotaxis Assay
This protocol outlines a common method to assess the inhibitory effect of this compound on the migration of neutrophils towards the chemoattractant C5a, often utilizing a Boyden chamber or a similar transwell system.
Materials:
-
Primary human neutrophils or a neutrophil-like cell line (e.g., differentiated HL-60 cells)
-
Recombinant human C5a
-
This compound
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Transwell inserts with a 3-5 µm pore size
-
24-well companion plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader for quantification (e.g., fluorescence or luminescence)
-
Cell viability stain (e.g., Calcein-AM) or ATP quantification reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Preparation:
-
Isolate primary human neutrophils from whole blood using density gradient centrifugation or differentiate HL-60 cells to a neutrophil-like phenotype.
-
Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of this compound in chemotaxis buffer to achieve the desired final concentrations for testing.
-
Prepare a solution of C5a in chemotaxis buffer at a concentration known to induce robust chemotaxis (e.g., 10 nM).
-
-
Assay Setup:
-
Add the C5a solution to the lower wells of the 24-well plate.
-
Include control wells with chemotaxis buffer only (negative control) and C5a without any inhibitor (positive control).
-
In separate tubes, pre-incubate the neutrophil suspension with the various concentrations of this compound (or vehicle control) for 15-30 minutes at room temperature.
-
Place the transwell inserts into the wells of the 24-well plate.
-
Add the pre-incubated neutrophil/PMX-53 suspension to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for neutrophil migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Fluorescence: Staining the migrated cells with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader.
-
Luminescence: Measuring the ATP content of the migrated cells using a reagent like CellTiter-Glo® and reading the luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each concentration of this compound compared to the positive control (C5a alone).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for a neutrophil chemotaxis inhibition assay using this compound.
Caption: Simplified C5a receptor 1 (C5aR1) signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
